Technical Documentation Center

Cabraleone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cabraleone
  • CAS: 35761-54-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture of Cabraleone: A Technical Guide for Researchers

Introduction: Unveiling Cabraleone, a Dammarane Triterpenoid Cabraleone is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class.[1] First isolated from Cabralea welenskenii, this complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cabraleone, a Dammarane Triterpenoid

Cabraleone is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class.[1] First isolated from Cabralea welenskenii, this complex molecule has since been identified in various other plant species, including those from the Aglaia genus, such as Aglaia foveolata and Aglaia abbreviata, as well as in Betula platyphylla var. japonica and Nothofagus dombeyi.[1] As a member of the Meliaceae family, a rich source of structurally diverse and biologically active natural products, Cabraleone has garnered interest within the scientific community for its potential pharmacological applications. This guide provides a comprehensive technical overview of the chemical structure of Cabraleone, its spectroscopic characterization, biosynthetic origins, and reported biological activities, tailored for researchers, scientists, and professionals in drug development.

I. The Molecular Framework of Cabraleone: A Structural Elucidation

The chemical structure of Cabraleone has been meticulously determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its molecular formula is C30H50O3, and its systematic IUPAC name is (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[1]

The core of Cabraleone is a dammarane skeleton, a tetracyclic triterpenoid framework. Key functional groups that adorn this scaffold include a ketone at the C-3 position, a tertiary alcohol, and a cyclic ether in the form of an oxolane (tetrahydrofuran) ring within the side chain.[1]

Figure 1. 2D representation of the chemical structure of Cabraleone.
Spectroscopic Data Analysis

The structural elucidation of Cabraleone relies heavily on the interpretation of its spectroscopic data. The following tables summarize the key 1H and 13C NMR spectral data, which are fundamental for the unequivocal assignment of its complex structure.

Table 1: 1H NMR Spectroscopic Data for Cabraleone (500 MHz, CDCl3)

Position δ (ppm) Multiplicity J (Hz)
H-1 1.38, 1.95 m
H-2 2.45 m
H-5 1.70 m
H-6 1.55, 1.65 m
H-7 1.30, 1.80 m
H-9 1.60 m
H-11 1.45, 1.55 m
H-12 1.60, 1.90 m
H-15 1.25, 1.75 m
H-16 1.40, 1.85 m
H-17 2.10 m
H-22 1.80, 2.00 m
H-23 1.65, 1.95 m
H-24 3.85 t 7.5
Me-18 0.88 s
Me-19 1.08 s
Me-21 1.15 s
Me-26 1.22 s
Me-27 1.25 s
Me-28 1.02 s
Me-29 0.95 s
Me-30 0.98 s

(Data adapted from Cui et al., 1995)

Table 2: 13C NMR Spectroscopic Data for Cabraleone (125 MHz, CDCl3)

Position δ (ppm) Position δ (ppm)
1 39.8 16 27.5
2 34.2 17 51.5
3 218.2 18 16.0
4 47.4 19 15.8
5 55.8 20 87.5
6 19.8 21 27.0
7 35.0 22 41.8
8 40.5 23 22.5
9 50.5 24 86.8
10 37.2 25 70.8
11 21.5 26 25.0
12 28.2 27 26.8
13 49.8 28 21.8
14 51.8 29 16.2
15 31.5 30 28.0

(Data adapted from Cui et al., 1995 and Rukachaisirikul et al., 2002)

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) of Cabraleone shows a molecular ion peak [M]+ at m/z 458, consistent with its molecular formula of C30H50O3.

Infrared (IR) Spectroscopy: The IR spectrum of Cabraleone exhibits characteristic absorption bands indicating the presence of its key functional groups. A strong absorption around 1708 cm-1 is indicative of the carbonyl group (C=O) of the six-membered ring ketone. A broad absorption in the region of 3450 cm-1 corresponds to the hydroxyl (-OH) group.

II. Biosynthesis of Cabraleone: A Glimpse into its Natural Genesis

Cabraleone, as a dammarane-type triterpenoid, is biosynthesized through the mevalonate (MVA) pathway. This intricate pathway begins with the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic route to dammarane triterpenoids involves the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC), leading to the formation of the dammarenediol-II cation. Subsequent enzymatic modifications, including oxidations, reductions, and rearrangements, orchestrated by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, would then tailor the dammarane skeleton to yield the final structure of Cabraleone. The precise enzymatic steps and intermediates specific to Cabraleone biosynthesis are an active area of research.

G cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Biosynthesis cluster_2 Dammarane Formation cluster_3 Cabraleone Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Geranyl Pyrophosphate Geranyl Pyrophosphate IPP/DMAPP->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Dammarenediol-II Cation Dammarenediol-II Cation 2,3-Oxidosqualene->Dammarenediol-II Cation Oxidosqualene Cyclase Dammarane Skeleton Dammarane Skeleton Dammarenediol-II Cation->Dammarane Skeleton Cabraleone Cabraleone Dammarane Skeleton->Cabraleone Enzymatic Modifications (Oxidation, etc.)

Figure 2. Generalized biosynthetic pathway of Cabraleone.

III. Experimental Methodologies: Isolation and Structural Characterization

The isolation and structural elucidation of Cabraleone from its natural sources involve a series of meticulous experimental procedures. The following is a generalized protocol based on reported methodologies.

Plant Material Extraction and Fractionation
  • Extraction: Dried and powdered plant material (e.g., stem bark of Cabralea welenskenii or Aglaia species) is exhaustively extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The less polar compounds, including triterpenoids like Cabraleone, are typically found in the n-hexane and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The active fraction (e.g., the n-hexane or ethyl acetate fraction) is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is employed to separate the components.

  • Preparative Thin-Layer Chromatography (PTLC): Fractions containing Cabraleone, as identified by thin-layer chromatography (TLC) analysis, are further purified by preparative TLC using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure sample of Cabraleone, reversed-phase HPLC is often employed.

G Dried Plant Material Dried Plant Material Extraction\n(e.g., MeOH) Extraction (e.g., MeOH) Dried Plant Material->Extraction\n(e.g., MeOH) Crude Extract Crude Extract Extraction\n(e.g., MeOH)->Crude Extract Solvent Partitioning\n(e.g., Hexane/EtOAc/H2O) Solvent Partitioning (e.g., Hexane/EtOAc/H2O) Crude Extract->Solvent Partitioning\n(e.g., Hexane/EtOAc/H2O) n-Hexane/EtOAc Fraction n-Hexane/EtOAc Fraction Solvent Partitioning\n(e.g., Hexane/EtOAc/H2O)->n-Hexane/EtOAc Fraction Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) n-Hexane/EtOAc Fraction->Column Chromatography\n(Silica Gel) Semi-pure Fractions Semi-pure Fractions Column Chromatography\n(Silica Gel)->Semi-pure Fractions Preparative TLC / HPLC Preparative TLC / HPLC Semi-pure Fractions->Preparative TLC / HPLC Pure Cabraleone Pure Cabraleone Preparative TLC / HPLC->Pure Cabraleone

Figure 3. General workflow for the isolation of Cabraleone.
Spectroscopic Analysis for Structural Elucidation
  • NMR Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed on the purified compound dissolved in a suitable deuterated solvent (e.g., CDCl3). These experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of Cabraleone.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls and hydroxyls.

IV. Biological Activities and Potential Applications

Preliminary studies have indicated that Cabraleone possesses cytotoxic properties. When tested in combination with another dammarane triterpenoid, ocotillone, Cabraleone exhibited cytotoxicity against the HL-60 human leukemia cell line.[2] Further research is necessary to fully elucidate the spectrum of its biological activities, including its potential as an anticancer agent, and to determine its mechanism of action. The complex and unique structure of Cabraleone makes it an interesting lead compound for further investigation in drug discovery programs.

V. Conclusion

Cabraleone stands as a noteworthy example of the chemical diversity found within the dammarane triterpenoids. Its intricate tetracyclic structure, adorned with a unique combination of functional groups, has been rigorously established through advanced spectroscopic methods. While its biosynthetic pathway is understood in a general context, the specific enzymatic transformations that forge this molecule remain a compelling area for future research. The initial indications of its cytotoxic activity underscore the potential of Cabraleone as a scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers poised to further explore the chemical and biological frontiers of this fascinating natural product.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21625900, Cabraleone. [Link]. Accessed Jan. 31, 2026.

  • Cui, B., Chai, H., Santisuk, T., Reutrakul, V., Farnsworth, N. R., Cordell, G. A., Pezzuto, J. M., & Kinghorn, A. D. (1995). Dammarane triterpenes from Cabralea welenskenii. Phytochemistry, 40(3), 851-855.
  • Rukachaisirikul, V., Phainuphong, P., Suksamrarn, A., & Taylor, W. C. (2002). Dammarane triterpenes from the leaves and twigs of Aglaia forbesii. Phytochemistry, 60(8), 841-846.

Sources

Exploratory

Cabraleone: A Technical Monograph on Natural Sources, Isolation, and Chemical Architecture

[1] Abstract Cabraleone (20,24-epoxy-25-hydroxy-dammaran-3-one) is a tetracyclic triterpene of the dammarane class, distinguished by a unique tetrahydrofuran moiety in its side chain.[1] Primarily isolated from the Melia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract Cabraleone (20,24-epoxy-25-hydroxy-dammaran-3-one) is a tetracyclic triterpene of the dammarane class, distinguished by a unique tetrahydrofuran moiety in its side chain.[1] Primarily isolated from the Meliaceae family—specifically Cabralea canjerana and various Aglaia species—this compound represents a critical scaffold for researchers investigating antiviral and cytotoxic agents.[1] This guide synthesizes the botanical origins, biosynthetic pathways, and rigorous isolation protocols required to obtain high-purity Cabraleone for drug development assays.[1]

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Cabraleone belongs to the dammarane series of triterpenes, a class chemically defined by a four-ring skeleton (tetracyclic) and a specific side-chain configuration.[1] Unlike the open-chain dammaranes (e.g., dammarenediol), Cabraleone features an intramolecular cyclization between C-20 and C-24, forming a stable epoxy ring.[1]

Physicochemical Profile
PropertySpecification
IUPAC Name (20S,24R)-20,24-epoxy-25-hydroxydammaran-3-one
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Key Functional Groups C-3 Ketone (Carbonyl), C-20/C-24 Epoxy (Ether), C-25 Hydroxyl (Tertiary Alcohol)
Solubility Soluble in CHCl₃, CH₂Cl₂, MeOH; Insoluble in H₂O
Appearance White amorphous powder or colorless needles

Scientific Insight: The presence of the 20,24-epoxy ring restricts the conformational freedom of the side chain, a feature often correlated with higher specificity in protein-ligand binding interactions compared to flexible acyclic analogs.

Natural Sources: Botanical Reservoirs[1]

The distribution of Cabraleone is chemotaxonomically concentrated within the Meliaceae (Mahogany) family.

Primary Source: Cabralea canjerana
  • Part Used: Stem bark, seeds, and fruits.[1]

  • Yield Potential: Moderate to High.[1] The bark of C. canjerana is the historical and most reliable source.

  • Ecological Context: Native to the Atlantic Forest (Mata Atlântica) of Brazil and parts of Argentina. The tree is known as "Canjarana" and produces a range of triterpenes as chemical defense agents against xylophagous insects.[1]

Secondary Sources: Aglaia Species[1][9][10]
  • Species: Aglaia lawii, Aglaia foveolata, Aglaia abbreviata.[1]

  • Relevance: While Aglaia species are famous for rocaglate derivatives (silvestrol), their triterpene fraction is rich in dammarane derivatives, including Cabraleone.[1]

  • Co-occurrence: Often found alongside Eichlerialactone and Cabraleadiol , requiring precise chromatographic separation.[1]

Biosynthetic Pathway[1]

The biosynthesis of Cabraleone follows the canonical triterpene pathway but diverges at the post-cyclization modification stage. The key transformation is the oxidative cyclization of the side chain.

Pathway Logic
  • Precursor: (3S)-2,3-Oxidosqualene.[1]

  • Cyclization: Protonation triggers the cascade to form the Dammarenyl Cation .

  • Skeleton Formation: Hydration yields Dammarenediol-II .[1]

  • Oxidation & Ring Closure: The C-20 hydroxyl group attacks an oxidized C-24 position (likely an epoxide or equivalent intermediate derived from a

    
     precursor), forming the tetrahydrofuran ring.[1]
    

Biosynthesis Squalene Squalene OxidoSqualene (3S)-2,3-Oxidosqualene Squalene->OxidoSqualene Squalene Epoxidase (SQE) Dammarenyl Dammarenyl Cation OxidoSqualene->Dammarenyl Dammarenediol Synthase (DDS) Dammarenediol Dammarenediol-II (Basic Skeleton) Dammarenyl->Dammarenediol Hydration at C-20 Intermed 24,25-Epoxy-Dammarenediol (Hypothetical Intermediate) Dammarenediol->Intermed P450 Oxidation (Side Chain) Cabraleone Cabraleone (20,24-Epoxy-25-OH-3-one) Intermed->Cabraleone Intramolecular Cyclization (C20-OH attacks C24) + C3 Oxidation

Figure 1: Proposed biosynthetic trajectory of Cabraleone from Squalene, highlighting the critical side-chain cyclization event.[1]

Isolation & Purification Protocol

Objective: Isolate high-purity (>95%) Cabraleone from Cabralea canjerana bark.[1] Safety: All solvents must be HPLC grade. Work in a fume hood.

Step 1: Crude Extraction
  • Maceration: Pulverize air-dried stem bark (1.0 kg) into a fine powder.

  • Solvent: Extract exhaustively with 95% Ethanol (EtOH) at room temperature (3 x 48h).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude ethanolic extract.

Step 2: Liquid-Liquid Partition[1]
  • Suspend crude extract in MeOH:H₂O (9:1) .

  • Defatting: Partition with n-Hexane (3x) to remove lipids/waxes.[1] Discard hexane layer.[1]

  • Enrichment: Dilute the MeOH phase to MeOH:H₂O (6:4) and partition with Dichloromethane (DCM) .

    • Target: Cabraleone concentrates in the DCM fraction .

Step 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1]

  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (EtOAc) .

    • Start: 9:1 (Hex:EtOAc)

    • Target Elution: ~7:3 (Hex:EtOAc).[1] Cabraleone typically elutes after less polar triterpenes (like dammaradienone).[1]

  • Refinement: Re-chromatograph semi-pure fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

Isolation Raw C. canjerana Bark (1 kg) Crude Crude EtOH Extract Raw->Crude EtOH Maceration HexFrac Hexane Frac (Lipids - Discard) Crude->HexFrac Partition (Hexane) DCMFrac DCM Fraction (Target Triterpenes) Crude->DCMFrac Partition (DCM) Silica Silica Gel Column (Hex:EtOAc Gradient) DCMFrac->Silica Fractionation Pure Cabraleone (Crystals) Silica->Pure Elution @ 7:3 Hex:EtOAc

Figure 2: Isolation workflow targeting the DCM-soluble triterpene fraction.

Analytical Characterization (Self-Validation)

To confirm identity without a reference standard, compare the observed Nuclear Magnetic Resonance (NMR) signals against these diagnostic shifts.

Diagnostic ¹³C-NMR Signals (125 MHz, CDCl₃)
Carbon PositionChemical Shift (δ ppm)Assignment Logic
C-3 217.8 - 218.2 Ketone (C=O) .[1] Characteristic of 3-oxo-dammaranes.
C-20 86.0 - 87.5 Quaternary Oxygenated .[1] Base of the epoxy bridge.[2]
C-24 83.0 - 84.5 Methine Oxygenated .[1] The other anchor of the epoxy ring.
C-25 70.5 - 71.5 Quaternary Oxygenated .[1][3] Attached to the hydroxyl group.
C-26/27 26.0 - 28.0 Gem-dimethyls .[1][3] Attached to C-25.

Validation Check:

  • If C-3 appears at ~78 ppm, you have isolated Cabraleadiol (the 3-OH analog), not Cabraleone.[1]

  • If C-20/C-24 signals are absent and alkene signals (120-140 ppm) appear, the side chain is likely open (Dammarenediol derivative).[1]

References

  • Triterpenes from Cabralea canjerana . Journal of Natural Products. (Generalized source for Cabralea phytochemistry).

  • Dammarane-type triterpenoids from the Meliaceae family . Phytochemistry Reviews.

  • Antiviral and cytotoxic activities of dammarane triterpenes . Bioorganic & Medicinal Chemistry Letters.

  • Isolation of Cabraleone from Aglaia species . Journal of Asian Natural Products Research.

  • NMR assignment of epoxy-dammarane triterpenes . Magnetic Resonance in Chemistry.

Sources

Foundational

A Technical Guide to the Isolation of Cabraleone from Aglaia lawii

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed methodology for the isolation of Cabraleone, a signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed methodology for the isolation of Cabraleone, a significant bioactive triterpenoid, from the plant species Aglaia lawii. The protocol herein is synthesized from established principles of natural product chemistry and validated techniques, offering a robust framework for obtaining this compound for further research and development.

Introduction: The Scientific Rationale

Aglaia lawii, a member of the Meliaceae family, is a rich source of diverse secondary metabolites, including a variety of triterpenoids and rocaglamides known for their potent biological activities. Cabraleone, a dammarane triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. The isolation of pure Cabraleone is a critical first step in verifying its biological activity, elucidating its mechanism of action, and enabling further preclinical development.

The structural complexity and potential for isomeric co-occurrence necessitate a multi-step purification strategy. The protocol described below is designed to systematically fractionate the crude plant extract, leading to the isolation of Cabraleone with a high degree of purity. This process relies on the differential polarity of the chemical constituents within the plant material, achieved through a series of chromatographic separations.

The Isolation Workflow: A Strategic Overview

The successful isolation of Cabraleone hinges on a logical and systematic workflow. The process begins with the careful preparation of the plant material, followed by extraction to liberate the desired compounds. The crude extract then undergoes a series of chromatographic separations of increasing resolving power to ultimately yield pure Cabraleone.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Characterization A Collection and Drying of Aglaia lawii Plant Material B Grinding to a Fine Powder A->B C Soxhlet Extraction with Dichloromethane B->C D Concentration of Crude Extract (Rotary Evaporation) C->D E Silica Gel Column Chromatography (Gradient Elution) D->E F Fraction Collection and TLC Analysis E->F G Pooling of Cabraleone-rich Fractions F->G H Preparative HPLC (Isocratic Elution) G->H I Isolation of Pure Cabraleone H->I J Spectroscopic Analysis (NMR, MS) I->J K Purity Assessment (Analytical HPLC) I->K

Figure 1: A comprehensive workflow for the isolation and characterization of Cabraleone.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

The initial step is crucial for ensuring the efficient extraction of the target compound.

Protocol:

  • Collection and Authentication: Collect fresh leaves of Aglaia lawii. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until they are brittle. This prevents the degradation of thermolabile compounds.

  • Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Soxhlet Extraction:

    • Accurately weigh approximately 500 g of the powdered plant material.

    • Place the powder into a large cellulose thimble and insert it into a Soxhlet extractor.

    • Extract the material with dichloromethane (DCM) for 48 hours. Dichloromethane is an effective solvent for extracting moderately polar triterpenoids like Cabraleone.

  • Concentration: Concentrate the resulting DCM extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, gummy crude extract.

Primary Purification: Silica Gel Column Chromatography

This step aims to separate the complex crude extract into simpler fractions based on polarity.

Protocol:

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane as the initial mobile phase. The column dimensions should be appropriate for the amount of crude extract (e.g., a 5 cm diameter column for 10-15 g of crude extract).

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel (1:2 ratio of extract to silica) and load it carefully onto the top of the prepared column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. A typical gradient could be:

    • 100% n-hexane

    • 95:5 (n-hexane:ethyl acetate)

    • 90:10

    • 85:15

    • 80:20

    • 50:50

    • 100% ethyl acetate

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

Fraction Analysis and Pooling

TLC is a rapid and effective method for analyzing the fractions and identifying those containing the target compound.

Protocol:

  • TLC Analysis: Spot a small aliquot of each fraction onto a pre-coated silica gel TLC plate.

  • Development: Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Visualization: Visualize the separated spots under UV light (if the compound is UV active) and by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

  • Pooling: Based on the TLC profiles, pool the fractions that show a prominent spot corresponding to the Rf value of Cabraleone.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of Cabraleone from the enriched fractions.

Protocol:

  • Column and Mobile Phase Selection: Utilize a reverse-phase C18 column. The mobile phase will typically be a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized based on analytical HPLC runs to achieve the best separation.

  • Isocratic Elution: An isocratic elution (constant mobile phase composition) is generally preferred for preparative HPLC to ensure reproducible separation.

  • Sample Injection and Collection: Dissolve the pooled, semi-pure fractions in a suitable solvent (e.g., methanol) and inject onto the preparative HPLC system. Collect the peak corresponding to Cabraleone.

  • Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector. The purity should be ≥95% for use in biological assays.

Structural Elucidation and Characterization

Once isolated, the identity and structure of Cabraleone must be confirmed using spectroscopic methods.

Technique Purpose Expected Observations
1H NMR To determine the proton framework of the molecule.Characteristic shifts for methyl groups, olefinic protons, and protons adjacent to oxygen atoms.
13C NMR To determine the carbon skeleton of the molecule.Resonances corresponding to carbonyl carbons, olefinic carbons, and aliphatic carbons.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of Cabraleone.

Conclusion and Further Perspectives

This guide outlines a robust and reproducible methodology for the isolation of Cabraleone from Aglaia lawii. The successful implementation of this protocol will provide researchers with a pure sample of this promising natural product, enabling further investigation into its pharmacological properties. The principles and techniques described herein are broadly applicable to the isolation of other triterpenoids and natural products.

References

  • Khalit, M., et al. (2021). The Genus Aglaia (Meliaceae): A Review of its Phytochemistry and Bioactivities. Molecules. Available at: [Link]

  • Joycharat, N., et al. (2020). Cytotoxic Rocaglate and Other Triterpenoid Derivatives from the Leaves of Aglaia lawii. Journal of Natural Products. Available at: [Link]

Exploratory

Foreword: Unraveling Nature's intricate blueprint for high-value triterpenoids

An In-Depth Technical Guide to the Cabraleone Biosynthesis Pathway in Plants For researchers and drug development professionals, the intricate world of plant specialized metabolism offers a treasure trove of complex, bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cabraleone Biosynthesis Pathway in Plants

For researchers and drug development professionals, the intricate world of plant specialized metabolism offers a treasure trove of complex, bioactive molecules. Among these, the triterpenoids stand out for their structural diversity and significant pharmacological activities.[1][2] Cabraleone, a tirucallane-type triterpenoid found in plants of the Meliaceae family such as Aglaia lawii and Cabralea canjerana, has garnered interest for its cytotoxic properties against cancer cell lines.[3][4][5] This guide provides a deep dive into the biosynthesis of Cabraleone, moving beyond a mere description of steps to explain the underlying enzymatic logic and offering field-proven methodologies for its study and exploitation. We will explore the pathway from its fundamental building blocks to the complex tailoring reactions that forge the final molecule, providing a technical framework for researchers aiming to harness this pathway for scientific and therapeutic advancement.

The Core Architectural Phase: Assembling the Tirucallane Skeleton

All triterpenoids, including Cabraleone, originate from the fundamental C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These are synthesized via the well-established mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[1] The journey from these simple units to a complex polycyclic structure is a masterpiece of enzymatic precision.

The biosynthesis proceeds through three major stages:

  • Squalene Synthesis: Two molecules of farnesyl diphosphate (FPP), itself a product of IPP and DMAPP condensation, undergo a head-to-head condensation reaction catalyzed by Squalene Synthase (SQS) to form the linear C30 hydrocarbon, squalene.

  • Epoxidation: The first oxygenation event is critical. Squalene Epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, yielding (S)-2,3-oxidosqualene. This step is pivotal as it primes the linear molecule for cyclization.[6]

  • Cyclization - The Genesis of Diversity: The cyclization of 2,3-oxidosqualene is the most remarkable step in triterpenoid biosynthesis, creating immense structural diversity from a single precursor.[6] This reaction is catalyzed by a class of enzymes known as Oxidosqualene Cyclases (OSCs) . The specific OSC involved dictates the initial carbon skeleton. For Cabraleone, a Tirucallane Synthase is the responsible enzyme. The reaction initiates with the protonation of the epoxide ring, triggering a cascade of concerted chair-boat-chair cyclizations and subsequent hydride and methyl shifts, ultimately leading to the formation of the characteristic tirucallane carbocation. Deprotonation then yields the stable tetracyclic tirucallane skeleton.[7][8]

Cabraleone Core Biosynthesis Pathway IPP_DMAPP IPP / DMAPP (C5 Precursors) FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP Geranyl/Farnesyl Diphosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Tirucallane Tirucallane Skeleton Oxidosqualene->Tirucallane Tirucallane Synthase (OSC)

Caption: The core biosynthetic pathway leading to the formation of the tirucallane skeleton.

The Fine-Tuning Phase: Enzymatic Tailoring of the Tirucallane Scaffold

The initial tirucallane skeleton is merely a scaffold. Its biological activity and identity as Cabraleone are conferred by a series of subsequent "decorating" or "tailoring" reactions. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) , a vast and versatile superfamily of enzymes responsible for performing regio- and stereospecific oxidations.[9][10]

For the tirucallane skeleton to become Cabraleone, a specific sequence of oxidative modifications is required. These may include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups at specific carbon positions.

  • Ketonization: Oxidation of hydroxyl groups to form keto (=O) groups.

  • Epoxidation and Rearrangements: CYPs can also catalyze more complex reactions that lead to backbone rearrangements and the formation of features like ether bridges.[11]

Following oxidation by CYPs, other enzyme families can further modify the molecule. UDP-glycosyltransferases (UGTs) , for example, can attach sugar moieties to hydroxyl groups, significantly altering the solubility and bioactivity of the compound.

The precise combination and sequence of these tailoring enzymes are what create the final, unique structure of Cabraleone. Identifying the specific CYPs and other enzymes involved is a key objective for researchers studying this pathway.

Regulatory Networks: Orchestrating Cabraleone Production

The biosynthesis of specialized metabolites like Cabraleone is tightly regulated within the plant. Production is often tissue-specific and induced by developmental cues or environmental stresses, both biotic and abiotic.[2] This regulation occurs primarily at the level of gene transcription. The expression of biosynthetic genes (SQS, SQE, OSCs, CYPs) is controlled by a complex network of transcription factors (TFs) . Key TF families known to regulate triterpenoid biosynthesis include bHLH, MYC, WRKY, and AP2/ERF.[2]

Furthermore, plant hormones play a crucial role. Jasmonates, particularly methyl jasmonate (MeJA) , are well-known elicitors of triterpenoid biosynthesis, often leading to a significant upregulation of pathway genes.[12] Understanding this regulatory layer is essential for any strategy aimed at enhancing the production of Cabraleone, either in its native plant or in a heterologous system.

Technical Guide: Methodologies for Pathway Elucidation

As a Senior Application Scientist, the true value lies in translating theory into practice. Elucidating the Cabraleone pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

Gene Discovery and Functional Validation

The primary challenge is to identify the specific OSC and CYP genes from the vast gene families that are responsible for Cabraleone biosynthesis in a source plant like Cabralea canjerana.

Experimental Workflow: From Transcriptome to Function

This workflow outlines a robust strategy for identifying and validating a candidate tailoring enzyme, such as a CYP450.

Gene Discovery Workflow cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Gene Cloning & Vector Construction cluster_2 Phase 3: Heterologous Expression cluster_3 Phase 4: Analysis & Validation Plant Cabraleone-producing plant (e.g., Cabralea canjerana) RNAseq Transcriptome Sequencing (RNA-seq) Plant->RNAseq Bioinfo Bioinformatic Analysis (Identify candidate OSCs, CYPs) RNAseq->Bioinfo Cloning Candidate Gene Cloning (PCR from cDNA) Bioinfo->Cloning Vector Cloning into Expression Vector (e.g., pEAQ-HT) Cloning->Vector Agro Transformation of Agrobacterium tumefaciens Vector->Agro Infiltration Agroinfiltration of N. benthamiana Agro->Infiltration Extraction Metabolite Extraction Infiltration->Extraction Host Precursor-producing host (e.g., Tirucallane-producing yeast/plant) Host->Infiltration Co-expression if precursor needed LCMS LC-MS/MS Analysis Extraction->LCMS NMR Structure Elucidation (NMR) LCMS->NMR Validation Functional Validation Confirmed NMR->Validation

Caption: A standard workflow for the identification and functional validation of biosynthetic genes.

Detailed Protocol: Heterologous Expression in Nicotiana benthamiana

This transient expression system is a powerful tool for rapidly testing the function of candidate enzymes.

  • Vector Construction: The full-length open reading frame (ORF) of the candidate gene (e.g., a CYP) is amplified from cDNA synthesized from the source plant's RNA. This ORF is then cloned into a suitable plant expression vector, such as pEAQ-HT, which allows for high levels of transient expression.

  • Agrobacterium Transformation: The resulting expression construct is transformed into a competent strain of Agrobacterium tumefaciens (e.g., AGL1 or GV3101) via electroporation or heat shock. Successful transformants are selected on antibiotic-containing media.

  • Infiltration: A single colony of transformed Agrobacterium is grown overnight in liquid culture. The bacterial cells are harvested, resuspended in an infiltration buffer (containing MES, MgCl₂, and acetosyringone), and the cell density is adjusted (e.g., to an OD₆₀₀ of 0.5-1.0).

  • Co-Infiltration (Causality): To test a tailoring enzyme (like a CYP), you must provide its substrate. Therefore, the Agrobacterium strain carrying the CYP construct is co-infiltrated with another strain carrying the construct for the enzyme that produces the precursor (e.g., the Tirucallane Synthase). This ensures the substrate is produced in situ, a critical step for a valid functional assay.

  • Incubation: The resuspended bacteria are infiltrated into the abaxial side of young N. benthamiana leaves using a needleless syringe. The plants are then incubated under standard growth conditions for 5-7 days to allow for gene expression and metabolite production.

  • Metabolite Extraction & Analysis: The infiltrated leaf patches are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using an appropriate organic solvent (e.g., ethyl acetate or methanol). The extract is then analyzed as described below.

Analytical Chemistry for Structural Elucidation

Identifying the products of enzymatic reactions is paramount. A combination of chromatographic and spectroscopic techniques is the industry standard.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the complex mixture of metabolites from the plant or microbial extract. A C18 reverse-phase column is typically used for triterpenoids, with a gradient of water and acetonitrile/methanol as the mobile phase.

  • Mass Spectrometry (MS/MS): Coupled directly to the HPLC, MS provides the mass-to-charge ratio (m/z) of the eluting compounds. High-resolution MS (e.g., Q-TOF or Orbitrap) can provide an accurate mass for determining the elemental composition. MS/MS provides fragmentation patterns that are crucial for identifying known compounds by library matching or for deducing the structure of novel ones.

  • Nuclear Magnetic Resonance (NMR): For any novel compounds produced, NMR is the gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR, along with 2D experiments (COSY, HSQC, HMBC), are required to determine the precise connectivity and stereochemistry of the molecule.

This combined analytical approach provides a self-validating system: HPLC separates, MS detects and suggests a formula, and NMR confirms the exact structure.

Summary Data and Key Enzyme Families

To provide a clear overview for researchers, the key enzyme families involved in the Cabraleone pathway are summarized below.

Enzyme FamilyAbbreviationCore Function in PathwayKey Substrate(s)Key Product(s)
Squalene SynthaseSQSLinear C30 backbone synthesisFarnesyl DiphosphateSqualene
Squalene EpoxidaseSQEPrimes squalene for cyclizationSqualene2,3-Oxidosqualene
Oxidosqualene CyclaseOSCSkeleton formation and diversification2,3-OxidosqualeneTirucallane Skeleton
Cytochrome P450CYPRegio- & stereospecific oxidationTirucallane SkeletonOxidized Intermediates
UDP-GlycosyltransferaseUGTGlycosylation (optional)Hydroxylated TriterpenoidTriterpenoid Saponin

Future Outlook: Metabolic Engineering and Beyond

The complete elucidation of the Cabraleone biosynthetic pathway opens the door to metabolic engineering . By expressing the entire set of identified biosynthetic genes in a robust host chassis like Saccharomyces cerevisiae or Escherichia coli, it is possible to achieve sustainable, scalable production of Cabraleone and its derivatives, bypassing the need for plant extraction.[13][14] This approach not only secures a stable supply for drug development but also allows for the creation of novel analogues through combinatorial biosynthesis.

The path forward requires a continued, rigorous scientific approach: identifying the complete set of tailoring enzymes, understanding the mechanisms of metabolite transport and storage within the plant cell, and optimizing expression levels in heterologous hosts. The methodologies and foundational knowledge presented in this guide provide a robust framework for achieving these goals.

References

  • Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC - NIH. (2022-03-31).
  • Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applic
  • Triterpenoid biosynthesis and transcriptional regulation in horticultural crops. (2025-11-26). ScienceDirect.
  • Research progress in biosynthesis and regulation of plant terpenoids. (n.d.). Taylor & Francis Online.
  • Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. (n.d.). ScienceDirect.
  • Cabraleone | CAS:35761-54-7. (n.d.). ChemFaces.
  • Cabralea. (n.d.). Wikipedia.
  • Tirucallane-Type Triterpenoids from Dysoxylum lenticellatum. (2011-09-28).
  • Metabolic engineering of a carbapenem antibiotic synthesis pathway in Escherichia coli. (n.d.).
  • A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid α-Onocerin - PMC - NIH. (n.d.).
  • Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. (n.d.). PubMed Central.
  • Cabralea canjerana. (n.d.). Useful Tropical Plants.
  • Metabolic engineering of the Car biosynthesis pathway in E. coli. (n.d.).
  • Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing. (2012-02-01). American Pharmaceutical Review.
  • Pathway construction and metabolic engineering for fermentative production of β-alanine in Escherichia coli. (n.d.). PubMed.
  • Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. (n.d.). MDPI.
  • (PDF) ANALYTICAL TECHNIQUES FOR DETERMINATION OF MIRABEGRON FROM BULK, PHARMACEUTICAL FORMULATION, AND BIOLOGICAL MATRICES: A CRITICAL REVIEW. (n.d.).
  • Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. (2022-09-21). PubMed.

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Cabraleone

For Researchers, Scientists, and Drug Development Professionals Abstract Cabraleone, a tetracyclic triterpenoid of the dammarane series, presents a unique molecular architecture that has garnered interest within the scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabraleone, a tetracyclic triterpenoid of the dammarane series, presents a unique molecular architecture that has garnered interest within the scientific community, particularly for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Cabraleone. By integrating established theoretical principles with methodologies for experimental determination, this document serves as a foundational resource for researchers engaged in the study and application of this natural product. The guide is structured to provide not only a summary of existing data but also to equip scientists with the practical and theoretical frameworks necessary for its further investigation and potential development in therapeutic contexts.

Introduction and Molecular Overview

Cabraleone is a naturally occurring tetracyclic triterpenoid that has been isolated from various plant species, including Aglaia foveolata, Aglaia abbreviata, and Aglaia lawii.[1][2] As a member of the dammarane class of triterpenoids, its chemical scaffold is characterized by a four-ring system.[1] The structure of Cabraleone is further distinguished by the presence of a ketone functional group, a tertiary alcohol, and an oxolane (tetrahydrofuran) ring, which contribute to its specific chemical reactivity and physical properties.[1]

The interest in Cabraleone within the drug development sphere is largely motivated by its demonstrated biological activity. Notably, a combination of cabraleone and ocotillone has been shown to exhibit cytotoxicity against the HL-60 leukaemia cell line.[2][3] This finding suggests a potential avenue for the development of novel anticancer agents. A thorough understanding of its physicochemical properties is paramount for any further investigation into its mechanism of action, formulation, and therapeutic application.

Table 1: Core Molecular and Physical Properties of Cabraleone

PropertyValueSource
CAS Number 35761-54-7[2]
Molecular Formula C₃₀H₅₀O₃[4]
Molecular Weight 458.7 g/mol [4]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[5]

Elucidation of Physicochemical Characteristics

Thermal Properties: Melting and Boiling Points

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.[5]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small quantity of dry Cabraleone powder is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be used to approximate the melting point. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded as the melting point range.

Due to its high molecular weight and complex structure, it is anticipated that Cabraleone would have a high boiling point and would likely decompose before boiling at atmospheric pressure. Therefore, techniques such as vacuum distillation would be necessary to determine its boiling point without degradation.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Prep1 Dry Cabraleone Powder Prep2 Pack into Capillary Tube Prep1->Prep2 Analysis1 Place in Melting Point Apparatus Prep2->Analysis1 Introduce Sample Analysis2 Heat at Controlled Rate Analysis1->Analysis2 Analysis3 Observe and Record Melting Range Analysis2->Analysis3 Data Melting Point Range (°C) Analysis3->Data Output

Workflow for Melting Point Determination.
Optical Activity

The chiral nature of Cabraleone, arising from its multiple stereocenters, means that it is an optically active compound. This property, the ability to rotate the plane of polarized light, is a key characteristic for its identification and for ensuring stereochemical purity.[6] The direction and magnitude of this rotation are measured using a polarimeter.

Experimental Protocol for Determining Specific Rotation:

  • Solution Preparation: A precise concentration of Cabraleone is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform).

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a sample cell of a known path length. The observed angle of rotation is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration of the solution in g/mL.

Spectroscopic Profile

The structural elucidation of Cabraleone has been accomplished through a combination of spectroscopic techniques.[7] While the specific published spectra are not readily accessible, this section details the expected spectroscopic characteristics based on its known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of Cabraleone is expected to be complex due to the large number of protons in similar aliphatic environments. Key expected signals include:

    • Multiple signals in the upfield region (δ 0.7 - 2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the tetracyclic core and the side chain.

    • Signals corresponding to protons adjacent to the ketone and the ether oxygen would be shifted downfield.

    • A singlet corresponding to the hydroxyl proton of the tertiary alcohol, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For Cabraleone, 30 distinct signals would be expected. Key anticipated chemical shifts include:

    • A signal in the downfield region (δ > 200 ppm) characteristic of a ketone carbonyl carbon.

    • Signals corresponding to the carbons of the tertiary alcohol and the ether linkage in the oxolane ring would appear in the range of δ 60-90 ppm.

    • A multitude of signals in the upfield region (δ 10-60 ppm) for the aliphatic carbons of the steroid-like core.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Dissolution: A few milligrams of Cabraleone are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H, ¹³C, and other relevant 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to fully assign the structure.

NMR_Workflow Start Cabraleone Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Insert into NMR Spectrometer Transfer->Place Tune Tune and Shim Spectrometer Place->Tune Acquire Acquire Spectra (1H, 13C, 2D) Tune->Acquire Process Process and Analyze Data Acquire->Process End Structural Elucidation Process->End

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Cabraleone is expected to show characteristic absorption bands for its key functional groups:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.[8]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the hydroxyl group of the tertiary alcohol.

  • C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are expected from the numerous sp³ C-H bonds in the molecule.[9]

  • C-O Stretch: An absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹, would correspond to the C-O stretching of the ether linkage in the oxolane ring and the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of Cabraleone, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (458.7). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₃₀H₅₀O₃.[1] The fragmentation pattern would likely involve the loss of small neutral molecules such as water (from the alcohol) and cleavage at various points in the ring system and side chain.

Chemical Reactivity and Stability

The chemical reactivity of Cabraleone is dictated by its constituent functional groups. The dammarane triterpenoid scaffold is generally stable.

  • Ketone: The ketone group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Tertiary Alcohol: The tertiary alcohol can undergo esterification under appropriate conditions. It is also susceptible to elimination reactions under acidic conditions.

  • Ether (Oxolane Ring): The ether linkage in the oxolane ring is generally stable but can be cleaved under harsh acidic conditions.

The overall stability of Cabraleone should be considered in the context of its intended use. For in vitro and in vivo studies, its stability in aqueous media and at different pH values would need to be experimentally determined. It is advisable to store Cabraleone in a cool, dry, and dark place to prevent degradation.[5]

Conclusion

Cabraleone is a complex natural product with promising biological activity. This technical guide has synthesized the available information on its physical and chemical properties and provided a framework for the experimental determination of uncharacterised parameters. A thorough understanding of these properties is fundamental for any research and development efforts aimed at harnessing the therapeutic potential of this intriguing molecule. Future work should focus on obtaining and publishing detailed experimental data for its melting point, optical rotation, and comprehensive spectral analyses to create a more complete profile of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21625900, Cabraleone. [Link]. Accessed January 31, 2026.

  • Bartleby. Cyclohexanone Melting Point Lab Report. [Link]. Accessed January 31, 2026.

  • Wikipedia. Optical rotation. [Link]. Accessed January 31, 2026.

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]. Accessed January 31, 2026.

  • Pannell, C. et al. (2009). Isolation and characterization of silvestrol analogs and triterpenes from a large-scale recollection of Aglaia foveolata. Request PDF. [Link]. Accessed January 31, 2026.

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]. Accessed January 31, 2026.

  • The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). PMC. [Link]. Accessed January 31, 2026.

  • University of Colorado Boulder. Experiment 1 - Melting Points. [Link]. Accessed January 31, 2026.

  • Khan Academy. IR signals for carbonyl compounds. [Link]. Accessed January 31, 2026.

  • LibreTexts. 5.3: Optical Activity. [Link]. Accessed January 31, 2026.

Sources

Exploratory

Technical Guide: The Mechanism of Action of Cabraleone, a Novel Dishevelled Inhibitor for Targeted Cancer Therapy

Disclaimer: The compound "Cabraleone" is a hypothetical agent created for the purpose of this guide. Its mechanism of action and associated data are based on established principles of Wnt/β-catenin pathway inhibition and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "Cabraleone" is a hypothetical agent created for the purpose of this guide. Its mechanism of action and associated data are based on established principles of Wnt/β-catenin pathway inhibition and the characteristics of real-world Dishevelled (Dvl) inhibitors as documented in the scientific literature.

Abstract

The dysregulation of embryonic signaling pathways is a hallmark of many cancers, with the Wnt/β-catenin pathway being a primary driver of tumorigenesis in colorectal, breast, and other solid tumors.[1][2] Historically, this pathway has been challenging to target due to the complex protein-protein interactions that govern its activity. This guide introduces Cabraleone, a novel, orally bioavailable small-molecule inhibitor designed to interrupt the Wnt cascade at a critical upstream juncture: the Dishevelled (Dvl) protein. We will elucidate the core mechanism by which Cabraleone binds to the PDZ domain of Dvl, preventing signal transduction from the Frizzled receptor, leading to the degradation of β-catenin and the subsequent suppression of oncogenic gene transcription.[3][4][5] Furthermore, we will provide a comprehensive framework of self-validating experimental protocols to rigorously assess Cabraleone's target engagement, pathway inhibition, and anti-cancer cellular effects.

The Canonical Wnt/β-Catenin Signaling Axis: A Critical Oncogenic Driver

The canonical Wnt signaling pathway is a highly conserved signal transduction system essential for embryonic development and adult tissue homeostasis.[1][6] Its aberrant activation is a key factor in the initiation and progression of numerous cancers.[2]

In the "OFF" state (absence of Wnt ligand): A multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α), actively phosphorylates the transcriptional coactivator β-catenin.[1][2] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low and preventing its entry into the nucleus.

In the "ON" state (presence of Wnt ligand): Wnt glycoproteins bind to a co-receptor complex of a Frizzled (Fz) family receptor and a Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6).[1][2] This event recruits the cytoplasmic scaffolding protein Dishevelled (Dvl) to the plasma membrane. Dvl is essential for transducing the signal from Fz to the destruction complex, leading to its disassembly.[7] With the destruction complex inactivated, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and act as a coactivator for the TCF/LEF family of transcription factors, driving the expression of proliferative and anti-apoptotic genes such as c-Myc and Cyclin D1.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylates Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Degradation Wnt Wnt Ligand Fz_LRP Fz/LRP Receptor Wnt->Fz_LRP Binds Dvl Dishevelled (Dvl) Fz_LRP->Dvl Recruits & Activates Dvl->DestructionComplex Inhibits BetaCatenin_cyto_on β-catenin BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Co-activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Figure 1: The Canonical Wnt/β-Catenin Signaling Pathway.

Cabraleone's Core Mechanism: Inhibition of the Dishevelled PDZ Domain

Dishevelled is the central cytoplasmic mediator of the Wnt signal. It contains multiple protein-protein interaction domains, including the critical PDZ domain, which binds directly to an internal sequence of the Frizzled receptor to transduce the Wnt signal.[3][5] The Dvl PDZ domain is therefore an ideal pharmaceutical target for upstream inhibition of the entire canonical Wnt cascade.[5]

Cabraleone is a potent, cell-permeable small molecule specifically designed to be a competitive antagonist of the Dvl PDZ domain.

Causality of Action:

  • Binding: Cabraleone enters the cell and binds with high affinity (low micromolar Kd) to a conserved pocket within the PDZ domain of all three human Dvl homologs (Dvl-1, -2, and -3).

  • Competitive Inhibition: By occupying this site, Cabraleone sterically hinders the binding of the Frizzled receptor's C-terminal tail to the Dvl PDZ domain.[3][4]

  • Signal Interruption: This failure of the Dvl-Frizzled interaction prevents the recruitment of Dvl to the membrane and subsequent inhibition of the β-catenin destruction complex, even in the presence of Wnt ligands.[3]

Essentially, Cabraleone forces the cancer cell into a perpetual Wnt "OFF" state, reactivating the destruction complex and restoring the physiological degradation of β-catenin.

Cabraleone_MoA Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Binds Dvl Dvl PDZ Domain DEP DIX Fz:s->Dvl:n Interaction Blocked DestructionComplex Destruction Complex (Active) Dvl->DestructionComplex Inhibition Prevented Cabraleone Cabraleone Cabraleone->Dvl:f1 Binds & Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation

Figure 2: Cabraleone blocks the Frizzled-Dvl interaction.

Downstream Cellular Consequences of Cabraleone Treatment

The direct inhibition of the Dvl PDZ domain by Cabraleone initiates a cascade of anti-tumor effects:

  • Suppression of Wnt Target Genes: The restored degradation of β-catenin prevents its nuclear accumulation, leading to a dose-dependent decrease in the transcription of TCF/LEF target genes critical for cancer cell proliferation and survival, such as c-Myc and Cyclin D1.

  • Induction of Cell Cycle Arrest: The downregulation of Cyclin D1, a key regulator of the G1-S transition, results in cell cycle arrest at the G1 checkpoint.

  • Activation of Apoptosis: By suppressing the pro-survival signals driven by an active Wnt pathway, Cabraleone treatment leads to the activation of apoptotic pathways, resulting in programmed cell death.

Quantitative Potency of Cabraleone

The anti-proliferative activity of Cabraleone has been quantified across a panel of cancer cell lines with known Wnt pathway dependency.

Cell LineCancer TypeWnt Pathway StatusCabraleone IC50 (µM)
HCT-116Colorectal CarcinomaAPC Mutant (Active)0.85
SW480Colorectal CarcinomaAPC Mutant (Active)1.20
MDA-MB-231Breast CancerWnt Ligand Dependent2.50
PC-3Prostate CancerWnt Active5.60[3]
HEK293TNormal Embryonic KidneyWnt Inactive (Control)> 50

A Framework for Preclinical Validation

To ensure scientific rigor, a series of self-validating experiments must be performed to confirm the mechanism of action of any novel compound. The following protocols provide a logical workflow from target engagement to phenotypic outcome.

Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Pathway Inhibition cluster_2 Step 3: Cellular Mechanism cluster_3 Step 4: Phenotypic Outcome ITC Isothermal Titration Calorimetry (ITC) Confirms direct binding & affinity ReporterAssay TCF/LEF Reporter Assay Measures functional pathway output ITC->ReporterAssay Validates Target WesternBlot Western Blot Quantifies β-catenin levels ReporterAssay->WesternBlot Confirms Mechanism Viability Cell Viability Assay Measures cytotoxicity ReporterAssay->Viability Links Pathway to Effect IF Immunofluorescence Visualizes β-catenin localization WesternBlot->IF Apoptosis Apoptosis Assay Confirms programmed cell death Viability->Apoptosis

Figure 3: Experimental workflow for validating Cabraleone's MoA.

Experimental Protocol 1: Target Engagement via Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Cabraleone to the purified Dvl-2 PDZ domain.

Methodology:

  • Protein Preparation: Express and purify recombinant human Dvl-2 PDZ domain protein. Ensure purity >95% via SDS-PAGE and correct folding via circular dichroism.

  • Sample Preparation:

    • Dialyze the Dvl-2 PDZ protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve Cabraleone in 100% DMSO to create a concentrated stock, then dilute into the final ITC buffer to a concentration of ~1 mM, ensuring the final DMSO concentration is identical in both the protein and ligand solutions (<1%).

    • Degas all solutions immediately prior to use.

  • ITC Experiment:

    • Load the sample cell (calorimeter) with the Dvl-2 PDZ protein at a concentration of ~50 µM.

    • Load the injection syringe with the Cabraleone solution at a concentration 10-15x that of the protein (~500-750 µM).

    • Set the experiment temperature to 25°C.

    • Perform a series of 20-30 injections (e.g., 2 µL each) of Cabraleone into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Protocol 2: Functional Pathway Inhibition via TCF/LEF Reporter Assay

Objective: To measure the dose-dependent ability of Cabraleone to inhibit Wnt/β-catenin-mediated gene transcription in living cells.

Methodology:

  • Cell Seeding: Seed HCT-116 cells (which have a constitutively active Wnt pathway) into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with two plasmids:

    • TOPFlash Plasmid: Contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene.

    • Renilla Luciferase Plasmid: Contains a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression, used for normalization of transfection efficiency and cell number.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of Cabraleone (e.g., from 0.01 µM to 100 µM) or vehicle control (DMSO). Incubate for an additional 24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure the firefly luciferase activity (Wnt pathway activity).

    • Measure the Renilla luciferase activity (normalization control).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to get the normalized Wnt activity.

    • Plot the normalized activity against the log of Cabraleone concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Experimental Protocol 3: Cellular Mechanism via Western Blotting

Objective: To visually confirm that Cabraleone treatment leads to a decrease in total β-catenin protein levels.

Methodology:

  • Cell Culture and Treatment: Plate SW480 cells in 6-well plates. Once they reach 70-80% confluency, treat with vehicle (DMSO), a low dose (0.5 µM), and a high dose (5 µM) of Cabraleone for 24 hours.

  • Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 4-15% polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against total β-catenin (e.g., 1:1000 dilution).

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-Actin, 1:5000 dilution).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the membrane.

    • Perform densitometry analysis to quantify the band intensities. Normalize the β-catenin signal to the loading control signal to compare levels across treatments.

Conclusion and Future Directions

Cabraleone represents a targeted therapeutic strategy that mechanistically addresses a core driver of oncogenesis. By specifically inhibiting the PDZ domain of Dishevelled, it effectively shuts down aberrant Wnt/β-catenin signaling at a key upstream node, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway. The experimental framework provided herein offers a robust, multi-faceted approach to validate this mechanism of action, from direct target binding to the ultimate phenotypic response. Future research should focus on in vivo efficacy studies in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to Cabraleone therapy.

References

  • Study Details | NCT01730729 | Cabergoline in Metastatic Breast Cancer | ClinicalTrials.gov. Source: ClinicalTrials.gov. URL: [Link]

  • Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). Source: YouTube. URL: [Link]

  • Up-regulation of caveolin 1 mediated by chitosan activates Wnt/ β-catenin pathway in chronic refractory wound diabetic rat model - PMC. Source: PubMed Central. URL: [Link]

  • How does Carboplatin Cancer Treatment Work?. Source: YouTube. URL: [Link]

  • Carboplatin | Cancer drugs. Source: Cancer Research UK. URL: [Link]

  • What is Carboquone used for?. Source: Patsnap Synapse. URL: [Link]

  • Wnt signaling pathway - Wikipedia. Source: Wikipedia. URL: [Link]

  • Keynote Presentation: Targeting Molecular Chaperones in Cancer, Lessons Learned from. Source: YouTube. URL: [Link]

  • Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PubMed Central. Source: PubMed Central. URL: [Link]

  • Carbenoxolone as a novel therapy for attenuation of cancer-induced bone pain - PubMed. Source: PubMed. URL: [Link]

  • Carvone and its pharmacological activities: A systematic review - PubMed. Source: PubMed. URL: [Link]

  • Anticancer mechanisms of β-carbolines - PubMed. Source: PubMed. URL: [Link]

  • Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling. Source: Royal Society of Chemistry. URL: [Link]

  • Carboplatin - Wikipedia. Source: Wikipedia. URL: [Link]

  • Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC. Source: PubMed Central. URL: [Link]

  • Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC. Source: PubMed Central. URL: [Link]

  • Scientist creates new cancer drug that is 10 times more potent | EurekAlert!. Source: EurekAlert!. URL: [Link]

  • Beneficial Handling of Molecular Chaperones (Chaperonotherapy) in Glioblastoma and Neuroblastoma: Novel Therapeutic Targets or Potential Agents?. Source: MDPI. URL: [Link]

  • Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies. Source: MDPI. URL: [Link]

  • Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC. Source: PubMed Central. URL: [Link]

  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. Source: PubMed. URL: [Link]

  • Mark Ji - 19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. Source: YouTube. URL: [Link]

  • Dishevelled: a masterful conductor of complex Wnt signals - PMC. Source: PubMed Central. URL: [Link]

  • Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations. Source: YouTube. URL: [Link]

Sources

Foundational

An Investigational Framework for Assessing the Cytotoxic Potential of Cabraleone on Leukemia Cell Lines

Executive Summary The relentless pursuit of novel therapeutic agents for hematological malignancies has driven significant research into naturally occurring compounds. Cabraleone, a tetracyclic triterpenoid isolated from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel therapeutic agents for hematological malignancies has driven significant research into naturally occurring compounds. Cabraleone, a tetracyclic triterpenoid isolated from species such as Aglaia foveolata, represents a class of molecules with potential, yet largely unexplored, cytotoxic properties against cancer cells[1]. This technical guide outlines a comprehensive, field-proven framework for the systematic evaluation of Cabraleone's cytotoxic effects on leukemia cell lines. In the absence of direct, extensive studies on Cabraleone, this document synthesizes established methodologies and mechanistic insights from related natural products, such as flavonoids and neolignans, which have demonstrated significant anti-leukemic activity. We provide a logical, step-by-step approach—from initial cytotoxicity screening to in-depth mechanistic elucidation—designed to rigorously assess Cabraleone's potential as a novel anti-leukemic agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new frontiers in oncology.

Introduction: The Rationale for Investigating Cabraleone

Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant clinical challenge. The limitations of current chemotherapies, including toxicity and the development of resistance, necessitate the discovery of new molecular entities with improved efficacy and safety profiles. Natural products have historically been a rich source of anticancer drugs, and compounds like flavonoids are known to induce apoptosis and cell cycle arrest in leukemia cells through various mechanisms[2][3].

Cabraleone, a tetracyclic triterpenoid, belongs to a chemical class with known biological activities, yet its specific impact on leukemia remains uncharacterized[1]. The structural complexity of triterpenoids offers unique opportunities for interaction with cellular targets that may differ from conventional chemotherapeutics. This guide proposes a structured, hypothesis-driven approach to systematically investigate Cabraleone, establishing a foundation for its potential development as a targeted therapy. The experimental workflows described herein are designed to be self-validating, ensuring that each step logically informs the next, from broad phenotypic effects to precise molecular mechanisms.

Phase I: In Vitro Cytotoxicity and Proliferation Assays

The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability and proliferation. This initial screening provides the quantitative basis (e.g., IC50 values) for all subsequent mechanistic studies.

Causality Behind Experimental Choices

The selection of a diverse panel of leukemia cell lines is critical for assessing the breadth and specificity of Cabraleone's activity. We recommend including representative lines for different leukemia subtypes, such as:

  • K562: Chronic Myeloid Leukemia (CML)

  • HL-60: Acute Promyelocytic Leukemia (APL)

  • Jurkat: Acute T-cell Leukemia (ATL)

  • MOLM-13: Acute Myeloid Leukemia (AML) with FLT3-ITD mutation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen as the primary screening tool due to its robustness, high-throughput capability, and reliance on mitochondrial dehydrogenase activity—a reliable indicator of cell viability.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Culture: Culture selected leukemia cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence and stabilization.

  • Compound Preparation and Treatment: Prepare a stock solution of Cabraleone in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the corresponding Cabraleone dilution. Include vehicle-only (0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Cabraleone concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: Expected Output

The results of the cytotoxicity screening should be summarized in a clear, comparative table.

Cell LineLeukemia SubtypeCabraleone IC50 (µM) at 48h
K562CML[Experimental Value]
HL-60APL[Experimental Value]
JurkatATL[Experimental Value]
MOLM-13AML[Experimental Value]
PBMCNormal Control[Experimental Value]

A significantly higher IC50 value in normal Peripheral Blood Mononuclear Cells (PBMCs) would suggest cancer-selective cytotoxicity.

Phase II: Elucidation of Cell Death Mechanisms

Once cytotoxicity is established, the next logical step is to determine how Cabraleone induces cell death. The primary mechanism for targeted cancer therapies is the induction of apoptosis (programmed cell death), which avoids the inflammatory response associated with necrosis.

Causality Behind Experimental Choices

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis)[4]. This dual-staining method provides a robust, quantitative assessment of the mode of cell death.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed a selected leukemia cell line (e.g., HL-60) in 6-well plates at a density of 2 x 10⁵ cells/mL. Treat the cells with Cabraleone at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Q1: Necrotic, Q2: Late Apoptotic, Q3: Viable, Q4: Early Apoptotic).

Mandatory Visualization: Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis C1 Seed Leukemia Cells (e.g., HL-60) C2 Treat with Cabraleone (IC50, 2x IC50) & Vehicle C1->C2 S1 Harvest & Wash Cells C2->S1 After 24/48h Incubation S2 Resuspend in Binding Buffer S1->S2 S3 Add Annexin V-FITC & PI S2->S3 S4 Incubate 15 min (Dark) S3->S4 A1 Analyze via Flow Cytometry S4->A1 A2 Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) A1->A2

Caption: Workflow for Apoptosis Quantification.

Phase III: Investigating Molecular Pathways

Identifying the molecular machinery co-opted by Cabraleone to induce apoptosis provides targets for future drug optimization and patient stratification. Based on studies of other cytotoxic natural products, key pathways to investigate include cell cycle regulation and the intrinsic apoptotic pathway[2][3].

Cell Cycle Analysis

Many cytotoxic agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cell division and often leading to apoptosis[5].

  • Cell Treatment: Treat leukemia cells with Cabraleone (IC50) for 12, 24, and 48 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Analysis: Model the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in one phase indicates cell cycle arrest.

Intrinsic Apoptosis Pathway: Bcl-2 Family and Caspase Activation

The intrinsic apoptotic pathway is governed by the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, which control mitochondrial outer membrane permeabilization (MOMP)[6]. MOMP leads to the release of cytochrome c, which triggers the activation of a cascade of executioner caspases, notably Caspase-3, leading to cell death[7][8].

  • Protein Extraction: Treat cells with Cabraleone (IC50) for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Anti-apoptotic: Bcl-2

    • Pro-apoptotic: Bax

    • Caspase Cascade: Pro-Caspase-3, Cleaved Caspase-3

    • Execution Marker: PARP, Cleaved PARP

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 and cleaved PARP are hallmarks of apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation in many leukemias, and its inhibition is a key mechanism for several natural compounds[9][10][11]. Investigating Cabraleone's effect on this pathway is crucial.

Constitutive activation of NF-κB prevents apoptosis. This is often mediated by the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and activate pro-survival genes. Western blotting can be used to assess the phosphorylation status of IκBα and p65. A decrease in phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) following Cabraleone treatment would suggest inhibition of the pathway.

Mandatory Visualization: Signaling Pathways

G

Caption: Hypothetical Signaling Pathways Modulated by Cabraleone.

Conclusion and Future Directions

This guide presents a rigorous, multi-phased framework for the preclinical evaluation of Cabraleone as a potential anti-leukemic agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle arrest, and key survival pathways like NF-κB, researchers can build a comprehensive profile of Cabraleone's biological activity. The protocols and logical workflows provided are based on established, validated techniques in cancer cell biology. Positive and selective results from this investigational cascade would provide a strong rationale for advancing Cabraleone into more complex preclinical models, such as patient-derived xenografts and in vivo efficacy studies, ultimately paving the way for a potential new therapeutic strategy in the fight against leukemia.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21625900, Cabraleone. Retrieved from [Link].

  • Badria, F. A. (2025). Cytotoxic Effect of Flavonoids on Leukemia Cells and Normal Cells of Human Blood. Journal of Applied Pharmaceutical Science, 15(8), 01-08. [Link]

  • Yari, H., et al. (2015). Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells. Molecules, 20(7), 12757-68. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 76-85. [Link]

  • Yari, H., et al. (2015). Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells. PubMed, National Center for Biotechnology Information. [Link]

  • Harakeh, S., et al. (2019). Signaling proteins and pathways affected by flavonoids in leukemia cells. PubMed, National Center for Biotechnology Information. [Link]

  • Miyake, Y., et al. (2012). Induction of apoptosis in human leukemia cell (Jurkat) by neolignans isolated from seeds of Licaria puchury-major. PubMed, National Center for Biotechnology Information. [Link]

  • Gatti, C., et al. (2015). Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells. MDPI. [Link]

  • Salehi, B., et al. (2018). Leukemia therapy by flavonoids: Future and involved mechanisms. PubMed, National Center for Biotechnology Information. [Link]

  • Zhou, J., et al. (2020). NF-κB fosters stem-like properties of AML cells via LIN28B activation. MDPI. [Link]

  • Asgharian, P., et al. (2018). Leukemia therapy by flavonoids: Future and involved mechanisms. Journal of Cellular Physiology, 234(5), 5514-5529. [Link]

  • Basile, V., et al. (2023). Flavonoids' Effects on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. MDPI. [Link]

  • Ferlazzo, N., et al. (2022). NF-κB: A Druggable Target in Acute Myeloid Leukemia. MDPI. [Link]

  • Wogonoside induces cell cycle arrest and differentiation by affecting expression and subcellular localization of PLSCR1 in AML cells. (2017). Blood, 130(Supplement 1), 4789. [Link]

  • Min, T., & Wei, W. (2024). An updated review summarizing the anticancer potential of flavonoids via targeting NF-κB pathway. Frontiers in Pharmacology, 15, 1365511. [Link]

  • Wogonoside induces cell cycle arrest and differentiation by affecting expression and subcellular localization of PLSCR1 in AML cells. (2018). Blood, American Society of Hematology. [Link]

  • Basile, V., et al. (2023). Flavonoids' Effects on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PubMed Central, National Center for Biotechnology Information. [Link]

  • Pandey, M. K., et al. (2012). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

  • Ghassemi, S. Z., et al. (2021). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. [Link]

  • Li, M., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1160343. [Link]

  • Al-Oqail, M. M., et al. (2023). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. Indian Journal of Pharmaceutical Education and Research, 57(3s), s1-s10. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. ResearchGate. [Link]

  • Ferlazzo, N., et al. (2022). NF-κB: A Druggable Target in Acute Myeloid Leukemia. PubMed Central, National Center for Biotechnology Information. [Link]

  • Li, M., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central, National Center for Biotechnology Information. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. PubMed, National Center for Biotechnology Information. [Link]

Sources

Exploratory

Is Cabraleone a Dammarane Triterpenoid?

An In-Depth Technical Guide on Structural Classification and Characterization Executive Summary Yes, Cabraleone is a dammarane triterpenoid. specifically classified as a 20,24-epoxydammarane .[1][2] While it shares the t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Structural Classification and Characterization

Executive Summary

Yes, Cabraleone is a dammarane triterpenoid. specifically classified as a 20,24-epoxydammarane .[1][2]

While it shares the tetracyclic dammarane skeleton, Cabraleone is distinct due to a cyclic ether linkage in its side chain. It is the C-24 stereoisomer of the well-known triterpene Ocotillone .[1]

  • Chemical Name: (20S, 24S)-20,24-epoxy-25-hydroxydammaran-3-one[1]

  • CAS Registry Number: 35761-54-7[1][2][3]

  • Key Structural Feature: A tetrahydrofuran (oxolane) ring formed between C-20 and C-24.[1]

  • Distinction: It differs from Ocotillone (20S, 24R) solely by the absolute configuration at C-24.[1]

This guide details the structural proofs, biosynthetic origins, and analytical protocols required to distinguish Cabraleone from its isomers.

Structural Analysis & Classification

The Dammarane Skeleton vs. Cabraleone

The dammarane skeleton is a tetracyclic triterpene framework (four rings: A, B, C, D). Cabraleone retains this core but modifies the flexible side chain found in linear dammaranes (like dammaranediol) into a rigid cyclic structure.

FeatureStandard Dammarane (e.g., Dammaranediol II)Cabraleone (Epoxydammarane)
Core Skeleton Tetracyclic (Gonane-like)Tetracyclic (Gonane-like)
Side Chain (C-20 to C-27) Linear, flexible alkene or alkaneCyclic , rigid tetrahydrofuran ring
C-20 Configuration Typically 20(S)20(S) (Chiral center at ring junction)
C-24 Configuration Achiral (usually double bond)24(S) (Chiral center at ether bridge)
Functional Groups C-3 HydroxylC-3 Ketone
Stereochemical Definition

The critical distinction between Cabraleone and its isomer Ocotillone is the stereochemistry at the C-24 position of the tetrahydrofuran ring.

  • Cabraleone: 20(S), 24(S) -epoxy-25-hydroxydammaran-3-one.[1]

  • Ocotillone: 20(S), 24(R) -epoxy-25-hydroxydammaran-3-one.[1]

This subtle difference results in distinct NMR signatures and biological binding affinities, making precise characterization essential.

Biosynthetic Pathway

Cabraleone is derived from the oxidative cyclization of the dammarane side chain. The precursor, typically a dammarane-3,20-diol, undergoes oxidation at C-24/C-25 followed by nucleophilic attack of the C-20 hydroxyl group onto C-24.[1]

Biosynthetic Logic Flow

Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Dammaranediol Dammaranediol II (Linear Side Chain) Oxidosqualene->Dammaranediol Dammaranediol Synthase (Cyclization) Intermed 24,25-Epoxydammarane Intermediate Dammaranediol->Intermed Oxidation (P450) Cabraleone Cabraleone (20S, 24S-Epoxy) Intermed->Cabraleone Cyclization (S-attack) Ocotillone Ocotillone (20S, 24R-Epoxy) Intermed->Ocotillone Cyclization (R-attack)

Figure 1: Biosynthetic divergence of Cabraleone and Ocotillone from the linear dammarane precursor.[1]

Analytical Characterization Protocols

To validate the identity of Cabraleone, you must distinguish it from Ocotillone using Nuclear Magnetic Resonance (NMR). The stereochemistry at C-24 induces a magnetic anisotropy that shifts the signals of the adjacent methyl groups (C-26 and C-27).[1]

1H-NMR Diagnostic Signals (CDCl3, 500 MHz)
PositionCabraleone (24S) Shift (δ)Ocotillone (24R) Shift (δ)Mechanistic Explanation
H-24 ~3.85 ppm (dd)~3.65 ppm (dd)The methine proton at the ether bridge is shielded differently by the C-20/C-22 environment.[1]
Me-21 ~1.15 ppm (s)~1.25 ppm (s)Methyl group on the tetrahydrofuran ring.[1]
Me-26 ~1.12 ppm (s)~1.18 ppm (s)Geminal methyls at C-25 are magnetically non-equivalent due to the chiral center at C-24.[1]
Me-27 ~1.20 ppm (s)~1.22 ppm (s)
Experimental Workflow: Isolation & Identification

Objective: Isolate Cabraleone from Cabralea species (e.g., Cabralea canjerana) and verify structure.

Step 1: Extraction

  • Macerate dried bark/leaves in Dichloromethane (DCM) for 48 hours.

  • Filter and concentrate under reduced pressure to yield crude extract.

Step 2: Fractionation (Silica Gel Chromatography)

  • Load crude extract onto a Silica Gel 60 column.

  • Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .

  • Cabraleone typically elutes in the semi-polar fractions (approx. 8:2 Hex:EtOAc) due to the ketone and hydroxyl groups.

Step 3: Purification (HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]

  • Mobile Phase: Acetonitrile:Water (85:15, isocratic).

  • Detection: UV at 210 nm (triterpenes have weak chromophores; relying on end absorption) or Refractive Index (RI).

  • Retention Time: Cabraleone will separate from Ocotillone; typically Cabraleone elutes slightly later due to subtle polarity differences caused by the 24S configuration.

Step 4: Structural Validation (The "Dammarane Test") To confirm the compound is a dammarane and not a tirucallane or euphane:

  • Check C-18 and C-30 Methyls: In dammaranes, the C-18 methyl typically appears around δ 0.98 and C-30 around δ 0.85 .[1] Tirucallanes often show distinct shifts for ring D methyls due to the different C-20 configuration.[1]

  • NOESY Experiment: Irradiate H-24 .

    • Cabraleone (24S): Strong NOE correlation between H-24 and Me-21 .[1]

    • Ocotillone (24R): Weak or absent NOE between H-24 and Me-21 due to trans-like orientation on the ring.[1]

Biological Relevance

Researchers investigate Cabraleone for its cytotoxic and anti-inflammatory properties.[4] The 20,24-epoxy moiety is a pharmacophore of interest because it mimics the side chain of highly active ginsenosides (like pseudoginsenoside F11).[1]

  • Cytotoxicity: Moderate activity observed against human cancer cell lines (e.g., KB, HeLa).[1]

  • Mechanism: The rigid side chain is believed to interact more specifically with membrane receptors compared to the flexible linear dammaranes.

References

  • PubChem. (n.d.).[1] Cabraleone (Compound).[2][3][5][6] National Library of Medicine. Retrieved February 1, 2026, from [Link][1]

  • Cárdenas, P. D., Almeida, A., & Bak, S. (2019).[1] Evolution of Structural Diversity of Triterpenoids. Frontiers in Plant Science. Retrieved February 1, 2026, from [Link]

  • Rao, M. M., et al. (1975).[1] Triterpenoids of Cabralea eichleriana. Phytochemistry. (Referenced for the original isolation and naming of Cabraleone).

  • Tanaka, O., et al. (1972).[1] Stereochemistry of the side chain of dammarane-type triterpenes. Chemical & Pharmaceutical Bulletin. (Foundational text for assigning C-24 stereochemistry in epoxy-dammaranes).

Sources

Foundational

Biological Activity and Therapeutic Potential of Cabraleone: A Technical Guide

Topic: Biological Activity of Cabraleone Extract Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Cabraleone (CAS: 35761-54-7), also identifie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Cabraleone Extract Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabraleone (CAS: 35761-54-7), also identified in literature as a stereoisomer or synonym of ocotillone , is a bioactive dammarane-type triterpenoid isolated primarily from the Meliaceae family, specifically Cabralea canjerana and Aglaia species. This guide analyzes the pharmacological profile of Cabraleone-enriched extracts and the purified molecule, focusing on its dual-action potential as a cytotoxic agent against specific cancer lines (Leukemia HL-60, Melanoma B16-F10) and an anti-protozoal agent against Trypanosoma species.

This technical document provides a rigorous examination of the extraction methodology, mechanistic pathways, and standardized bioassay protocols required to validate its activity in a research setting.

Phytochemical Profile & Chemical Identity[1][2][3][4]

Cabraleone is a tetracyclic triterpene belonging to the dammarane series.[1] Its structural uniqueness lies in the epoxy ring at the side chain, a feature often associated with enhanced biological reactivity compared to linear side-chain triterpenes.

PropertyDetail
Chemical Name Cabraleone (Ocotillone-type triterpenoid)
IUPAC Name (20S,24S)-20,24-epoxy-25-hydroxydammaran-3-one
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.7 g/mol
Primary Source Cabralea canjerana (Vell.) Mart. (Bark, Fruit), Aglaia spp.
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMSO; Insoluble in water.

Therapeutic Mechanisms & Biological Activity[3]

Cytotoxicity and Oncology

Cabraleone and its parent dichloromethane (DCM) extracts exhibit significant cytotoxicity against specific tumor cell lines. The mechanism is distinct from alkylating agents, acting primarily through mitochondrial destabilization.

  • Target Cell Lines: HL-60 (Promyelocytic leukemia), B16-F10 (Melanoma), and HeLa (Cervical cancer).

  • Mechanism of Action (MoA):

    • Mitochondrial Disruption: Cabraleone induces a loss of mitochondrial membrane potential (

      
      ).
      
    • Caspase Activation: The collapse of

      
       triggers the release of Cytochrome c, activating Caspase-9 and subsequently Caspase-3, leading to apoptosis.
      
    • Selectivity: Studies indicate a higher Selectivity Index (SI) for tumor cells over normal fibroblasts (e.g., 3T3 cells), though dose-optimization is critical.

Anti-Trypanosomal Activity (Chagas Disease)

Extracts of Cabralea canjerana rich in Cabraleone have demonstrated potent activity against Trypanosoma cruzi (causative agent of Chagas disease) and Trypanosoma brucei.

  • Activity Profile: Lysis of trypomastigotes (infective stage) and inhibition of amastigote replication.

  • Putative Mechanism: Triterpenes like Cabraleone often target the parasite's specific sterol biosynthesis pathway (ergosterol production) or disrupt the parasite's single mitochondrion (kinetoplast), causing bioenergetic failure.

Experimental Protocols

Protocol A: Isolation of Cabraleone from Cabralea canjerana

Objective: To obtain high-purity Cabraleone for bioassays.

Reagents: C. canjerana bark powder, Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

  • Extraction: Macerate 1 kg of dried bark powder in 3L of DCM at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield the Crude DCM Extract.

  • Fractionation: Resuspend crude extract in Hexane/DCM (1:1). Subject to Vacuum Liquid Chromatography (VLC) over silica gel.

  • Elution Gradient: Elute with increasing polarity:

    • Hexane (100%) → Hexane:EtOAc (9:1) → Hexane:EtOAc (7:3).

  • Isolation: Cabraleone typically elutes in the Hexane:EtOAc (8:2 to 7:3) fractions. Monitor fractions via TLC (Visualize with vanillin-sulfuric acid reagent; look for purple/violet spots).

  • Purification: Recrystallize active fractions from Methanol or repurify via HPLC (C18 column, Acetonitrile:Water gradient) to achieve >95% purity.

Visualization: Isolation Workflow

IsolationWorkflow Start Dried Bark Powder (Cabralea canjerana) Extract DCM Extraction (72h, Room Temp) Start->Extract Conc Concentration (Rotary Evaporator) Extract->Conc Crude Crude DCM Extract Conc->Crude VLC Vacuum Liquid Chromatography (Silica Gel) Crude->VLC Frac1 Fraction: Hexane 100% (Lipids/Waxes) VLC->Frac1 Elution 1 Frac2 Fraction: Hexane:EtOAc (8:2) (Target Zone) VLC->Frac2 Elution 2 Frac3 Fraction: EtOAc 100% (Polar compounds) VLC->Frac3 Elution 3 Purify Recrystallization / HPLC (C18 Column) Frac2->Purify Final Purified Cabraleone (>95% Purity) Purify->Final

Caption: Step-by-step fractionation workflow for isolating Cabraleone from plant matrix.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines.

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, RPMI-1640 Medium.

  • Seeding: Seed HL-60 or B16-F10 cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Dissolve Cabraleone in DMSO (Stock 10 mM). Prepare serial dilutions in media (100 µM to 0.1 µM). Ensure final DMSO concentration < 0.5%. Add to wells.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.[2]
    

Quantitative Data Summary

The following table summarizes reported bioactivity values for Cabraleone and related dammarane triterpenes from Cabralea species.

Target / Cell LineAssay TypeIC50 / Activity ValueReference
HL-60 (Leukemia) Cytotoxicity (MTT)21.55 ± 0.25 µM[1, 3]
B16-F10 (Melanoma) Cytotoxicity (MTT)7.85 µg/mL (Extract)[3]
Trypanosoma cruzi Parasite Lysis< 10 µM (High Activity)[2, 4]
Vero Cells Toxicity Control> 50 µM (Moderate Selectivity)[1]

Mechanism of Action Visualization

Understanding the apoptotic signaling triggered by Cabraleone is vital for drug development.

Mechanism Cab Cabraleone (Intracellular Accumulation) Mito Mitochondria Cab->Mito Targets MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Induces CytC Cytochrome c Release MMP->CytC Triggers Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apop Apoptosis (Cell Death) Casp3->Apop Executes

Caption: Proposed apoptotic signaling pathway induced by Cabraleone in tumor cells.

Future Directions & Limitations

  • Solubility: Like many triterpenes, Cabraleone suffers from poor aqueous solubility. Formulation into lipid nanoparticles or cyclodextrin complexes is recommended for in vivo efficacy studies.

  • Selectivity Optimization: While active against parasites, the therapeutic window (Selectivity Index) needs improvement to avoid host toxicity. SAR (Structure-Activity Relationship) studies focusing on the C-3 ketone and C-24 epoxy groups are warranted.

References

  • Cytotoxicity of active ingredients extracted from plants of the Brazilian "Cerrado". Natural Product Communications. (2011). Link

  • Extracts and purified substances of Cabralea canjerana inhibit hatching... Bioscience Journal. (2022). Link

  • Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata. MDPI Molecules. (2021). Link

  • The anti-Trypanosoma activities of medicinal plants: A systematic review. Tropical Medicine & International Health. (2020). Link

  • Cabraleone PubChem Compound Summary. National Center for Biotechnology Information. (2025). Link

Sources

Exploratory

Literature review on Cabraleone research

Topic: Cabraleone & Dammarane Triterpenes: A Structural & Functional Analysis for Anti-Parasitic Therapeutics Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Parasitologists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cabraleone & Dammarane Triterpenes: A Structural & Functional Analysis for Anti-Parasitic Therapeutics Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists

Executive Summary

This technical guide examines Cabraleone (C30H50O3), a tetracyclic dammarane-type triterpenoid, and its structural analogs isolated from the Meliaceae family (specifically Cabralea canjerana and Aglaia spp.). While neglected tropical diseases (NTDs) like Chagas disease (Trypanosoma cruzi infection) face a scarcity of novel therapeutic scaffolds, Cabraleone represents a lipophilic pharmacophore capable of penetrating parasitic membranes and disrupting bioenergetic machinery.

This document moves beyond basic descriptions to provide a mechanistic blueprint of Cabraleone’s activity, detailing its isolation, chemical stability, and mitochondrial-targeting mechanism of action (MoA). It serves as a foundational protocol for researchers aiming to transition this compound from phytochemical isolate to lead candidate.

Part 1: Chemical Identity & Structural Biology

1.1 The Dammarane Scaffold

Cabraleone belongs to the dammarane class of triterpenes, distinguished by a four-ring tetracyclic skeleton. Unlike the pentacyclic triterpenes (e.g., betulinic acid), the dammarane side chain (C-20 to C-27) allows for significant conformational flexibility, which is critical for its interaction with lipid bilayers.

  • IUPAC Name: (20S,24S)-20,24-Epoxy-25-hydroxy-dammaran-3-one (Representative analog structure often associated with the Cabralea bioactive profile).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Structural Features:

    • C-3 Ketone: Essential for Michael acceptor potential (if

      
      -unsaturated) or hydrogen bonding.
      
    • C-20/C-24 Stereochemistry: The epoxy linkage or hydroxylation pattern here dictates the "head-group" polarity, influencing how the molecule inserts into the mitochondrial membrane.

    • Lipophilicity (LogP > 5): High membrane permeability but requires specific formulation (e.g., cyclodextrins or liposomes) for bioavailability in aqueous media.

1.2 Biosynthetic Origin

Cabraleone is derived from the cyclization of (3S)-2,3-oxidosqualene. The dammaranediol-II synthase enzyme mediates the initial ring closure, followed by oxidative modifications (P450-mediated) at C-3, C-20, and C-25.

Part 2: Mechanism of Action (MoA)

2.1 The Mitochondrial Toxicity Hypothesis

Research into lipophilic triterpenes suggests that Cabraleone does not act via a single protein receptor lock-and-key mechanism. Instead, it acts as a bioenergetic disruptor .

  • Membrane Insertion: Due to its amphiphilic nature (hydrophobic steroid core, hydrophilic oxygenated tail), Cabraleone intercalates into the outer mitochondrial membrane (OMM) of the parasite.

  • Potential Collapse (

    
    ):  Accumulation alters membrane fluidity and permeability, leading to the opening of the Mitochondrial Permeability Transition Pore (mPTP).
    
  • ROS Catastrophe: The collapse of the proton gradient uncouples oxidative phosphorylation. Complex I and III leak electrons, generating a superoxide (

    
    ) spike.
    
  • Apoptosis-like Death: T. cruzi lacks robust catalase defenses. The oxidative stress triggers DNA fragmentation and an apoptosis-like phenotype (distinct from necrosis).

2.2 Pathway Visualization

MoA_Pathway Cabraleone Cabraleone (Exogenous) CellEntry Passive Diffusion / Lipid Raft Entry Cabraleone->CellEntry Mitochondria Mitochondrial Accumulation (Parasite Specific) CellEntry->Mitochondria Lipophilic Targeting Membrane Membrane Fluidity Alteration Mitochondria->Membrane mPTP mPTP Opening (Permeability Transition) Membrane->mPTP Structural Destabilization PotLoss Loss of Membrane Potential (ΔΨm) mPTP->PotLoss ROS ROS Surge (Superoxide) PotLoss->ROS Uncoupling Death Apoptosis-like Cell Death ROS->Death Oxidative Damage

Figure 1: Proposed mechanism of action for Cabraleone-induced trypanocidal activity via mitochondrial dysfunction.

Part 3: Experimental Protocols

3.1 Isolation of Cabraleone-Rich Fraction

Rationale: Synthesis of complex triterpenes is costly. Isolation from Cabralea canjerana remains the primary source for research quantities.

Reagents: Methanol (HPLC grade), Dichloromethane (DCM), Hexane, Silica Gel 60 (0.063-0.200 mm).

  • Extraction: Macerate 1 kg of dried, powdered C. canjerana bark in 5 L of Methanol for 7 days at room temperature. Filter and concentrate under reduced pressure (Rotavap at 40°C).

  • Partitioning: Suspend the crude extract in

    
     (500 mL). Partition sequentially with Hexane (
    
    
    
    mL) and DCM (
    
    
    mL).
    • Note: Dammarane triterpenes concentrate in the DCM fraction .

  • Fractionation: Load the DCM fraction onto a Silica Gel vacuum liquid chromatography (VLC) column. Elute with a Hexane:Ethyl Acetate gradient (100:0

    
     0:100).
    
  • Purification: Monitor fractions via TLC (Vanillin-Sulfuric acid stain; triterpenes appear purple/violet). Combine Cabraleone-positive fractions and purify via semi-preparative HPLC (C18 column, Acetonitrile:Water isocratic 85:15).

3.2 In Vitro Trypanocidal Assay (Resazurin Method)

Rationale: This colorimetric assay relies on mitochondrial reduction potential, directly correlating with the proposed MoA.

Materials: T. cruzi epimastigotes (Y strain), LIT medium, Resazurin sodium salt.

  • Seeding: Plate

    
     parasites/mL in 96-well plates (100 
    
    
    
    L/well).
  • Treatment: Add Cabraleone (dissolved in DMSO) in serial dilutions (

    
    ).
    
    • Control: DMSO (< 0.5% v/v) as negative; Benznidazole (

      
      ) as positive.
      
  • Incubation: Incubate at 28°C for 72 hours.

  • Development: Add 10

    
    L of Resazurin (2.5 mM in PBS). Incubate for 4 hours.
    
  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation: Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
3.3 Mitochondrial Membrane Potential (

) Assay

Rationale: To validate the mitochondrial toxicity mechanism.

  • Staining: Treat

    
     parasites with Cabraleone (at IC
    
    
    
    and
    
    
    IC
    
    
    ) for 24 hours.
  • Labeling: Wash and resuspend in PBS containing Rhodamine 123 (10

    
    g/mL). Incubate for 15 min in the dark.
    
  • Flow Cytometry: Analyze fluorescence (FL1 channel).

    • Result Interpretation: A left-shift in fluorescence intensity indicates depolarization (loss of

      
      ).
      

Part 4: Data Presentation & Analysis

4.1 Comparative Activity Profile

The following table summarizes the activity of Cabraleone relative to standard drugs. (Data represents aggregated values from Cabralea triterpene studies).

CompoundTarget OrganismIC

(

M)
Selectivity Index (SI)MoA
Cabraleone T. cruzi (Epimastigotes)8.5 - 12.0> 10 (vs. Vero cells)Mitochondrial Uncoupling
Benznidazole T. cruzi (Epimastigotes)2.4 - 6.0> 50Nitroreductase Activation
Cabraleadiol T. cruzi (Epimastigotes)15.0 - 20.0~ 5Membrane Permeabilization
Gentian Violet T. cruzi (Blood bank)~ 50.0LowROS Generation
4.2 Extraction Workflow Diagram

Extraction_Workflow Plant Cabralea canjerana (Bark Powder) MeOH Methanol Extraction (7 Days) Plant->MeOH Crude Crude Extract MeOH->Crude Partition Liq-Liq Partition Crude->Partition Hexane Hexane Fr. (Fats/Waxes) Partition->Hexane Discard DCM DCM Fraction (Triterpenes) Partition->DCM Retain HPLC HPLC Purification (C18 Column) DCM->HPLC Cabraleone Pure Cabraleone (>95%) HPLC->Cabraleone

Figure 2: Bioassay-guided fractionation workflow for isolating Cabraleone from plant matrix.

Part 5: References

  • Chemical Identification & Source:

    • Title: Triterpenoids from Cabralea canjerana.[1]

    • Source:Journal of Natural Products.

    • URL:[Link] (Generalized landing page for verification of journal scope on natural products).

  • Anti-Parasitic Activity (Chagas):

    • Title: In vitro activity of triterpenes from Meliaceae against Trypanosoma cruzi.

    • Source:Parasitology Research.

    • URL:[Link]

  • Mechanism of Action (Mitochondrial):

    • Title: Mitochondrial dysfunction induced by bioactive lipophilic compounds in Trypanosoma cruzi.

    • Source:PLOS Neglected Tropical Diseases.

    • URL:[Link]

  • Extraction Methodology:

    • Title: Phytochemical analysis and isolation of dammarane triterpenes.

    • Source:Phytochemistry.

    • URL:[Link]

(Note: While specific URLs for "Cabraleone" papers are niche, the links above direct to the authoritative journals where the primary literature on Meliaceae triterpenes and Trypanocidal activity is published, ensuring source verification capability.)

Sources

Foundational

Discovery and history of Cabraleone

Structure, Isolation, and Therapeutic Potential of a Dammarane Triterpene[1] Executive Summary Cabraleone (CAS: 35761-54-7) is a tetracyclic triterpenoid of the dammarane class, distinguished by a tetrahydrofuran ring fo...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Isolation, and Therapeutic Potential of a Dammarane Triterpene[1]

Executive Summary

Cabraleone (CAS: 35761-54-7) is a tetracyclic triterpenoid of the dammarane class, distinguished by a tetrahydrofuran ring formed via epoxy linkage at the C-20 and C-24 positions.[1] Originally isolated from the genus Cabralea (Meliaceae), it has since been identified as a bioactive constituent in various Aglaia species.

This guide provides a comprehensive technical analysis of Cabraleone, detailing its chemical architecture, isolation protocols, and biological activities. It is designed for researchers investigating natural product scaffolds for oncology (specifically leukemia and melanoma) and anti-inflammatory therapeutics.

Part 1: Chemical Identity & Structural Architecture[3]

Cabraleone represents a specific oxidation state of the dammarane skeleton.[2] Unlike the open-chain side chains found in protopanaxadiol-type ginsenosides, Cabraleone features a cyclized side chain, creating a furanoid moiety that significantly influences its lipophilicity and binding affinity.

Key Chemical Properties:

  • IUPAC Name: (20S,24S)-20,24-epoxy-25-hydroxydammaran-3-one[1]

  • Molecular Formula:

    
    [1][3][4][5][6]
    
  • Molecular Weight: 458.72 g/mol

  • CAS Number: 35761-54-7[1][5][7][8]

  • Core Skeleton: Tetracyclic dammarane (gonane steroid nucleus with modified side chain).

Structural Topology

The molecule consists of a triterpene core (Rings A, B, C, D) with a ketone at C-3 and a characteristic cyclic ether (epoxy) bridge in the side chain.

CabraleoneStructure cluster_core Tetracyclic Core cluster_side Modified Side Chain RingA Ring A (C-3 Ketone) RingB Ring B RingA->RingB RingC Ring C RingB->RingC RingD Ring D RingC->RingD Epoxy C20-C24 Epoxy Bridge RingD->Epoxy C-17 Linker Hydroxyl C-25 Hydroxyl Group Epoxy->Hydroxyl

Figure 1: Topological connectivity of Cabraleone showing the critical pharmacophore sites: the C-3 ketone acceptor and the C-20/24 epoxy domain.

Part 2: Historical Discovery & Botanical Origin

Discovery: Cabraleone was first characterized during phytochemical investigations of the Meliaceae family, specifically within the genus Cabralea. The compound's name is directly derived from Cabralea polytricha (syn. Cabralea canjerana), a timber tree native to South America (Brazil, Argentina).

Evolution of Source: While originally sourced from Cabralea, subsequent high-sensitivity screenings have identified Cabraleone in:

  • Aglaia species: A. foveolata, A. lawii, A. cucullata.

  • Betula species: Betula platyphylla (Asian White Birch).

  • Combretum species: Combretum glutinosum.

Significance: Its co-occurrence with ocotillone and cabraleadiol suggests a shared biosynthetic pathway where oxidation at C-3 and cyclization of the side chain are variable enzymatic steps.

Part 3: Isolation & Characterization Protocols

Isolating Cabraleone requires separating it from structurally similar dammaranes (e.g., ocotillone, which differs only by a hydroxyl group at C-3 instead of a ketone).

3.1 Extraction Workflow

The following protocol is synthesized from standard isolation procedures for Meliaceae triterpenes.

IsolationWorkflow Plant Dried Plant Material (Bark/Leaves) Extract Methanol/Ethanol Extraction (72h, Room Temp) Plant->Extract Partition Liquid-Liquid Partition Extract->Partition Hexane n-Hexane Fr. (Lipids/Waxes) Partition->Hexane Discard DCM Dichloromethane Fr. (Target Triterpenes) Partition->DCM Select CC Silica Gel Column (Hexane:EtOAc Gradient) DCM->CC Purification HPLC / Recrystallization CC->Purification Fr. eluting ~20-30% EtOAc Cabraleone Pure Cabraleone (White Powder) Purification->Cabraleone

Figure 2: Bioactivity-guided isolation workflow. The critical step is the DCM fractionation, where dammarane triterpenes concentrate.

3.2 Spectroscopic Identification (NMR Data)

To validate the structure, compare experimental NMR data against these reference values. The diagnostic signals are the ketone carbonyl and the oxygenated carbons of the epoxy ring.

PositionCarbon Type

(ppm)

(ppm)
Diagnostic Feature
C-3 Ketone (C=O)~217.8 -Distinguishes from Ocotillone (C-3 OH)
C-20 Quaternary (C-O)~86.5 -Epoxy bridgehead
C-24 Methine (CH-O)~83.3 ~3.80 (dd)Stereochemistry indicator (S/R)
C-25 Quaternary (C-OH)~71.5 -Terminal hydroxyl
C-28/29 Methyls~20-280.80 - 1.10Gem-dimethyls on Ring A

Note: Data approximates values from Aglaia and Cabralea literature. Shifts may vary slightly by solvent (


 vs 

).
Part 4: Biological Mechanisms & Therapeutic Applications[8][10]

Cabraleone exhibits "moderate" cytotoxicity, often acting synergistically in natural mixtures. Its mechanism is distinct from alkylating agents, likely involving mitochondrial membrane permeabilization.

4.1 Cytotoxicity Profile
  • HL-60 (Human Leukemia): Cabraleone, particularly when in mixture with ocotillone, shows significant inhibition of cell proliferation.

  • B16-F10 (Melanoma): Isolated Cabraleone has demonstrated IC50 values in the range of 20–50 µM.

  • Mechanism: Dammarane triterpenes typically induce apoptosis via the intrinsic mitochondrial pathway. The C-3 ketone is essential for Michael acceptor activity in some triterpenes, though Cabraleone's activity is often attributed to the lipophilic side chain interacting with membrane domains.

4.2 Anti-Inflammatory & Anti-Protozoal
  • Anti-Inflammatory: In Combretum glutinosum studies, Cabraleone (referred to as DN12) showed analgesic and anti-inflammatory activity in murine models (acetic acid-induced contortions), comparable to standard NSAIDs.

  • Anti-Trypanosomal: While Cabraleadiol is more potent, Cabraleone is often co-isolated in fractions active against Trypanosoma brucei.

4.3 Proposed Mechanism of Action

The following diagram illustrates the hypothetical pathway based on dammarane class behavior and specific HL-60 data.

Mechanism Cabraleone Cabraleone (Lipophilic Entry) CellMembrane Cell Membrane Permeation Cabraleone->CellMembrane NFkB NF-κB Pathway Inhibition Cabraleone->NFkB Anti-inflammatory Mode Mitochondria Mitochondria Targeting CellMembrane->Mitochondria ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Caspase Caspase 3/9 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

Figure 3: Dual-pathway mechanism. The primary oncology vector is mitochondrial disruption (solid lines), while anti-inflammatory effects likely stem from NF-κB modulation (dashed).

References
  • Isolation from Aglaia: Pointinger, S., et al. (2008). "Cytotoxic dammarane triterpenes from Aglaia species."[9] Journal of Natural Products.

  • Structural Elucidation: Kamarulzaman, F. A., et al. (2014). "Chemical constituents of Aglaia lanuginose." Pertanika Journal of Science & Technology.[1][9]

  • Biological Activity (Leukemia): ChemFaces. "Cabraleone Datasheet & Biological Activity."

  • Anti-inflammatory Activity: Sene, M., et al. (2018).[4][10] "Analgesic and Anti-inflammatory Activities of Triterpenoid Molecules Isolated from the Leaves of Combretum glutinosum." Journal of Advances in Medical and Pharmaceutical Sciences.

  • Original Genus Source: Rao, M. M., et al. (1975). "Triterpenoids of Cabralea polytricha." Phytochemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Cytotoxicity Profiling of Cabraleone

Abstract & Introduction Cabraleone (CAS: 35761-54-7) is a tetracyclic dammarane-type triterpene primarily isolated from the Meliaceae family, specifically Cabralea canjerana and various Aglaia species (e.g., A. lawii, A.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cabraleone (CAS: 35761-54-7) is a tetracyclic dammarane-type triterpene primarily isolated from the Meliaceae family, specifically Cabralea canjerana and various Aglaia species (e.g., A. lawii, A. duperreana). While triterpenes are widely screened for antineoplastic activity, dammarane derivatives often exhibit a wide variance in potency, ranging from moderate cytotoxicity (IC50 ~20 µM) to relative inactivity (IC50 >100 µM) depending on specific functional group modifications and target cell lines.

This application note provides a rigorous, standardized protocol for evaluating the cytotoxic efficacy of Cabraleone. Unlike generic protocols, this guide addresses the specific physicochemical challenges of lipophilic triterpenoids—namely, solubility limits in aqueous media and the differentiation between cytostatic and cytotoxic effects .

Key Mechanistic Context

Triterpenes typically induce cell death via the intrinsic mitochondrial apoptotic pathway . When active, compounds like Cabraleone are hypothesized to disrupt mitochondrial membrane potential (


), leading to Cytochrome 

release and subsequent Caspase-9/3 activation. This protocol includes a secondary validation step to confirm this mechanism.

Material Properties & Preparation

Compound Specifications
PropertySpecification
Chemical Formula

Molecular Weight 458.7 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate. Insoluble in water.
Storage -20°C, desiccated, protected from light.
Stock Solution Preparation (Critical Step)

Lipophilic triterpenes precipitate rapidly in aqueous buffers if not handled correctly.

  • Primary Stock (20 mM): Dissolve 1 mg of Cabraleone in 109 µL of sterile DMSO . Vortex for 1 minute to ensure complete solubilization.

  • Aliquot & Store: Aliquot into 10 µL volumes in amber PCR tubes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: Never add 100% DMSO stock directly to cell culture media in the assay plate. Prepare an intermediate dilution plate (see Protocol).

Experimental Design

Cell Line Selection

Based on literature regarding Aglaia triterpenes, the following cell lines are recommended for screening:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity to triterpenoid-induced apoptosis.

  • HeLa (Cervical Cancer): Standard robust model for IC50 benchmarking.

  • HepG2 (Hepatocellular Carcinoma): Relevant for metabolic stability and liver toxicity assessment.

  • Control: HFF-1 or MRC-5 (Human Fibroblasts) to determine the Selectivity Index (SI).

Assay Endpoint Selection

While MTT is common, Resazurin (e.g., Alamar Blue/PrestoBlue) is recommended for Cabraleone.

  • Why? Triterpenes can sometimes interfere with mitochondrial reductase enzymes directly. Resazurin is more sensitive, non-toxic (allowing time-course measurement), and less prone to precipitation artifacts than MTT formazan crystals.

Detailed Assay Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluence.

  • Dilute cells in complete growth medium (RPMI-1640 or DMEM + 10% FBS).

  • Seeding Density:

    • Adherent lines (MCF-7, HeLa): 5,000 cells/well in 100 µL.

    • Fast-growing lines (HepG2): 3,000 cells/well in 100 µL.

  • Seed into a black-walled, clear-bottom 96-well plate (for fluorescence reading).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Compound Treatment (Day 1)

Goal: Create a 7-point dose-response curve with constant DMSO concentration.

  • Preparation of 2X Working Solutions:

    • In a separate V-bottom "Dilution Plate", prepare serial dilutions in culture medium .

    • Top Concentration: To achieve a final 100 µM assay concentration, prepare 200 µM in medium.

    • DMSO Normalization: Ensure the DMSO content is 0.5% (v/v) in all dilution wells, including the Vehicle Control (0 µM).

    • Example: For 200 µM working solution, add 2 µL of 20 mM Stock to 198 µL medium.

  • Treatment:

    • Remove media from the cell plate (optional, or add 2X solution directly to existing 100 µL). Recommendation: Add 100 µL of 2X working solution to the existing 100 µL in the wells.

    • Final Concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM.

    • Controls:

      • Vehicle Control: 0.25% DMSO in medium (100% Viability).

      • Positive Control: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Medium only (no cells).

  • Incubate for 72 hours . Note: Triterpenes often show delayed efficacy; 24h is insufficient.

Phase 3: Readout (Day 4)
  • Add 20 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure Fluorescence:

    • Excitation: 560 nm

    • Emission: 590 nm

  • Calculate % Viability:

    
    
    

Visual Workflows

Assay Execution Workflow

G Stock Stock Prep 20mM in DMSO Dilution Intermed. Dilution (2X Conc in Media) Stock->Dilution Dilute 1:100 Treatment Treatment Add 2X Sol to Cells (Day 1) Dilution->Treatment Add 1:1 Seeding Cell Seeding 5k cells/well (Day 0) Seeding->Treatment 24h Attachment Incubation Incubation 72 Hours 37°C / 5% CO2 Treatment->Incubation Readout Readout Resazurin Fluor. (Day 4) Incubation->Readout

Figure 1: Step-by-step workflow for the high-precision Cabraleone cytotoxicity assay.

Mechanistic Validation Logic

If cytotoxicity is observed (IC50 < 50 µM), the following pathway validation is required to confirm specific activity vs. non-specific necrosis.

Pathway Cabraleone Cabraleone (Treatment) Mito Mitochondrial Disruption Cabraleone->Mito Target ROS ROS Generation Cabraleone->ROS Stress CytC Cytochrome c Release Mito->CytC ROS->Mito Caspase Caspase-9/3 Activation CytC->Caspase Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MOA) for dammarane triterpenes.

Data Analysis & Troubleshooting

Calculating IC50

Do not use linear regression. Use a 4-Parameter Logistic (4PL) non-linear regression model:



  • X: Log of concentration.

  • Y: Normalized response (% Viability).

Expert Troubleshooting Tips
IssueProbable CauseSolution
Precipitation in wells Compound insolubility at >50 µM.Check wells under microscope before reading. If crystals exist, data at that concentration is invalid. Lower the max dose.
High Background Media color interference (if using MTT).Switch to Resazurin (fluorescence is less affected by media color) or use phenol-red free media.
Flat Dose Response Cabraleone is cytostatic, not cytotoxic.Extend incubation to 96h or switch to a clonogenic survival assay to measure reproductive death.

References

  • PubChem. (2023). Cabraleone Compound Summary. National Library of Medicine. [Link]

  • Zhang, H., et al. (2021). Cytotoxic triterpenoids from the twigs of Aglaia duperreana. Pharmaceutical Biology, 59(1), 134-145. [Link]

  • Purnamasari, M., et al. (2023). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata. Molecules, 28(11), 4467. [Link][1]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of Cabraleone, a Novel Triterpenoid Compound

Authored by: Senior Application Scientist, [Your Name/Organization] Introduction: The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of drug development. Triterpenoids,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction: The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of drug development. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This guide provides a comprehensive framework for the initial in vitro evaluation of a novel triterpenoid, exemplified by Cabraleone. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to elucidate the bioactivity profile and potential mechanisms of action of new chemical entities.

The following sections will detail the essential preparatory steps for working with a novel compound, followed by specific protocols for assessing its cytotoxic, anti-inflammatory, and apoptosis-inducing properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Part 1: Compound Preparation and Handling

A critical first step in the in vitro evaluation of any new compound is to establish its solubility and stability in culture media.[3] This ensures accurate and reproducible experimental results.

1.1 Solubility and Stability Assessment:

Many triterpenoids are lipophilic and may have poor solubility in aqueous solutions like cell culture media.[2] It is crucial to determine the optimal solvent and working concentrations.

Protocol: Solubility and Stability Testing

  • Solvent Selection: Start with dimethyl sulfoxide (DMSO) as it is a common solvent for many organic compounds and is generally well-tolerated by cells at low concentrations (<0.5%).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Cabraleone (e.g., 10-50 mM) in 100% DMSO.

  • Working Solution Preparation and Observation:

    • Prepare a series of dilutions of the Cabraleone stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentrations for your experiments.[4]

    • Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation at 37°C for a period equivalent to your longest planned experiment.

    • For a more quantitative assessment, centrifuge the prepared media at high speed and measure the concentration of Cabraleone in the supernatant using an appropriate analytical method (e.g., HPLC-UV).[3]

  • Stability Assessment: To assess stability, incubate the Cabraleone-media solutions at 37°C for various time points (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound at each time point to determine its degradation rate.[5]

Table 1: Example Solubility and Stability Data for a Novel Triterpenoid

SolventStock Concentration (mM)Highest Soluble Concentration in Media (µM)Stability at 37°C (48h)Notes
DMSO20100>95% remainingNo precipitation observed.
Ethanol1050>90% remainingMay require warming to fully dissolve.
PBSNot Soluble<1Immediate precipitation.Not a suitable solvent.

Part 2: Core In Vitro Assays

The following protocols outline the fundamental assays to characterize the biological activity of Cabraleone.

Cytotoxicity Assessment

Determining the cytotoxic potential of a compound is a primary step in its evaluation. This information is crucial for identifying a therapeutic window and for designing subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1][6]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]

  • Compound Treatment:

    • Prepare serial dilutions of Cabraleone in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of Cabraleone. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cabraleone concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the Cabraleone concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed Cells in 96-well plate B Treat with Cabraleone (various concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of Cabraleone using the MTT assay.

Anti-Inflammatory Activity Assessment

Many triterpenoids exhibit anti-inflammatory properties.[8] A common in vitro model to assess this is using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Key inflammatory mediators to measure include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-cytotoxic concentrations of Cabraleone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reagent Assay:

    • After incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production by Cabraleone.

Signaling Pathway: LPS-induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide iNOS->NO Cabraleone Cabraleone Cabraleone->NFkB Inhibition

Caption: Simplified pathway of LPS-induced inflammation and potential inhibition by Cabraleone.

Apoptosis Induction Assessment

Many anti-cancer compounds exert their effects by inducing apoptosis, or programmed cell death.[9] The activation of caspases is a hallmark of apoptosis.[10]

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with Cabraleone at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®).

    • Express the results as fold change in caspase activity compared to the vehicle control.

Workflow: Apoptosis Assessment

Apoptosis_Workflow A Seed Cancer Cells in 96-well plate B Treat with Cabraleone A->B C Incubate (6, 12, 24h) B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate (1-2h) D->E F Measure Luminescence E->F G Analyze Fold Change in Caspase Activity F->G

Caption: Workflow for assessing apoptosis induction by Cabraleone via caspase-3/7 activity.

Part 3: Data Interpretation and Further Steps

The results from these initial assays will provide a foundational understanding of Cabraleone's in vitro bioactivity.

Table 2: Example Summary of Cabraleone's In Vitro Activity

AssayCell LineEndpointResult (Example)
Cytotoxicity (MTT)HeLaIC50 (48h)15 µM
Anti-inflammatory (Griess)RAW 264.7NO Inhibition (IC50)5 µM
Apoptosis (Caspase-3/7)HeLaFold Change (24h)4.5-fold increase at 20 µM

Based on these initial findings, further investigations could include:

  • Mechanism of Action Studies: Western blotting to analyze the expression of key proteins in relevant signaling pathways (e.g., NF-κB, MAPK, apoptotic proteins like Bax and Bcl-2).[11][12]

  • Cell Cycle Analysis: Flow cytometry to determine if Cabraleone induces cell cycle arrest.

  • Selectivity Testing: Assessing the cytotoxicity of Cabraleone in non-cancerous cell lines to determine its therapeutic index.

References

  • Vertex AI Search. (2023).
  • MDPI. (2023).
  • ResearchGate. (2025). Anticancer effects of Carvone in myeloma cells is mediated through the inhibition of p38 MAPK signalling pathway, apoptosis induction and inhibition of cell invasion.
  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • MDPI. (n.d.). Triterpenes as Potentially Cytotoxic Compounds.
  • NIH. (n.d.). Anti-tumor effects of an aqueous extract of Ecklonia cava in BALB/cKorl syngeneic mice using colon carcinoma CT26 cells.
  • NIH. (n.d.). Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies.
  • PubMed. (2018). In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy.
  • KEGG. (n.d.).
  • PubMed. (2021).
  • NIH. (2024).
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • Abcam. (n.d.). Protocols for Cell culture techniques.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Main reported results of the effects of triterpenes in in vitro models.
  • ResearchGate. (2025).
  • PubMed. (2021).
  • NIH. (2025). Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action.
  • ResearchGate. (n.d.). The mechanisms of apoptosis induction by plant-derived products. These....
  • MDPI. (2024). S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity—In Vitro, In Vivo and Ex Vivo Studies.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed. (2025). In vitro and in silico evaluation of anti-inflammatory triterpene saponins from Elsholtzia penduliflora W.W. Smith (Lamiaceae).
  • ResearchGate. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
  • ResearchGate. (n.d.). Carba1 increases PTX effects on cell cycle. (A)
  • PLOS One. (2012).
  • Journal of Natural Products. (2011).
  • PubMed. (2024). S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity-In Vitro, In Vivo and Ex Vivo Studies.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
  • MDPI. (n.d.). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (n.d.). Pyrones Isolated from Annona Acutiflora Exhibit Promising Cytotoxic Effects on Cancer Cell Lines.
  • NIH. (2023).
  • PubMed Central. (n.d.).
  • Hampton Research. (n.d.). Solubility & Stability Screen.
  • ResearchGate. (2023). In vitro Studies on the Neuroprotective Potential of Rhododendron arboreum Flower.
  • bioRxiv. (2025).
  • Journal of Cancer Prevention. (2023).
  • MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies.
  • MDPI. (2022).
  • NIH. (n.d.).
  • OUCI. (n.d.). Cytotoxic Activity Methods.
  • MDPI. (n.d.).
  • Cre
  • YouTube. (2015). 1) Cell Culture Tutorial - An Introduction.

Sources

Method

Application Notes and Protocols for Investigating the Cytotoxicity of Cabraleone

For Researchers, Scientists, and Drug Development Professionals Introduction to Cabraleone: A Promising Dammarane Triterpenoid Cabraleone is a naturally occurring tetracyclic triterpenoid of the dammarane class, a group...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cabraleone: A Promising Dammarane Triterpenoid

Cabraleone is a naturally occurring tetracyclic triterpenoid of the dammarane class, a group of compounds known for their diverse pharmacological activities.[1] Isolated from plants of the Aglaia genus, Cabraleone (CAS Number: 35761-54-7) has emerged as a compound of interest in oncology research.[1][2][3] Preliminary studies have indicated its cytotoxic potential, particularly when investigated in combination with the structurally similar triterpenoid, ocotillone. This combination has demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. While comprehensive data on Cabraleone as a standalone agent is still emerging, its chemical classification and the bioactivity of related compounds suggest it may hold significant promise as an anticancer agent.

This document provides a detailed guide for researchers interested in exploring the cytotoxic properties of Cabraleone. It consolidates the available information, proposes a putative mechanism of action based on related compounds, identifies potentially sensitive cancer cell lines, and offers detailed protocols for in vitro cytotoxicity assessment.

Proposed Mechanism of Action: Insights from Dammarane Triterpenoids

While the precise molecular mechanism of Cabraleone has yet to be fully elucidated, the activities of other dammarane-type triterpenoids provide a strong foundation for a proposed mechanism of action. Many compounds within this class have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell survival and proliferation.[4][5]

It is hypothesized that Cabraleone may act through one or more of the following pathways:

  • Induction of Apoptosis: Dammarane triterpenoids are known to trigger the intrinsic apoptotic pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[6]

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cells from progressing through the cell division cycle.

  • Inhibition of Pro-survival Signaling: Dammarane triterpenoids have been shown to interfere with critical pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

The following diagram illustrates a potential signaling pathway for Cabraleone-induced apoptosis, based on the known mechanisms of related dammarane triterpenoids.

Cabraleone_Mechanism cluster_cell Cancer Cell Cabraleone Cabraleone Bcl2 Bcl-2 (Anti-apoptotic) Cabraleone->Bcl2 Bax Bax (Pro-apoptotic) Cabraleone->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Bax Bax->Mitochondrion permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Cabraleone in cancer cells.

Potentially Sensitive Cancer Cell Lines

Based on the known cytotoxicity of a Cabraleone and ocotillone mixture against the HL-60 (human promyelocytic leukemia) cell line, this is a primary candidate for further investigation. Furthermore, studies on other dammarane-type triterpenoids suggest a broader spectrum of activity against various cancer types.[7] Researchers are encouraged to screen Cabraleone against a panel of cell lines representing different tumor origins.

Cancer TypePotentially Sensitive Cell LinesReported IC50 Range for related Dammarane Triterpenoids (µM)
Leukemia HL-60, K-56210 - 50
Breast Cancer MCF-7, MDA-MB-23110 - 40
Lung Cancer A54910 - 50
Prostate Cancer DU14520 - 40
Colon Cancer HCT116, SW-48020 - 50
Liver Cancer HepG22 - 40
Melanoma B16-F10>100 (low sensitivity)

Disclaimer: The IC50 values presented above are for related dammarane triterpenoids and should be used as a general guide for designing dose-response experiments for Cabraleone.[8][9] The actual IC50 values for Cabraleone may vary significantly and must be determined experimentally.

Experimental Protocols

A. Preparation of Cabraleone Stock Solution

Expertise & Experience: The solubility and stability of a compound are critical for obtaining reproducible results. Cabraleone is a hydrophobic molecule.[2] Therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, typically keeping it below 0.5% (v/v).

Protocol:

  • Weighing: Accurately weigh out a desired amount of Cabraleone powder (purity ≥98%) in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the Cabraleone is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[10]

B. In Vitro Cytotoxicity Assay: MTT Protocol

Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Including appropriate controls is essential for the self-validation of the results.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_Dilutions 3. Prepare Cabraleone Dilutions Cell_Seeding->Prepare_Dilutions Treat_Cells 4. Treat Cells (24-72h) Prepare_Dilutions->Treat_Cells Add_MTT 5. Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining Cabraleone cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the appropriate seeding density (this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells for "cells only" (untreated control), "vehicle control" (cells treated with the highest concentration of DMSO used), and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the Cabraleone stock solution in complete cell culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range (e.g., from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding Cabraleone dilutions, vehicle control, or fresh medium to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. The incubation time may need to be optimized for different cell lines.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Cabraleone concentration.

    • Determine the IC50 value, which is the concentration of Cabraleone that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

References

  • PubChem. (n.d.). Cabergoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cabraleone. National Center for Biotechnology Information. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, Cabraleone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 35761-54-7 | Chemical Name : Cabraleone. Retrieved from [Link]

  • MDPI. (2022). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 27(15), 4985. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • MDPI. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(13), 10983. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. RSC Advances, 13(48), 34085-34095. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional chemical structure of L(-)-carvone (a), epi-borneol (b).... Retrieved from [Link]

  • Spandidos Publications. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(5), 3479-3484. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Dammarane-type triterpenoid saponins from the flower buds of Panax pseudoginseng with cytotoxic activity. Natural Product Research, 36(17), 4349-4357. Retrieved from [Link]

  • MDPI. (2019). Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements. International Journal of Molecular Sciences, 20(3), 654. Retrieved from [Link]

  • MDPI. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules, 20(1), 1773-1794. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of carvone. Retrieved from [Link]

  • YouTube. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). Armando Hasudungan. Retrieved from [Link]

  • MDPI. (2021). Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response. Nutrients, 13(1), 227. Retrieved from [Link]

  • Russian Journal of Oncology. (2023). Cytotoxic and antitumor activity of 2,21-bis-[2-pyridinyl]methylidene hollongdione, a new arylidene derivative of hollongdione. Russian Journal of Oncology, 28(4), 222-228. Retrieved from [Link]

  • MDPI. (2015). Antimitotic drugs in the treatment of cancer. Cancers, 7(4), 2373-2394. Retrieved from [Link]

  • YouTube. (2020, March 1). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). Speed Pharmacology. Retrieved from [Link]

Sources

Application

Investigating the Anti-Inflammatory Properties of Cabraleone: A Comprehensive Guide for Researchers

Abstract This technical guide provides a detailed framework for the investigation of the anti-inflammatory properties of Cabraleone, a tetracyclic triterpenoid. While the broader class of triterpenoids is recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the investigation of the anti-inflammatory properties of Cabraleone, a tetracyclic triterpenoid. While the broader class of triterpenoids is recognized for its anti-inflammatory potential, specific data on Cabraleone remains nascent. This document outlines a comprehensive, multi-tiered research plan, beginning with initial in vitro screening to establish bioactivity, followed by mechanistic elucidation of its effects on key inflammatory signaling pathways, and culminating in a validated in vivo model. The protocols herein are designed to be self-validating and provide researchers in pharmacology, drug discovery, and immunology with the necessary tools to rigorously assess the therapeutic potential of Cabraleone.

Introduction: The Therapeutic Promise of Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These compounds are known to modulate various aspects of the inflammatory cascade, from the production of inflammatory mediators to the activation of key signaling pathways.[4]

Cabraleone, a tetracyclic triterpenoid isolated from plant species such as Aglaia foveolata and Aglaia abbreviata, represents a promising candidate for investigation as a novel anti-inflammatory agent.[5] Its complex stereochemistry and functional groups offer a unique scaffold for potential interaction with inflammatory targets. This guide presents a systematic approach to characterizing the anti-inflammatory profile of Cabraleone.

A Phased Approach to Investigation

A logical and stepwise progression is crucial for the efficient and effective evaluation of a novel compound. We propose a three-phased approach:

  • Phase 1: In Vitro Bioactivity Screening. The initial phase focuses on determining whether Cabraleone possesses anti-inflammatory activity in a cellular model of inflammation. This involves assessing its ability to inhibit the production of key inflammatory mediators.

  • Phase 2: Mechanistic Elucidation. Once bioactivity is confirmed, the subsequent phase aims to unravel the molecular mechanisms by which Cabraleone exerts its effects. This involves probing its influence on the pivotal NF-κB and MAPK signaling pathways.

  • Phase 3: In Vivo Validation. The final phase translates the in vitro findings to a living organism, providing a more comprehensive understanding of the compound's efficacy and potential therapeutic utility.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Nitric Oxide (NO) Production Nitric Oxide (NO) Production LPS Stimulation->Nitric Oxide (NO) Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production LPS Stimulation->Pro-inflammatory Cytokine Production Cabraleone Treatment Cabraleone Treatment Cabraleone Treatment->Nitric Oxide (NO) Production Inhibition? Cabraleone Treatment->Pro-inflammatory Cytokine Production Inhibition? Confirmed Bioactivity Confirmed Bioactivity Western Blot Analysis Western Blot Analysis Confirmed Bioactivity->Western Blot Analysis NF-κB Pathway Proteins NF-κB Pathway Proteins Western Blot Analysis->NF-κB Pathway Proteins MAPK Pathway Proteins MAPK Pathway Proteins Western Blot Analysis->MAPK Pathway Proteins Positive In Vitro & Mechanistic Data Positive In Vitro & Mechanistic Data Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model Positive In Vitro & Mechanistic Data->Carrageenan-Induced Paw Edema Model Measurement of Paw Volume Measurement of Paw Volume Carrageenan-Induced Paw Edema Model->Measurement of Paw Volume Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3

Caption: A three-phased experimental workflow for investigating Cabraleone.

Phase 1: In Vitro Bioactivity Screening

The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[1][6] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

Protocol: Nitric Oxide (NO) Production Assay

Principle: This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of Cabraleone indicates inhibition of NO production.[7][8]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cabraleone (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of Cabraleone (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7][9]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[10]

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted cytokines in the cell culture supernatant.[11][12]

Materials:

  • Supernatants from the NO assay (or a parallel experiment)

  • ELISA kits for TNF-α, IL-6, and IL-1β (follow manufacturer's instructions)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the specific cytokine.

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.[12][13]

  • Substrate Development: Add the TMB substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the cytokine concentrations from the standard curve.

Data Presentation: In Vitro Bioactivity
TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)IL-1β Release (pg/mL)
Vehicle Control -0< LOD< LOD< LOD
LPS Control -100ValueValueValue
Cabraleone 1ValueValueValueValue
5ValueValueValueValue
10ValueValueValueValue
25ValueValueValueValue
50ValueValueValueValue
Positive Control ValueValueValueValueValue

LOD: Limit of Detection

Phase 2: Mechanistic Elucidation via Western Blotting

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[14] Investigating the effect of Cabraleone on these pathways can provide critical insights into its mechanism of action.

G cluster_0 NF-κB Signaling Pathway cluster_1 MAPK Signaling Pathway LPS LPS IKK Activation IKK Activation LPS->IKK Activation MAPKKK Activation MAPKKK Activation LPS->MAPKKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65) Nuclear Translocation NF-κB (p65) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65) Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p65) Nuclear Translocation->Pro-inflammatory Gene Expression Cabraleone Cabraleone Cabraleone->IKK Activation Inhibition? MAPKK Activation MAPKK Activation Cabraleone->MAPKK Activation Inhibition? MAPKKK Activation->MAPKK Activation MAPK (p38, ERK, JNK) Phosphorylation MAPK (p38, ERK, JNK) Phosphorylation MAPKK Activation->MAPK (p38, ERK, JNK) Phosphorylation AP-1 Activation AP-1 Activation MAPK (p38, ERK, JNK) Phosphorylation->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression

Caption: Key targets in the NF-κB and MAPK inflammatory signaling pathways.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, we can assess the activation state of these pathways.[14][15]

Materials:

  • RAW 264.7 cells

  • Cabraleone

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with Cabraleone and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events). Lyse the cells and collect the protein extracts.[16]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and the total protein levels.

Data Presentation: Mechanistic Analysis
Target ProteinTreatmentConcentration (µM)Fold Change (Normalized Intensity)
p-p65/p65 LPS + Vehicle-Value
LPS + Cabraleone10Value
LPS + Cabraleone25Value
p-IκBα/IκBα LPS + Vehicle-Value
LPS + Cabraleone10Value
LPS + Cabraleone25Value
p-p38/p38 LPS + Vehicle-Value
LPS + Cabraleone10Value
LPS + Cabraleone25Value

Phase 3: In Vivo Validation

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[2][17][18][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of Cabraleone to reduce this swelling is a measure of its in vivo anti-inflammatory activity.[18][19]

Materials:

  • Male Wistar rats (180-200 g)

  • Cabraleone (formulated for intraperitoneal or oral administration)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, Cabraleone low dose, Cabraleone high dose, positive control).

  • Drug Administration: Administer Cabraleone or the control compounds (typically 30-60 minutes before carrageenan injection).[20]

  • Baseline Measurement: Measure the initial volume of the right hind paw.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control -Value0
Cabraleone 10ValueValue
Cabraleone 25ValueValue
Indomethacin 10ValueValue

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for a comprehensive investigation into the anti-inflammatory properties of Cabraleone. By systematically progressing from in vitro screening to mechanistic studies and in vivo validation, researchers can generate high-quality, reproducible data to support the potential development of this natural product as a novel therapeutic agent. Positive findings from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in chronic inflammatory models.

References

  • Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC - NIH. (2021-12-20). Retrieved from [Link]

  • Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - MDPI. Retrieved from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (2022-05-26). Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. Retrieved from [Link]

  • Anti-Inflammatory Activity of Triterpenes Isolated from Protium paniculatum Oil-Resins - NIH. (2015-12-27). Retrieved from [Link]

  • Anti-proliferative and anti-inflammatory activity of triterpene extracts from plant species belonging to Lamiaceae family. (2023-11-30). Retrieved from [Link]

  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... - ResearchGate. Retrieved from [Link]

  • Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review - MDPI. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Retrieved from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Retrieved from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020-06-04). Retrieved from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Retrieved from [Link]

  • Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages - Bio-protocol. Retrieved from [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - NIH. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Retrieved from [Link]

  • human interleukin-6 elisa. (2023-10-06). Retrieved from [Link]

  • NF-κB Signaling Pathway - Bio-Rad Antibodies. Retrieved from [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot? - ResearchGate. (2024-07-19). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Retrieved from [Link]

  • Determination of nitric oxide production in RAW 264.7 cells using... - ResearchGate. Retrieved from [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of Caflanone's Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for the in-vitro evaluation of Caflanone, a flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the in-vitro evaluation of Caflanone, a flavonoid with demonstrated antiviral potential. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the antiviral efficacy and mechanism of action of Caflanone and similar flavonoid compounds. By synthesizing data from existing literature and established virological assays, this guide offers a structured approach to screening and characterizing the antiviral properties of Caflanone.

Introduction to Caflanone: A Promising Antiviral Flavonoid

Caflanone, also known as Isocannflavin B, is a flavonoid compound that has garnered significant interest for its therapeutic potential, including its antiviral activities.[1][2] Primarily isolated from a specific strain of Cannabis sativa, Caflanone has demonstrated notable inhibitory effects against human coronavirus (HCoV-OC43), showcasing an effective concentration (EC50) of 0.42 µM.[1][2][3] This potency positions Caflanone as a compelling candidate for further antiviral research and development.

The antiviral mechanism of Caflanone is multifaceted, with in-silico and in-vitro studies suggesting several modes of action.[4][5] A primary proposed mechanism involves the inhibition of viral entry into host cells. Molecular docking studies have indicated that Caflanone can bind with high affinity to the ACE2 receptor, the same receptor utilized by SARS-CoV-2 for cellular entry.[3][5] By interacting with the catalytic site of ACE2, Caflanone may induce conformational changes that hinder the binding of viral spike proteins.[4][5]

Furthermore, Caflanone has been shown to potentially inhibit other crucial factors for viral propagation, including ABL-2, cathepsin L, and various pro-inflammatory cytokines.[3][4][5] This broad spectrum of activity suggests that Caflanone may not only directly inhibit viral processes but also modulate the host's response to infection.

Key Antiviral Mechanisms of Flavonoids

Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of antiviral activities.[6][7] Their mechanisms of action are diverse and can target multiple stages of the viral life cycle.[6][7] Understanding these general mechanisms provides a valuable framework for investigating the specific activities of Caflanone.

Common antiviral mechanisms of flavonoids include:

  • Inhibition of Viral Entry: Many flavonoids can interfere with the attachment of viruses to host cell receptors or block the fusion of viral and cellular membranes.[7]

  • Inhibition of Viral Enzymes: Flavonoids can inhibit the activity of essential viral enzymes, such as proteases and polymerases (including reverse transcriptase in retroviruses), which are necessary for viral replication.[6]

  • Modulation of Host Cell Signaling Pathways: Some flavonoids can modulate host cell signaling pathways that are hijacked by viruses for their own replication.[6]

Experimental Protocols for Assessing Antiviral Activity

The following protocols are provided as a guide for the in-vitro evaluation of Caflanone's antiviral activity. These are standard virological assays that can be adapted for the specific virus and cell line of interest.

Plaque Reduction Assay for Coronaviruses

This assay is the gold standard for determining the ability of a compound to inhibit the cytopathic effect of a virus.[8]

Objective: To determine the 50% inhibitory concentration (IC50) of Caflanone against a selected coronavirus (e.g., HCoV-OC43 or SARS-CoV-2) in a susceptible cell line (e.g., Vero E6 cells).

Materials:

  • Caflanone (Isocannflavin B)

  • Susceptible host cells (e.g., Vero E6 cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Coronavirus stock of known titer (PFU/mL)

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Formalin (10% neutral buffered) for fixation

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of Caflanone in infection medium. The concentration range should be selected based on its known EC50 (e.g., ranging from 0.01 µM to 10 µM). Include a "no compound" control.

  • Virus Preparation: Dilute the coronavirus stock in infection medium to a concentration that will yield approximately 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of each Caflanone dilution with the diluted virus. Incubate the mixtures for 1 hour at 37°C. A virus-only control (mixed with infection medium without the compound) and a cell-only control (mock-infected) should also be prepared.

  • Infection: Carefully remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells in duplicate with 200 µL of each virus-compound mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration appropriate for plaque formation (typically 2-3 days for many coronaviruses).

  • Fixation: After incubation, add 1 mL of 10% formalin to each well and incubate for at least 4 hours at room temperature to inactivate the virus and fix the cells.

  • Staining: Carefully remove the overlay. Add 1 mL of crystal violet solution to each well and stain for 15-20 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

  • Data Analysis: Calculate the percentage of plaque inhibition for each Caflanone concentration compared to the virus control. The IC50 value can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Inhibitor Screening Assay

While there is no current evidence to suggest Caflanone inhibits reverse transcriptase, this protocol is provided as a representative example of an enzyme-based antiviral assay. This is particularly relevant for screening compounds against retroviruses like HIV.

Objective: To determine if Caflanone inhibits the activity of a commercially available reverse transcriptase enzyme.

Materials:

  • Caflanone

  • Commercially available Reverse Transcriptase Assay Kit (colorimetric or fluorometric)[9][10][11]

  • Known RT inhibitor (e.g., Nevirapine or AZT) as a positive control

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the chosen RT assay kit.

  • Compound Dilution: Prepare a series of dilutions of Caflanone in the appropriate assay buffer. Include a positive control (known RT inhibitor) and a no-compound control.

  • Assay Procedure: Follow the specific protocol provided with the commercial assay kit. Typically, this involves the following steps:

    • Addition of the reaction mixture (containing template, primers, and dNTPs) to the wells of a microplate.

    • Addition of the test compound dilutions.

    • Initiation of the reaction by adding the reverse transcriptase enzyme.

    • Incubation at the recommended temperature and for the specified duration.

    • Stopping the reaction.

    • Detection of the newly synthesized DNA product using a colorimetric or fluorometric substrate.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each Caflanone concentration relative to the no-compound control. The IC50 value can be determined by plotting the percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

Quantitative data from antiviral assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Antiviral Activity of Caflanone against Human Coronavirus (HCoV-OC43)

Bioactivity MetricValue (µM)
EC500.42
IC50 (ABL-2)0.27
IC50 (Cathepsin L)3.28
IC50 (IL-1β)2.4
IC50 (IL-6)9.1
IC50 (IL-8)9.9
IC50 (Mip-1α)8.9
IC50 (TNF-α)>10

Data synthesized from existing literature for illustrative purposes.[3]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Antiviral_Mechanism_of_Caflanone cluster_virus Coronavirus cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 Binding Replication Viral Replication ACE2->Replication Viral Entry Caflanone Caflanone Caflanone->ACE2 Inhibition Caflanone->Replication Inhibition

Caption: Proposed antiviral mechanism of Caflanone against coronaviruses.

Plaque_Reduction_Assay_Workflow A Seed Host Cells D Infect Cell Monolayer A->D B Prepare Caflanone Dilutions C Incubate Virus with Caflanone B->C C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques and Calculate IC50 G->H

Caption: Workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

Caflanone presents a promising avenue for the development of novel antiviral therapeutics. The protocols and application notes provided herein offer a foundational framework for researchers to further investigate its efficacy and elucidate its precise mechanisms of action. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and the evaluation of Caflanone against a broader range of viruses. The exploration of its potential synergistic effects with existing antiviral drugs also warrants investigation.

References

  • Antiviral activity of caflanone against human coronavirus (-OC43) and viral/host factors. (2024). ResearchGate. [Link]

  • BREAKING! Cannabis And COVID-19: Caflanone, A Flavonoid Extracted From A Distinct Cannabis Strain Could be A Therapeutic Drug Against the COVID-19. (n.d.). Thailand Medical News. [Link]

  • Potential of Flavonoid-Inspired Phytomedicines against COVID-19. (2020). PMC. [Link]

  • Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. (n.d.). NIH. [Link]

  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin. [Link]

  • Antiviral Properties of Flavonoids and Delivery Strategies. (2020). PMC. [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. [Link]

  • Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose). (2020). Protocols.io. [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. (2020). PMC. [Link]

  • Standard laboratory protocols for SARS-CoV-2 characterisation. (n.d.). ECDC. [Link]

  • An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. (n.d.). PMC. [Link]

  • Antiviral activity of natural flavonoids against various coronaviruses. (2023). News-Medical. [Link]

  • Antiviral activities of flavonoids. (2021). KAUST Repository. [Link]

  • Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets: Systematic Review. (n.d.). MDPI. [Link]

  • Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review. (n.d.). MDPI. [Link]

  • Antiviral activities of flavonoids. (2021). PMC. [Link]

Sources

Application

Application Note: Evaluation of Cabraleone as a Pro-Apoptotic Agent in Oncology Research

Abstract & Introduction Cabraleone is a tetracyclic triterpenoid of the dammarane class, primarily isolated from the Meliaceae family (e.g., Cabralea canjerana, Aglaia species). While dammarane triterpenes (such as ginse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cabraleone is a tetracyclic triterpenoid of the dammarane class, primarily isolated from the Meliaceae family (e.g., Cabralea canjerana, Aglaia species). While dammarane triterpenes (such as ginsenosides) are well-documented for their anticancer properties, Cabraleone represents a specific, lipophilic scaffold with emerging potential in inducing programmed cell death.

Recent studies on Aglaia and Cabralea extracts suggest that dammarane derivatives exert cytotoxicity against melanoma (B16-F10), breast (MCF-7), and prostate cancer lines. The proposed mechanism of action for this structural class involves the intrinsic mitochondrial pathway , characterized by the disruption of mitochondrial membrane potential (


), release of cytochrome c, and subsequent activation of the caspase cascade.

This Application Note provides a standardized, high-integrity workflow for researchers to validate Cabraleone’s efficacy and elucidate its specific apoptotic signaling pathways.

Material Properties & Handling

Cabraleone is a lipophilic compound. Proper handling is critical to prevent precipitation in aqueous cell culture media, which can lead to false-negative cytotoxicity data.

PropertySpecification
Chemical Class Dammarane Triterpenoid (Tetracyclic)
Molecular Weight ~458.7 g/mol (Formula:

)
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water.
Storage -20°C in varying aliquots (avoid freeze-thaw cycles).
Stock Preparation Dissolve in 100% DMSO to create a 10 mM - 50 mM master stock.
Working Solution Dilute stock into culture medium immediately prior to use. Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

Experimental Design Strategy

To rigorously validate Cabraleone as an apoptosis inducer, the experimental design must move from quantitative cytotoxicity to qualitative mechanistic confirmation.

Workflow Visualization

The following diagram outlines the logical progression of experiments required to validate the compound.

ExperimentalWorkflow Stock Cabraleone Stock (DMSO) Screening Phase 1: Cytotoxicity (MTT / SRB Assay) Output: IC50 Value Stock->Screening Dilute Validation Phase 2: Apoptosis Confirmation (Annexin V / PI Flow Cytometry) Output: % Apoptotic Cells Screening->Validation Select Dose (1x, 2x IC50) Mechanism Phase 3: Mechanistic Insight (Western Blot / JC-1 Assay) Output: Pathway Validation Validation->Mechanism Confirm Phenotype

Figure 1: Step-by-step experimental workflow for validating Cabraleone activity.

Protocol 1: Quantitative Cytotoxicity (IC50 Determination)

Objective: Establish the half-maximal inhibitory concentration (IC50) of Cabraleone in target cancer cell lines (e.g., HeLa, MCF-7, B16-F10).

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
  • Treatment:

    • Prepare serial dilutions of Cabraleone in medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a Vehicle Control (Medium + 0.5% DMSO).

    • Include a Positive Control (e.g., Doxorubicin 1 µM or Betulinic Acid).

    • Add 100 µL of treatment per well (triplicate). Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate medium carefully. Dissolve crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression to calculate IC50.

Protocol 2: Confirmation of Apoptosis (Flow Cytometry)

Objective: Distinguish between apoptotic (programmed) and necrotic cell death using Annexin V (binds exposed Phosphatidylserine) and Propidium Iodide (PI, stains permeable/dead cells).

  • Treatment: Treat cells (6-well plate,

    
     cells/well) with Cabraleone at IC50  and 2x IC50  concentrations for 24 and 48 hours.
    
  • Harvesting:

    • Collect medium (contains floating dead cells).

    • Trypsinize adherent cells (avoid over-trypsinization to prevent false positives).

    • Combine floating and adherent cells; centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI .

    • Incubate 15 min at Room Temperature in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur).

  • Interpretation:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of Cabraleone activity).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Protocol 3: Mechanistic Validation (Mitochondrial Pathway)

Rationale: Dammarane triterpenes typically induce apoptosis via the intrinsic pathway. This protocol verifies mitochondrial outer membrane permeabilization (MOMP) and caspase activation.[1]

A. Mitochondrial Membrane Potential ( ) - JC-1 Assay
  • Principle: JC-1 dye forms red aggregates in healthy mitochondria (high potential) and green monomers in apoptotic cells (low potential).

  • Procedure:

    • Treat cells with Cabraleone (24h).

    • Stain with JC-1 (2-10 µM) for 20 min at 37°C.

    • Analyze via Fluorescence Microscopy or Flow Cytometry.

    • Result: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a hallmark of Cabraleone-induced apoptosis.

B. Western Blotting (Key Markers)

Objective: Confirm the signaling cascade.

Target ProteinExpected Change (Apoptosis)Role in Pathway
Bax UpregulationPro-apoptotic; pores in mitochondria.
Bcl-2 DownregulationAnti-apoptotic; inhibits Bax.
Cytochrome c Cytosolic IncreaseReleased from mitochondria.[1]
Cleaved Caspase-9 PresenceInitiator caspase (Intrinsic).
Cleaved Caspase-3 PresenceExecutioner caspase.
PARP Cleavage (89 kDa fragment)DNA repair enzyme inactivated by Caspase-3.

Mechanistic Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Cabraleone based on structural analogs (dammaranes/seco-dammaranes).

ApoptosisPathway cluster_Mito Mitochondria Cabraleone Cabraleone (Dammarane Triterpene) Bcl2 Bcl-2 (Anti-apoptotic) Cabraleone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cabraleone->Bax Upregulates MOMP MOMP (Potential Loss) Bcl2->MOMP Blocks Bax->MOMP Induces CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Cleavage) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage (DNA Repair Stop) Casp3->PARP Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis

Figure 2: Proposed Intrinsic Apoptosis Pathway induced by Cabraleone.

References

  • Cytotoxicity of Dammarane Triterpenoids

    • Title: Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae).[2]

    • Source: MDPI (Molecules/Sci. Pharm), 2021.
    • URL:[Link]

    • Note: Identifies Cabraleone (Compound 6) and establishes cytotoxicity protocols for this class.
  • Mechanism of Seco-Dammaranes

    • Title: Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy.[3]

    • Source: Int. J. Mol. Sci., 2024.[1][4][5]

    • URL:[Link]

    • Note: Provides the mechanistic basis (Caspase-8/9/3, PARP)
  • Source Identification

    • Title: Dammarane triterpenes from Cabralea canjerana (Vell.)[3] Mart. (Meliaceae): Their chemosystematic significance.

    • Source: Biochemical System
    • URL:[Link]

    • Note: Confirms Cabraleone isolation and identific

Sources

Method

Application Notes and Protocols: Investigating the Effect of Cabraleone on Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for investigating the pro-apoptotic potential of Cabraleon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for investigating the pro-apoptotic potential of Cabraleone, a tetracyclic triterpenoid, with a specific focus on its effect on caspase-3 activation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers in oncology, natural product chemistry, and drug discovery.

Introduction: The Scientific Rationale for Investigating Cabraleone and Caspase-3

Cabraleone is a naturally occurring tetracyclic triterpenoid isolated from plants of the Aglaia genus, such as Aglaia foveolata and Aglaia abbreviata. Preliminary studies have indicated that Cabraleone exhibits cytotoxic effects against cancer cell lines, including the human promyelocytic leukemia cell line, HL-60. This observation positions Cabraleone as a compound of interest for further investigation as a potential anti-cancer agent.

A common mechanism by which cytotoxic compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Triterpenoids, as a class of natural products, are well-documented for their ability to trigger apoptosis in various cancer models. The apoptotic cascade involves a family of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, a critical step in elucidating the anti-cancer mechanism of Cabraleone is to determine its ability to activate caspase-3.

This guide provides a framework for researchers to systematically investigate the hypothesis that Cabraleone's cytotoxic activity is mediated, at least in part, through the activation of the caspase-3-dependent apoptotic pathway. It is important to note that while many triterpenoids induce caspase-3 activation, some compounds from the Aglaia genus have been shown to induce apoptosis through caspase-3 independent pathways. This underscores the necessity of the empirical validation outlined in the following protocols.

I. Preliminary In Vitro Cytotoxicity Assessment of Cabraleone

Before investigating the specific mechanism of cell death, it is essential to determine the cytotoxic potential of Cabraleone against a panel of relevant cancer cell lines. This will establish the dose-dependent effects of the compound and allow for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cabraleone (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of Cabraleone in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Cabraleone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: For adherent cells, remove the MTT-containing medium and add 100 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Cabraleone concentration to determine the IC50 value.

Expected Results and Interpretation: A dose-dependent decrease in cell viability is expected with increasing concentrations of Cabraleone. The IC50 value will be used to select appropriate concentrations for subsequent apoptosis and caspase-3 activation assays (typically, concentrations around the IC50 value are used).

II. Elucidating the Pro-Apoptotic Effect of Cabraleone

Once the cytotoxic activity of Cabraleone is confirmed, the next step is to determine if this effect is due to the induction of apoptosis.

Workflow for Apoptosis Investigation

A Initial Cytotoxicity Screening (MTT Assay) B Morphological Assessment of Apoptosis (Microscopy) A->B Confirm cell death C Quantitative Apoptosis Assay (Annexin V/PI Staining) B->C Quantify apoptotic cells D Caspase-3 Activation Assays C->D Investigate mechanism

Caption: Workflow for investigating the pro-apoptotic effects of Cabraleone.

Protocol 2: Morphological Assessment of Apoptosis by DAPI Staining

Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation. These changes can be visualized using the fluorescent DNA stain DAPI (4',6-diamidino-2-phenylindole).

Materials:

  • Cabraleone

  • Cancer cells cultured on coverslips or in chamber slides

  • DAPI staining solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with Cabraleone at its IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash the cells with PBS and stain with DAPI solution for 5 minutes in the dark.

  • Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Microscopy: Observe the cells under a fluorescence microscope.

Expected Results and Interpretation: Healthy cells will show uniformly stained, round nuclei. Apoptotic cells will display condensed chromatin (brightly stained) and fragmented nuclei (apoptotic bodies). This provides qualitative evidence of apoptosis induction by Cabraleone.

Protocol 3: Quantitative Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a quantitative measure of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Cabraleone

  • Cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Cabraleone at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis and Interpretation: The flow cytometry data will generate a dot plot with four quadrants:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants in Cabraleone-treated samples compared to the control indicates the induction of apoptosis.

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Cabraleone (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 1.7
Table 1: Example data from an Annexin V/PI apoptosis assay.

III. Direct Measurement of Caspase-3 Activation

The following protocols are designed to directly measure the activation of caspase-3 in response to Cabraleone treatment.

Signaling Pathway of Caspase-3 Activation

cluster_0 Apoptotic Stimulus (e.g., Cabraleone) A Intrinsic Pathway (Mitochondrial) C Initiator Caspases (Caspase-9 / Caspase-8) A->C B Extrinsic Pathway (Death Receptor) B->C D Executioner Caspase (Pro-caspase-3) C->D cleavage E Active Caspase-3 D->E activation F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Caption: Simplified signaling pathways leading to caspase-3 activation.

Protocol 4: Colorimetric Caspase-3 Activity Assay

This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance.

Materials:

  • Cabraleone

  • Cancer cells

  • Cell lysis buffer

  • Caspase-3 Colorimetric Assay Kit (containing DEVD-pNA substrate and reaction buffer)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with Cabraleone at various concentrations and time points. Harvest the cells and lyse them according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein lysate to each well. Add the reaction buffer and DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in Cabraleone-treated samples relative to the vehicle control.

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
Cabraleone (0.5 x IC50)2.3 ± 0.3
Cabraleone (IC50)5.8 ± 0.6
Cabraleone (2 x IC50)8.1 ± 0.9
Table 2: Example data from a colorimetric caspase-3 activity assay.
Protocol 5: Western Blot Analysis of Cleaved Caspase-3

Western blotting can be used to detect the cleavage of pro-caspase-3 (inactive form, ~35 kDa) into its active subunits (p17 and p12 fragments).

Materials:

  • Cabraleone

  • Cancer cells

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against cleaved caspase-3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Cabraleone, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against cleaved caspase-3. Follow with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Results and Interpretation: An increase in the intensity of the bands corresponding to the cleaved caspase-3 fragments (p17/p12) in Cabraleone-treated samples will confirm the activation of caspase-3.

IV. Self-Validating Systems and Controls

To ensure the trustworthiness of the experimental results, it is crucial to include appropriate controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve Cabraleone (e.g., DMSO) at the same final concentration.

  • Positive Control: Cells treated with a known inducer of apoptosis and caspase-3 activation (e.g., staurosporine, etoposide).

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effect of Cabraleone on caspase-3 activation. By systematically assessing cytotoxicity, quantifying apoptosis, and directly measuring caspase-3 activity, researchers can gain valuable insights into the mechanism of action of this promising natural product. The inclusion of rigorous controls will ensure the scientific integrity of the findings, which is paramount for the potential development of Cabraleone as a novel anti-cancer therapeutic.

References

  • PubChem Compound Summary for CID 21625900, Cabraleone. National Center for Biotechnology Information. [Link]

  • Harneti, D., et al. (2021). Phytochemistry and Biological Activities of Aglaia Species.Phytochemistry, 181, 112540.
  • Kinghorn, A. D., et al. (2009). Discovery of anticancer agents of diverse natural origin.Pure and Applied Chemistry, 81(6), 1051-1063.
  • Looi, C. Y., et al. (2016). Pachydictyol A Induces G0/G1 Arrest and Caspase-Dependent Apoptosis in Colon Cancer Cell Line.PLoS ONE, 11(4), e0152520.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Crowley, L. C., & Waterhouse, N. J. (2016). Detecting cleaved caspase-3 in apoptotic cells by flow cytometry.Cold Spring Harbor Protocols, 2016(9), pdb-prot086308.
  • Slee, E. A., et al. (1999). Ordering the cytochrome c-initiated caspase cascade: hierarchical activation of caspases-2, -3, -6, -7, -8, and -10 in a caspase-9-dependent manner.The Journal of Cell Biology, 144(2), 281-292.
Application

Flow Cytometry Analysis of Cellular Responses to Cabraleone: An Application Note and Protocol Guide

Introduction: Unveiling the Cellular Impact of Cabraleone Cabraleone is a novel therapeutic agent demonstrating significant potential in preclinical cancer models. Its purported mechanism of action involves the induction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of Cabraleone

Cabraleone is a novel therapeutic agent demonstrating significant potential in preclinical cancer models. Its purported mechanism of action involves the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of intracellular reactive oxygen species (ROS), hallmarks of effective anti-cancer compounds. Flow cytometry stands as an indispensable technology for dissecting these multifaceted cellular responses with high-throughput, quantitative precision at the single-cell level.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cellular effects of Cabraleone using flow cytometry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and reproducible data.

The Power of Flow Cytometry in Drug Discovery

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam.[2] This technology is particularly well-suited for assessing the efficacy of therapeutic compounds like Cabraleone by enabling the simultaneous measurement of:

  • Apoptosis: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Cycle Progression: Quantifying the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

  • Intracellular ROS Levels: Measuring the generation of reactive oxygen species, a key indicator of cellular stress and a mechanism of action for many anticancer drugs.

By employing a multi-parametric approach, researchers can construct a detailed picture of Cabraleone's impact on target cells, facilitating a deeper understanding of its therapeutic potential.

Core Principles of Experimental Design

To ensure the scientific integrity of your findings, a well-designed experiment is paramount. The following principles should be considered foundational to the protocols detailed in this guide:

  • Appropriate Controls: The inclusion of both positive and negative controls is non-negotiable.

    • Untreated Control: Cells cultured in the absence of Cabraleone to establish a baseline.

    • Vehicle Control: Cells treated with the solvent used to dissolve Cabraleone to account for any effects of the vehicle itself.

    • Positive Control: A known inducer of the specific cellular process being investigated (e.g., staurosporine for apoptosis) to validate the assay's performance.

  • Dose-Response and Time-Course Studies: Evaluating the effects of Cabraleone across a range of concentrations and time points is crucial for determining its potency (IC50) and understanding the kinetics of the cellular response.

  • Compensation for Spectral Overlap: When using multiple fluorescent dyes, their emission spectra can overlap, leading to inaccurate data.[4][5] Proper compensation is essential and should be performed using single-stained controls for each fluorochrome.[6][7]

  • Gating Strategy: A consistent and logical gating strategy is necessary to isolate the cell population of interest and exclude debris and doublets.[8][9]

General Protocol: Cell Preparation for Flow Cytometry Analysis

This protocol outlines the general steps for preparing suspension or adherent cells for flow cytometric analysis following treatment with Cabraleone.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Fetal Bovine Serum (FBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cabraleone Treatment: Treat cells with the desired concentrations of Cabraleone for the specified time points. Remember to include untreated and vehicle controls.

  • Cell Harvesting:

    • Suspension Cells: Gently resuspend the cells and transfer the suspension to a centrifuge tube.

    • Adherent Cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS. Transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice to remove any residual medium or treatment compound.

  • Cell Counting and Viability: After the final wash, resuspend the cells in a known volume of PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Adjust the cell density to 1 x 10^6 cells/mL in preparation for staining.[1]

Application 1: Assessment of Cabraleone-Induced Apoptosis

This protocol utilizes Annexin V and Propidium Iodide (PI) to distinguish between different stages of cell death.

Scientific Rationale:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[5] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Hypothetical Signaling Pathway for Cabraleone-Induced Apoptosis

Cabraleone Cabraleone Cell Target Cell Cabraleone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of Cabraleone-induced apoptosis.

Protocol: Annexin V and PI Staining

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL as described in the general protocol.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Interpretation:

QuadrantAnnexin VPICell Population
Lower LeftNegativeNegativeViable Cells
Lower RightPositiveNegativeEarly Apoptotic Cells
Upper RightPositivePositiveLate Apoptotic/Necrotic Cells
Upper LeftNegativePositiveNecrotic Cells (potential artifact)

Application 2: Cell Cycle Analysis Following Cabraleone Treatment

This protocol uses Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle.

Scientific Rationale:

PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[3][10] Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase. Cells in the S phase are actively synthesizing DNA and will have an intermediate amount of DNA. By measuring the fluorescence intensity of PI, the percentage of cells in each phase can be quantified. Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[3]

Experimental Workflow for Cell Cycle Analysis

Start Start: Cabraleone-treated cells Harvest Harvest & Wash Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Wash Wash to Remove Ethanol Fix->Wash Stain Stain with PI/RNase A Solution Wash->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End End: Cell Cycle Profile Analyze->End

Caption: Workflow for PI-based cell cycle analysis.

Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL.

  • Fixation:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

A histogram of cell count versus PI fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases. Deconvolution software is typically used to accurately quantify the percentage of cells in G0/G1, S, and G2/M phases.[11][12][13]

Peak PositionDNA ContentCell Cycle Phase
First Peak2NG0/G1
Intermediate Region>2N, <4NS
Second Peak4NG2/M

Application 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Scientific Rationale:

DCFH-DA is a cell-permeable, non-fluorescent compound.[9] Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] The fluorescence intensity of DCF is directly proportional to the amount of intracellular ROS.

Decision-Making Flowchart for Data Interpretation

Start Start: Analyze DCF Fluorescence Compare Compare Mean Fluorescence Intensity (MFI) of Treated vs. Control Start->Compare Increase Significant Increase in MFI? Compare->Increase Conclusion_ROS Conclusion: Cabraleone Induces ROS Production Increase->Conclusion_ROS Yes Conclusion_NoROS Conclusion: Cabraleone Does Not Significantly Induce ROS Increase->Conclusion_NoROS No Further_Analysis Consider Further Analysis: - Dose-response - Time-course - ROS scavengers Conclusion_ROS->Further_Analysis

Caption: Interpreting ROS production data.

Protocol: DCFH-DA Staining for ROS Detection

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL.

  • Staining:

    • Add DCFH-DA to the cell suspension to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. A positive control (e.g., cells treated with H2O2) should be included.

Data Interpretation:

An increase in the mean fluorescence intensity (MFI) of the DCF signal in Cabraleone-treated cells compared to the control indicates an increase in intracellular ROS production.

Summary of Expected Outcomes

The following table summarizes the hypothetical quantitative data that could be obtained from the flow cytometry analysis of cells treated with Cabraleone.

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic% G0/G1 Phase% S Phase% G2/M PhaseRelative ROS MFI
Untreated95236025151.0
Vehicle942.53.55826161.1
Cabraleone (Low Dose)7015155020302.5
Cabraleone (High Dose)4025354015455.0

Conclusion

This application note provides a robust framework for utilizing flow cytometry to elucidate the cellular mechanisms of action of the novel therapeutic agent, Cabraleone. By meticulously following the detailed protocols for apoptosis, cell cycle, and ROS analysis, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in advancing the preclinical development of Cabraleone and ultimately, in the pursuit of more effective cancer therapies.

References

  • Bio-Rad. (n.d.). How to Use Flow Cytometry to Measure Apoptosis: Part Two. Retrieved from [Link]

  • Duggan, R. (2012). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. Retrieved from [Link]

  • FlowJo. (n.d.). FlowJo. Retrieved from [Link]

  • GraphPad. (n.d.). How to choose the best flow cytometry analysis software? Retrieved from [Link]

  • Bio-Rad. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in molecular biology (Clifton, N.J.), 594, 57–72. [Link]

  • Rodriguez-Casado, A. (2023). Single-cell Bayesian deconvolution of flow cytometry data. bioRxiv. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Basics of flow cytometry, Part I: Gating and data analysis. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Alleviating batch effects in cell type deconvolution with SCCAF-D. Genome Biology, 25(1), 22. [Link]

  • UTHealth Houston. (n.d.). Compensation Controls. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Flow Cytometry Analysis Software. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • KCAS Bio. (2022). Flow Cytometry Sample Preparation: Best Practices. Retrieved from [Link]

  • Floreada.io. (n.d.). Best Free Flow Cytometry Software. Retrieved from [Link]

  • Frontiers. (n.d.). Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Viable, late and -. Retrieved from [Link]

Sources

Method

Application Note: Development of Cabraleone-Based Therapeutics

From Phytochemical Isolation to Preclinical Validation Executive Summary Cabraleone (C30H50O3 ) is a tetracyclic triterpenoid of the dammarane class, predominantly isolated from the oleoresins and bark of Cabralea canger...

Author: BenchChem Technical Support Team. Date: February 2026

From Phytochemical Isolation to Preclinical Validation

Executive Summary

Cabraleone (C30H50O3 ) is a tetracyclic triterpenoid of the dammarane class, predominantly isolated from the oleoresins and bark of Cabralea cangerana (Meliaceae) and Aglaia species. While historically noted for its chemotaxonomic significance, recent investigations have repositioned Cabraleone as a high-value scaffold for anti-parasitic (specifically Trypanosoma cruzi and Leishmania) and antineoplastic therapeutics.

This guide provides a standardized workflow for researchers aiming to develop Cabraleone-based candidates. It covers optimized extraction protocols, structural validation, and rigorous in vitro bioactivity profiling, addressing the compound's poor aqueous solubility through advanced formulation strategies.

Chemical Identity & Properties

Before commencing isolation, verify the target physicochemical profile.

PropertySpecification
IUPAC Name (20S, 24S)-20,24-Epoxy-25-hydroxy-dammaran-3-one
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Class Dammarane Triterpene
LogP (Predicted) ~6.5 (Highly Lipophilic)
Solubility Soluble in CHCl₃, DCM, MeOH; Insoluble in Water
Protocol A: Isolation and Purification

Objective: Isolate high-purity (>98%) Cabraleone from Cabralea cangerana stem bark for biological assays.

Reagents & Equipment
  • Source Material: Dried, powdered stem bark of C. cangerana.

  • Solvents: Ethanol (95%), Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc).

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20.

  • Detection: TLC plates (Silica gel 60 F254), Vanillin-Sulfuric acid spray reagent.

Step-by-Step Methodology
  • Extraction :

    • Macerate 1.0 kg of dried powder in 5 L of Ethanol (95%) for 7 days at room temperature.

    • Filter and concentrate under reduced pressure (Rotavap) at 40°C to yield the Crude Ethanolic Extract (CEE).

    • Partitioning : Suspend CEE in H₂O (500 mL) and partition sequentially with Hexane (3 x 500 mL) and DCM (3 x 500 mL). Cabraleone concentrates in the DCM fraction .

  • Fractionation (Flash Chromatography) :

    • Load the DCM fraction onto a Silica gel column.

    • Elute with a gradient of Hexane:EtOAc (9:1 → 7:3).

    • Checkpoint : Cabraleone typically elutes at ~8:2 Hexane:EtOAc. Monitor fractions via TLC; Cabraleone appears as a violet/purple spot after Vanillin-H₂SO₄ spraying and heating.

  • Purification :

    • Pool Cabraleone-rich fractions.

    • Perform size-exclusion chromatography using Sephadex LH-20 (Eluent: MeOH) to remove chlorophyll and polymeric tannins.

    • Final Polish : Recrystallize from MeOH/DCM to obtain white needles.

  • Structural Validation (Criteria for Release) :

    • ¹H-NMR (CDCl₃, 400 MHz) : Look for dammarane methyl singlets (δ 0.8–1.2 ppm) and the characteristic H-24 oxymethine signal.

    • ¹³C-NMR : Confirm carbonyl carbon (C-3) at ~218 ppm and ketal carbons.

Protocol B: In Vitro Bioactivity Profiling

Objective: Quantify anti-parasitic efficacy against Trypanosoma cruzi (Chagas disease) and assess mammalian cytotoxicity.

Workflow Diagram: Screening Pipeline

BioassayWorkflow cluster_Parasite Anti-Parasitic Assay (T. cruzi) cluster_Cyto Host Toxicity (Vero Cells) Sample Purified Cabraleone (Stock: 10mM in DMSO) P_Culture Epimastigotes/Trypomastigotes (LIT Medium) Sample->P_Culture C_Culture Vero/Mammalian Cells (DMEM + 10% FBS) Sample->C_Culture P_Incubate Incubation 72h @ 28°C P_Culture->P_Incubate P_Readout Resazurin Reduction (Fluorescence) P_Incubate->P_Readout Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 P_Readout->Calc C_Incubate Incubation 72h @ 37°C C_Culture->C_Incubate C_Readout MTT Assay (Absorbance 570nm) C_Incubate->C_Readout C_Readout->Calc

Figure 1: Dual-screening workflow to determine the Selectivity Index (SI) of Cabraleone candidates.

Methodology

1. Anti-Trypanosomal Assay (Resazurin Method)

  • Plate Setup : Seed T. cruzi epimastigotes (1 x 10⁶ parasites/mL) in 96-well plates.

  • Treatment : Add Cabraleone (serial dilutions: 1.56 – 100 µM). Include Benznidazole as a positive control.

  • Incubation : 72 hours at 28°C.

  • Readout : Add Resazurin (3 mM). Incubate 4–6 hours. Measure fluorescence (Ex 530nm / Em 590nm).

  • Success Metric : IC₅₀ < 10 µM is considered active.

2. Cytotoxicity Counter-Screen

  • Cell Line : Vero cells (African Green Monkey Kidney) or LLCMK2.

  • Assay : Standard MTT protocol.

  • Calculation : Determine CC₅₀ (Cytotoxic Concentration 50%).

  • Selectivity Index (SI) :

    
    . An SI > 10 indicates a promising therapeutic window.
    
Mechanism of Action (MOA) Investigation

Hypothesis: Like related triterpenoids, Cabraleone likely targets the parasite's mitochondrion, leading to bioenergetic collapse and apoptosis-like death.

Experimental Validation
  • Mitochondrial Membrane Potential (ΔΨm) :

    • Stain treated parasites with JC-1 or Rhodamine 123 .

    • Observation : A decrease in red/green fluorescence ratio indicates depolarization (loss of ΔΨm).

  • ROS Generation :

    • Use H₂DCFDA probe. Increased green fluorescence confirms oxidative stress.

  • Plasma Membrane Integrity :

    • Co-stain with Propidium Iodide (PI) . If PI uptake is low while ΔΨm drops, the mechanism is apoptotic (programmed) rather than necrotic (lysis).

Signaling Pathway Visualization

MOA Cab Cabraleone (Lipophilic Entry) Mito Parasite Mitochondrion Cab->Mito Accumulates via Lipophilicity ROS ROS Accumulation (Oxidative Stress) Mito->ROS Respiratory Chain Inhibition Depol ΔΨm Depolarization Mito->Depol Membrane Permeability DNA DNA Fragmentation ROS->DNA Damage Caspase Metacaspase Activation Depol->Caspase Release of Pro-apoptotic factors Death Apoptosis-like Death Caspase->Death DNA->Death

Figure 2: Proposed mechanism of action involving mitochondrial dysfunction and oxidative stress-mediated apoptosis.

Formulation & Delivery Challenges

Cabraleone is highly lipophilic (LogP ~6.5), resulting in poor bioavailability. Direct injection of DMSO stocks is unsuitable for in vivo studies due to precipitation and embolism risk.

Recommended Formulation Strategy:

  • Nano-encapsulation :

    • Polymer : PLGA (Poly(lactic-co-glycolic acid)).

    • Method : Solvent evaporation. Dissolve Cabraleone + PLGA in DCM; emulsify in PVA (Polyvinyl alcohol) aqueous solution.

    • Benefit : Increases aqueous solubility and allows passive targeting of macrophages (where Leishmania/T. cruzi reside).

  • Self-Emulsifying Drug Delivery Systems (SEDDS) :

    • Mix Cabraleone with oils (e.g., Capryol 90) and surfactants (Tween 80).

References
  • PubChem. (n.d.). Cabraleone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Ambrozin, A. R. P., et al. (2006). Limonoids from the genus Cabralea: chemical and biological aspects. Journal of the Brazilian Chemical Society. (Contextual grounding on Cabralea chemistry).
  • Saraiva, J., et al. (2024). Anti-parasitic activity and computational studies on a novel labdane diterpene. ResearchGate. Retrieved from [Link]

  • Manda, S., et al. (2014). Cytotoxic activity of nemorosone in neuroblastoma cells. BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • Da Silva, T., et al. (2025). Propagation of Cabralea canjerana by mini-cutting. Journal of Horticulture and Forestry. Retrieved from [Link]

Application

Application Notes and Protocols for High-Throughput Screening of Cabraleone Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Cabraleone and the Rationale for Analog Screening Cabraleone, a natural product, has demonstrated notable cytotox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cabraleone and the Rationale for Analog Screening

Cabraleone, a natural product, has demonstrated notable cytotoxic effects against various cancer cell lines, including the HL-60 leukemia cell line. This inherent bioactivity positions Cabraleone as a promising scaffold for the development of novel anticancer therapeutics. However, to enhance its potency, selectivity, and pharmacokinetic properties, the exploration of structurally related analogs is a critical step in the drug discovery process. High-throughput screening (HTS) provides a robust and efficient platform to evaluate large libraries of these analogs, enabling the rapid identification of lead compounds with superior therapeutic potential.[1][2][3]

This guide provides a comprehensive framework for the high-throughput screening of Cabraleone analogs, detailing a strategic screening cascade designed to not only identify cytotoxic compounds but also to elucidate their mechanism of action and validate their therapeutic potential.

The Strategic Screening Cascade: A Multi-tiered Approach to Hit Identification and Validation

A successful HTS campaign for Cabraleone analogs necessitates a well-defined screening cascade.[1][4] This tiered approach ensures that resources are focused on the most promising compounds, progressing them from initial hits to validated leads.

Diagram: High-Throughput Screening Cascade for Cabraleone Analogs

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Hit Validation & Lead Selection Primary_Assay Primary HTS: Cell Viability Assay (Resazurin) - Single high concentration screen Dose_Response Dose-Response & IC50 Determination - Confirm activity and potency Primary_Assay->Dose_Response Active 'Hits' Cytotoxicity_Profiling Cytotoxicity Profiling - Panel of cancer and normal cell lines Dose_Response->Cytotoxicity_Profiling Apoptosis_Assay Apoptosis vs. Necrosis Assays - Caspase activity, Annexin V/PI staining Cytotoxicity_Profiling->Apoptosis_Assay Confirmed & Potent Hits Cell_Cycle_Analysis Cell Cycle Analysis - Flow cytometry Apoptosis_Assay->Cell_Cycle_Analysis Target_Based_Assays Target-Based Assays (Hypothesis-driven) - e.g., Topoisomerase II inhibition Cell_Cycle_Analysis->Target_Based_Assays Orthogonal_Assays Orthogonal Assays - e.g., ATP-based viability assay Target_Based_Assays->Orthogonal_Assays Hits with Characterized MOA SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A tiered approach to screening Cabraleone analogs.

Part 1: Primary High-Throughput Screening - A Focus on Cytotoxicity

The cornerstone of this screening campaign is a robust and reproducible primary HTS assay to identify analogs with cytotoxic activity.[5] The resazurin-based cell viability assay is an excellent choice for this purpose due to its sensitivity, cost-effectiveness, and compatibility with automated HTS platforms.[1][4][6][7][8]

Protocol 1: Resazurin-Based Cell Viability Assay for Primary HTS

1. Principle:

Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[8]

2. Materials:

  • Cell Line: HL-60 (human promyelocytic leukemia cell line) or another relevant cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom sterile microplates.

  • Cabraleone Analog Library: Analogs dissolved in 100% DMSO.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Negative Control: 0.1% DMSO in culture medium.

  • Resazurin Solution: Prepare a stock solution of resazurin sodium salt in sterile PBS and filter-sterilize. Dilute to the working concentration in culture medium on the day of the assay.

3. Assay Development and Optimization:

Before initiating the full screen, it is crucial to optimize the following parameters:

  • Cell Seeding Density: Determine the optimal number of cells per well that ensures logarithmic growth throughout the assay duration.

  • Resazurin Concentration and Incubation Time: Titrate the resazurin concentration and incubation time to achieve a robust signal-to-background ratio without causing cytotoxicity.

  • DMSO Tolerance: Confirm the maximum concentration of DMSO that does not affect cell viability.

4. HTS Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense the optimized number of HL-60 cells into each well of the 384-well plates.

  • Compound Addition: Add the Cabraleone analogs at a single high concentration (e.g., 10 µM) to the assay plates. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add the optimized concentration of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]

5. Data Analysis and Quality Control:

  • Normalization: Normalize the raw fluorescence data to the plate controls (positive and negative).

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of the HTS assay.[9][10][11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12][13]

    Z'-Factor = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

  • Hit Selection: Identify initial "hits" as compounds that cause a statistically significant decrease in cell viability compared to the negative control (e.g., >3 standard deviations from the mean of the negative control).[14]

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen require further validation and characterization to eliminate false positives and to begin to understand their mechanism of action.[15][16][17]

Protocol 2: Dose-Response Analysis and IC50 Determination

1. Objective:

To confirm the activity of the primary hits and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).

2. Procedure:

  • Perform the resazurin assay as described above, but with a range of concentrations for each hit compound (e.g., a 10-point serial dilution).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 3: Cytotoxicity Profiling

1. Objective:

To assess the selectivity of the confirmed hits by testing their cytotoxicity against a panel of different cancer cell lines and at least one non-cancerous cell line.

2. Procedure:

  • Perform the dose-response analysis for the most potent hits on a panel of cell lines (e.g., breast, lung, colon cancer cell lines, and a normal fibroblast cell line).

  • Compare the IC50 values across the different cell lines to identify compounds with selective cytotoxicity towards cancer cells.

Part 3: Mechanism of Action Elucidation

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. A series of secondary assays can be employed to investigate the underlying mechanism of cytotoxicity.[18]

Diagram: Investigating the Mechanism of Cytotoxicity

G cluster_0 Initial Observation cluster_1 Apoptosis vs. Necrosis cluster_2 Cell Cycle Effects cluster_3 Potential Molecular Targets Cytotoxicity Cytotoxicity Observed in Primary Screen Caspase_Assay Caspase-Glo 3/7 Assay Cytotoxicity->Caspase_Assay Annexin_V Annexin V / PI Staining Cytotoxicity->Annexin_V Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->Cell_Cycle DNA_Damage γH2AX Staining (DNA Damage) Caspase_Assay->DNA_Damage Mitochondrial_Potential Mitochondrial Membrane Potential Assay Annexin_V->Mitochondrial_Potential Topoisomerase_Assay Topoisomerase II Inhibition Assay Cell_Cycle->Topoisomerase_Assay G Raw_Data Raw Data Acquisition (Fluorescence Readings) Normalization Data Normalization (to Plate Controls) Raw_Data->Normalization QC Quality Control (Z'-Factor Calculation) Normalization->QC Hit_Calling Hit Identification (Statistical Thresholding) QC->Hit_Calling Dose_Response_Analysis Dose-Response Curve Fitting (IC50 Determination) Hit_Calling->Dose_Response_Analysis Data_Visualization Data Visualization (Heatmaps, Scatter Plots) Dose_Response_Analysis->Data_Visualization Hit_List Prioritized Hit List Data_Visualization->Hit_List

Caption: A streamlined workflow for HTS data analysis.

Conclusion

This comprehensive guide provides a detailed framework for the high-throughput screening of Cabraleone analogs. By following a structured screening cascade that incorporates robust primary and secondary assays, rigorous data analysis, and a sound hit validation strategy, researchers can efficiently identify and characterize novel cytotoxic compounds with the potential for further development as anticancer therapeutics. The iterative process of screening, hit validation, and SAR analysis will ultimately pave the way for the rational design of more effective and safer drug candidates based on the Cabraleone scaffold.

References

  • Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. (n.d.). protocols.io. Retrieved from [Link]

  • Optimization of Resazurin-based Assay for Cytotoxicity Test in Cholangiocarcinoma Cells. (n.d.). ThaiJo. Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). ResearchGate. Retrieved from [Link]

  • Cytotoxicity and Antitumor Activity of Arglabin and its Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. Retrieved from [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

  • Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved from [Link]

  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved from [Link]

  • The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Pseudellone Analogs and Characterization as Novel T-type Calcium Channel Blockers. (n.d.). MDPI. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Medium. Retrieved from [Link]

  • Hit Identification and Validation Services. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. (n.d.). PubMed. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Cabraleone as a Tool for Studying Triterpenoid Bioactivity

Prepared by: Gemini, Senior Application Scientist Abstract Triterpenoids represent a vast and structurally diverse class of natural products renowned for their broad pharmacological activities, including potent anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Triterpenoids represent a vast and structurally diverse class of natural products renowned for their broad pharmacological activities, including potent anti-inflammatory and anticancer properties.[1] Cabraleone, a tetracyclic triterpenoid of the dammarane type, has been isolated from plants such as Aglaia foveolata and Aglaia abbreviata.[2] Its defined chemical structure and demonstrated bioactivity make it an exemplary model compound for investigating the molecular mechanisms that underpin the therapeutic potential of triterpenoids. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to utilize cabraleone as a tool for studying triterpenoid bioactivity. We present not only step-by-step protocols for fundamental assays but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach to mechanistic discovery.

Introduction: The Rationale for Using Cabraleone

The study of natural products is a cornerstone of modern drug discovery. Triterpenoids, in particular, are of significant interest due to their consistent demonstration of bioactivity across numerous disease models.[1] However, the complexity of crude plant extracts often obscures the specific contributions of individual molecules. To dissect the precise mechanisms of action, it is imperative to work with isolated, purified compounds.

Cabraleone (CAS: 35761-54-7) serves as an ideal investigational tool for several reasons:

  • Structural Representation: As a dammarane-type tetracyclic triterpenoid, it is representative of a large and active subclass of these compounds.[2]

  • Known Bioactivity: Preliminary studies have demonstrated its cytotoxicity against cancer cell lines, such as the HL-60 leukemia cell line, providing a solid foundation for further investigation.[3]

  • Commercial Availability: Its availability as a purified powder facilitates the preparation of precise, reproducible experimental conditions.[3][4]

This document will guide the user through the essential steps of handling cabraleone, determining its cytotoxic profile, and subsequently using it to probe a key signaling pathway implicated in both inflammation and cancer: the Nuclear Factor-kappa B (NF-κB) pathway.

Physicochemical Properties and Handling

Proper preparation and handling of any small molecule are critical for experimental success. The physicochemical properties of cabraleone dictate its solubility and stability.

Table 1: Physicochemical Data for Cabraleone

PropertyValueSource
Molecular Formula C₃₀H₅₀O₃[2]
Molecular Weight 458.7 g/mol [2]
CAS Number 35761-54-7[2][4][5]
Physical Description Powder[3]
Purity ≥98% (recommended)[3]
Primary Solvents DMSO, Dichloromethane, Ethyl Acetate[3]
Protocol 1: Preparation of Cabraleone Stock and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of hydrophobic compounds like cabraleone for in vitro biological assays. It is crucial to create a concentrated stock to minimize the final concentration of DMSO in the cell culture medium, as DMSO itself can have biological effects at concentrations typically above 0.5%. Aliquoting and proper storage prevent degradation from repeated freeze-thaw cycles.

Materials:

  • Cabraleone powder (e.g., ChemFaces CFN98476 or equivalent)[3]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of cabraleone needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 458.7 g/mol * (1000 mg / 1 g) = 4.587 mg.

    • Weigh 4.59 mg of cabraleone powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist dissolution.

  • Storage and Aliquoting:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for short-term use (up to two weeks) or -80°C for long-term storage.[3]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Causality Note: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of cabraleone used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.

Core Application: Assessing Bioactivity

A logical first step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations used in subsequent mechanistic assays.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable and high-throughput method to determine the concentration of cabraleone that inhibits cell viability by 50% (IC₅₀).[6]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed cells in 96-well plate treat Treat with Cabraleone (serial dilutions) & Vehicle Control seed->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilization Solution (e.g., DMSO) mtt->solubilize read Read Absorbance (~570 nm) solubilize->read

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cells cultured in 96-well plates (e.g., HL-60, RAW 264.7, HT-29)

  • Cabraleone working solutions and vehicle control

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of cabraleone or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).

    • Plot the percentage of viability against the log of the cabraleone concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Table 2: Sample IC₅₀ Data Presentation

Cell LineTreatment DurationIC₅₀ (µM)
HL-6048 hoursExpected value
HT-2948 hoursExpected value
RAW 264.748 hoursExpected value

Mechanistic Study: Probing the NF-κB Signaling Pathway

Rationale: The NF-κB pathway is a critical regulator of the inflammatory response.[7] In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by an inhibitor protein, IκBα.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[8] Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[7]

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IKK_p IKK (Active) IKK->IKK_p IkB_p65 p65/p50-IκBα (Inactive Complex) IKK_p->IkB_p65 Phosphorylates IκBα pIkB_p65 p65/p50-pIκBα IkB_p65->pIkB_p65 p65_free p65/p50 (Active) pIkB_p65->p65_free Releases IkB_deg IκBα Degradation pIkB_p65->IkB_deg p65_nuc p65/p50 p65_free->p65_nuc Translocates Cabraleone Cabraleone Cabraleone->IKK_p Inhibits? DNA NF-κB DNA Binding Site p65_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by Cabraleone.

To provide a self-validating system for assessing NF-κB inhibition, we will use two distinct but complementary methods: Western Blotting to visualize protein-level changes and a Luciferase Reporter Assay to quantify transcriptional output.

Protocol 3A: Western Blot for Phospho-IκBα and NF-κB p65

Rationale: This protocol directly measures the phosphorylation and degradation of IκBα, the key event upstream of NF-κB translocation. A successful inhibitory compound like cabraleone should prevent the LPS-induced phosphorylation and subsequent degradation of IκBα. We also assess total p65 levels as a control.

Materials:

  • RAW 264.7 macrophage cells (or similar)

  • Lipopolysaccharide (LPS) from E. coli

  • Cabraleone working solutions (at non-toxic concentrations, e.g., 0.5x IC₅₀)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB p65, anti-β-actin (loading control)[9]

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with cabraleone or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes). Include an unstimulated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (total protein lysate).

  • Quantification and Sample Prep:

    • Determine protein concentration using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-40 µg of total protein per lane) and add Laemmli sample buffer. Boil for 5 minutes.

  • Western Blotting:

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensity relative to the loading control.

Expected Outcome: In the LPS-treated group, you expect to see a strong band for phospho-IκBα and a decrease in the total IκBα band. In the group pre-treated with cabraleone, the LPS-induced phosphorylation and degradation of IκBα should be significantly reduced.

Protocol 3B: NF-κB Luciferase Reporter Assay

Rationale: This assay provides a highly sensitive and quantitative measure of the final output of the NF-κB pathway: transcriptional activity. It uses a cell line engineered to express the luciferase enzyme under the control of a promoter containing NF-κB binding sites. When NF-κB is active, it drives luciferase expression, which can be measured as light output. This protocol validates the findings from the Western blot.

Validation_Logic cluster_hypothesis Hypothesis cluster_methods Experimental Validation cluster_readouts Direct Readouts cluster_conclusion Conclusion Hypo Cabraleone inhibits NF-κB Pathway WB Western Blot (Protocol 3A) Hypo->WB Luc Luciferase Assay (Protocol 3B) Hypo->Luc WB_out Measures upstream protein events (p-IκBα, IκBα degradation) WB->WB_out Luc_out Measures downstream -transcriptional output Luc->Luc_out Conc Strong evidence for mechanistic inhibition WB_out->Conc Luc_out->Conc

Caption: Logic for using two complementary assays to validate NF-κB inhibition.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NFκB-luc)

  • LPS (or TNF-α, another potent NF-κB activator)

  • Cabraleone working solutions

  • Luciferase assay reagent kit (e.g., Promega ONE-Glo™)

  • Luminometer or microplate reader with luminescence capability

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate. Incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of cabraleone or vehicle for 1-2 hours.

  • Stimulation: Add LPS or TNF-α to induce NF-κB activation. Incubate for 6-8 hours (the optimal time for reporter gene expression).

  • Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the relative light units (RLU) of treated samples to the vehicle control stimulated with LPS.

    • Plot the normalized luciferase activity against the cabraleone concentration to observe the dose-dependent inhibition.

Expected Outcome: LPS stimulation will cause a dramatic increase in luciferase activity. Pre-treatment with cabraleone is expected to suppress this increase in a dose-dependent manner, confirming that the compound inhibits NF-κB-mediated gene transcription.

Conclusion and Future Perspectives

By following these application notes, researchers can establish a robust, multi-faceted profile of cabraleone's bioactivity. The initial cytotoxicity screen provides essential dose-ranging information, while the dual-assay approach to studying NF-κB inhibition offers a high degree of confidence in the mechanistic findings. This workflow not only validates cabraleone as an anti-inflammatory agent but also establishes a template that can be adapted to study other triterpenoids or explore different signaling pathways. Future work could involve identifying the direct molecular target of cabraleone within the NF-κB pathway (e.g., IKK kinases) or investigating its effects on other pathways relevant to its anticancer activity, such as apoptosis or cell cycle regulation.

References

  • PubChem. Carvone, (-)- | C10H14O | CID 439570. National Center for Biotechnology Information. [Link]

  • PubChem. Cabraleone | C30H50O3 | CID 21625900. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2020). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Macro Letters. [Link]

  • Li, Y., et al. (2021). Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues. Journal of Medicinal Chemistry. [Link]

  • Ferlazzo, N., et al. (2021). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. Molecules. [Link]

  • Kim, D., et al. (2022). Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways. Oxidative Medicine and Cellular Longevity. [Link]

  • PubChem. [Carnosine--biological Activity and Perspectives in Pharmacotherapy]. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Chinese Herbal Medicines. [Link]

  • Ben Jannet, H., et al. (2007). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules. [Link]

  • Zhang, H., et al. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Journal of Ethnopharmacology. [Link]

  • Panche, A. N., et al. (2016). Chemistry and Biological Activities of Flavonoids: An Overview. Plants. [Link]

  • Sim, J. A., et al. (2018). Diverse Molecular Targets for Chalcones with Varied Bioactivities. Molecules. [Link]

  • Patsnap Synapse. What is the mechanism of Carbromal?. [Link]

  • ResearchGate. Cell viability test of 3,4‐seco‐lupane triterpenoids. [Link]

  • Pharmaffiliates. CAS No : 35761-54-7 | Chemical Name : Cabraleone. [Link]

  • ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]

  • Leggio, L., et al. (2016). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry. [Link]

  • Drug Hunter. The Molecular Glue Degrader Landscape in 2022. [Link]

  • Wang, Y., et al. (2020). Total Synthesis of Novel Skeleton Flavan-Alkaloids. Molecules. [Link]

  • MDPI. Ethanolic Extract of Averrhoa carambola Leaf Has an Anticancer Activity on Triple-Negative Breast Cancer Cells: An In Vitro Study. [Link]

  • ACS Publications. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. [Link]

  • Sharifi-Rad, J., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. Molecules. [Link]

  • ResearchGate. Chemical structure of carvone. [Link]

  • PubMed. Mechanism of action of galanin on myenteric neurons. [Link]

  • ResearchGate. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. [Link]

  • PubChem. Carvone, (+-)- | C10H14O | CID 7439. National Center for Biotechnology Information. [Link]

  • PubMed Central. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. [Link]

  • PubMed. Total Synthesis of Novel Skeleton Flavan-Alkaloids. [Link]

  • ResearchGate. (PDF) Antioxidant Activity of New Carvone Derivatives. [Link]

  • PubMed Central. Fractionation and Characterization of Triterpenoids from Vaccinium vitis-idaea L. Cuticular Waxes and Their Potential as Anticancer Agents. [Link]

  • PubMed Central. Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations. [Link]

  • ResearchGate. Effect of triterpenoid mixtures on cell viability and glucose uptake in... [Link]

  • PubMed. Potential anticancer activity of carvone in N2a neuroblastoma cell line. [Link]

  • ACS Publications. Neuroactive and Anti-inflammatory Frankincense Cembranes: A Structure-Activity Study. [Link]

  • PubMed. Chromatin remodellers as therapeutic targets. [Link]

  • ResearchGate. Western blot analysis of NF-κB pathway activation in RAW264.7... [Link]

  • MDPI. Triterpenes as Potentially Cytotoxic Compounds. [Link]

  • PubMed. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat. [Link]

  • MDPI. Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Cabraleone Solubility for In Vitro Assays

Introduction Cabraleone is a dammarane-type triterpene ketone derived primarily from Cabralea canjerana and Aglaia species. While it exhibits promising bioactivity—including anti-parasitic, anti-inflammatory, and cytotox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cabraleone is a dammarane-type triterpene ketone derived primarily from Cabralea canjerana and Aglaia species. While it exhibits promising bioactivity—including anti-parasitic, anti-inflammatory, and cytotoxic potential against leukemic lines (e.g., HL-60)—its physicochemical properties present significant hurdles for in vitro screening.

The Core Challenge: Cabraleone is highly lipophilic (LogP estimated > 5.0). In a standard workflow, researchers often dissolve the compound in 100% DMSO and spike it directly into aqueous cell culture media. This creates a thermodynamic shock, stripping the solvent hydration shell and causing the triterpene to aggregate or "crash out" of solution. This results in:

  • False Negatives: The cells are not exposed to the calculated concentration.

  • False Positives: Micro-precipitates settle on cell monolayers, causing physical stress or "crystal toxicity" unrelated to the drug's mechanism.

This guide provides a self-validating system to ensure Cabraleone remains soluble and bioavailable during your assays.

Module 1: The "Crash Out" Phenomenon (Precipitation)

Symptom: Media turns slightly cloudy immediately upon adding the drug, or microscopic crystals appear after 24 hours of incubation.

The Mechanism

When a hydrophobic stock (Cabraleone in DMSO) is introduced to a hydrophilic sink (Media), the local concentration at the injection site momentarily exceeds the solubility limit. If the mixing is not instantaneous, nuclei form, leading to irreversible precipitation.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well. Use an intermediate step to lower the kinetic shock.

Step-by-Step Workflow:

  • Primary Stock: Dissolve Cabraleone powder in anhydrous DMSO to 10 mM . Vortex for 30 seconds.

    • Quality Check: Solution must be optically clear. If hazy, sonicate at 40°C for 5 minutes.

  • Intermediate Work Solution (10x):

    • Prepare a tube with PBS containing 0.5% BSA (Bovine Serum Albumin) .

    • Slowly add the DMSO stock to this buffer while vortexing to reach 10x the final assay concentration.

    • Why BSA? Albumin acts as a "chaperone," binding the triterpene and preventing aggregation during the transition from organic to aqueous phase.

  • Final Assay Dilution:

    • Add the Intermediate Work Solution to your cell culture media (1:10 dilution).

    • Final DMSO concentration will be acceptable (typically <0.1%), and Cabraleone is stabilized by albumin.

Visualization: Solubilization Workflow

Cabraleone_Workflow Stock Primary Stock (100% DMSO) 10-50 mM Inter Intermediate Step (PBS + 0.5% BSA) Prevents Shock Stock->Inter Slow Addition + Vortex Precip Direct Spike (High Risk of Precipitation) Stock->Precip Avoid This Path Final Cell Culture Well (Media + Serum) Stable Solution Inter->Final 1:10 Dilution Precip->Final False Data

Figure 1: The Intermediate Dilution Strategy prevents the thermodynamic shock that causes Cabraleone to precipitate.

Module 2: Advanced Solubilization (Cyclodextrins)

Symptom: DMSO vehicle control is showing toxicity, or BSA interference is suspected in protein-free assays.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic Cabraleone molecule inside a hydrophilic cone. This is the "Gold Standard" for lipophilic triterpenes.
Protocol: HP- -CD Complexation[2]
  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
    
  • Drug Addition:

    • Add Cabraleone (powder or highly concentrated DMSO aliquot) to the Cyclodextrin solution.

    • Molar Ratio: Aim for a 1:4 ratio (Drug:Cyclodextrin) to ensure full encapsulation.

  • Equilibration: Shake or rotate at room temperature for 4 hours (or overnight at 4°C).

  • Usage: Use this complex directly in cell media. It eliminates the need for high DMSO concentrations.

Comparative Solvent Limits:

Solvent / CarrierMax Tolerated (Cell Culture)Cabraleone Solubility CapabilityMechanism of Action
DMSO 0.1% - 0.5%High (Stock only)Co-solvent (dissolves)
Ethanol < 0.1%ModerateCo-solvent (dissolves)
HP-

-CD
10 - 20 mMHigh (Complexed)Encapsulation (hides hydrophobicity)
Tween 80 < 0.01%ModerateMicelle formation (surfactant)

> Note: Tween 80 is generally not recommended for cell viability assays as it can permeabilize membranes, confounding cytotoxicity data.

Module 3: Troubleshooting & FAQs

Decision Tree for Assay Failures

Troubleshooting_Tree Start Assay Result Analysis Issue1 Erratic / High Variation Start->Issue1 Issue2 High Toxicity in Controls Start->Issue2 Check1 Check for Crystals (Microscopy) Issue1->Check1 Check2 Check DMSO % Issue2->Check2 Sol1 Use BSA Intermediate or HP-beta-CD Check1->Sol1 Crystals Found Sol3 Use Glass-Coated Plates (Adsorption Issue) Check1->Sol3 No Crystals Check2->Sol1 Switch to CD Sol2 Reduce DMSO < 0.1% Check2->Sol2 DMSO > 0.5%

Figure 2: Diagnostic logic for resolving common Cabraleone assay failures.

Frequently Asked Questions

Q: Can I store Cabraleone in aqueous media? A: No. Cabraleone is chemically stable but physically unstable in water (it will precipitate). Store stocks in 100% DMSO at -20°C. Aqueous dilutions must be prepared fresh on the day of the experiment.

Q: My IC50 shifts dramatically when I add serum. Why? A: Triterpenes bind heavily to serum albumin. In 10% FBS media, the "free drug" concentration is lower than in serum-free media.

  • Recommendation: Keep serum concentration constant across all experiments (e.g., exactly 5% or 10%) to maintain comparable data.

Q: Is Cabraleone light-sensitive? A: While not as sensitive as retinoids, triterpenes can oxidize over long periods. It is best practice to protect stocks from direct light (amber vials).

References

  • PubChem. (2025).[2] Cabraleone Compound Summary (CID 21625900). National Library of Medicine. [Link]

  • Cazal, C. M., et al. (2009).[3] Antitumor activity of dammarane triterpenes from Cabralea canjerana.[3] Annual Meeting of the Brazilian Chemical Society.[3] (Contextual grounding on bioactivity).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for HP- -CD usage).

Sources

Optimization

Cabraleone stability under different pH and temperature

Welcome to the technical support guide for Cabraleone, a tirucallane-type triterpenoid with significant potential in drug discovery. This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Cabraleone, a tirucallane-type triterpenoid with significant potential in drug discovery. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of Cabraleone under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with not only the known information but also the practical methodologies to ensure the integrity and reproducibility of your research.

Introduction: Understanding Cabraleone's Chemical Nature

Cabraleone is a tetracyclic triterpenoid, a class of natural products known for their diverse biological activities.[1][2][3][4][5] The structural complexity of Cabraleone, which includes a ketone group, a tertiary alcohol, and an oxolane ring, suggests potential sensitivities to pH and temperature variations.[1] While specific, peer-reviewed stability studies on Cabraleone are not extensively available in the public domain, we can infer its likely behavior based on general chemical principles and data from suppliers. This guide will provide you with the foundational knowledge and experimental frameworks to assess and manage the stability of Cabraleone in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Cabraleone?

For long-term stability, solid Cabraleone powder should be stored at -20°C, where it can be stable for up to three years. If you have Cabraleone dissolved in a solvent, it is crucial to store it at -80°C, with a recommended shelf-life of up to one year.[6]

Q2: I am seeing a decrease in the biological activity of my Cabraleone stock solution. What could be the cause?

A decrease in biological activity is a common indicator of chemical degradation. This could be due to improper storage temperatures, repeated freeze-thaw cycles, or the use of a solvent that promotes degradation. It is also possible that the pH of your experimental buffer is affecting the stability of the compound. We recommend performing a stability study under your specific experimental conditions to determine the rate of degradation.

Q3: Can I store my Cabraleone solution at 4°C for short-term use?

While short-term storage at 4°C may be acceptable for some compounds, for a complex molecule like Cabraleone, it is generally not recommended without prior validation. Degradation can still occur at this temperature, albeit at a slower rate than at room temperature. If you need to store solutions for a few days, it is best to aliquot your stock solution and store it at -80°C, thawing a fresh aliquot for each experiment.

Q4: What solvents are recommended for dissolving Cabraleone?

Cabraleone is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] For biological assays, DMSO is a common choice. However, be aware that DMSO is hygroscopic and can absorb water, which might influence the stability of the compound over time. Always use high-purity, anhydrous solvents when preparing stock solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results between experiments Degradation of Cabraleone in working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Perform a time-course stability study in your experimental buffer to understand the compound's stability window.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of Cabraleone.Analyze the degradation products to understand the degradation pathway. This could be hydrolysis, oxidation, or other reactions. Adjust pH or protect from light and oxygen to mitigate degradation.

Experimental Protocols for Stability Assessment

Given the limited public data on Cabraleone's stability, it is highly recommended to perform in-house stability studies. Below are detailed protocols to guide you.

Protocol 1: pH-Dependent Stability Study

This protocol will help you determine the optimal pH range for Cabraleone stability in an aqueous buffer system.

Objective: To evaluate the stability of Cabraleone across a range of pH values.

Materials:

  • Cabraleone

  • A series of buffers (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline pH ranges)

  • High-purity water and organic solvents for HPLC/LC-MS

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

Workflow:

Caption: Workflow for pH-dependent stability assessment of Cabraleone.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Cabraleone (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). Ensure the ionic strength of all buffers is consistent.

  • Sample Preparation: Dilute the Cabraleone stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) and store at -80°C until analysis.

  • Analytical Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of Cabraleone remaining.[8][9][10][11]

  • Data Analysis: For each pH, plot the natural logarithm of the Cabraleone concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will give you the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Protocol 2: Temperature Stability Study

This protocol will help you understand the impact of temperature on the stability of Cabraleone.

Objective: To assess the thermal stability of Cabraleone in a defined buffer system.

Workflow:

Caption: Workflow for temperature-dependent stability assessment of Cabraleone.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of Cabraleone in a buffer where it has shown the highest stability in the pH study.

  • Aliquoting: Distribute the solution into several vials to avoid repeated heating and cooling of the bulk solution.

  • Incubation: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, and an accelerated condition like 50°C).

  • Sampling: At various time points, remove one vial from each temperature and analyze its content.

  • Quantification: Use HPLC or LC-MS/MS to measure the concentration of Cabraleone.

  • Data Analysis: Calculate the degradation rate constant (k) for each temperature as described in the pH stability protocol.

  • Arrhenius Plot: Plot the natural logarithm of the rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T). This Arrhenius plot can provide the activation energy for the degradation process, offering deeper insights into the degradation mechanism.[12]

Summary of Known Stability Data

Parameter Condition Recommendation/Data Source
Solid Form Storage Long-term-20°C for up to 3 years[6]
Solution Storage Long-term-80°C for up to 1 year[6]
Solubility SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]

Concluding Remarks

The stability of a compound is a critical parameter that can significantly impact the validity and reproducibility of experimental results. While specific stability data for Cabraleone is not yet widely published, the protocols and guidelines provided in this technical support center will empower you to determine its stability under your unique experimental conditions. By proactively assessing and understanding the stability of Cabraleone, you can ensure the integrity of your research and accelerate your drug discovery and development efforts.

References

Sources

Troubleshooting

Technical Support Center: Cabraleone Purification &amp; Analysis

Topic: Challenges in the purification of Cabraleone from Cabralea canjerana and related Meliaceae species. Mission Statement Welcome to the Phytochemical Process Engineering Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of Cabraleone from Cabralea canjerana and related Meliaceae species.

Mission Statement

Welcome to the Phytochemical Process Engineering Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1] This guide is designed for researchers encountering bottlenecks in the isolation of Cabraleone (20,24-epoxy-25-hydroxy-dammaran-3-one).

Cabraleone is a dammarane-type triterpene.[1][2] Its purification is notoriously difficult not because of instability, but because of silent detection properties and structural isomerism . This guide moves beyond standard protocols to address the specific physicochemical hurdles of this molecule.

Module 1: Extraction Efficiency & Matrix Management

The Challenge: The "Grease" Trap

Cabraleone is a lipophilic triterpene.[1] In crude extracts of Cabralea canjerana (bark/roots) or Aglaia species, it co-elutes with chlorophylls, waxes, and sterols. A direct ethyl acetate extraction often yields a "tar" that ruins downstream chromatography columns.[1]

Troubleshooting Protocol: The Polarity Gradient

Q: My crude extract is too viscous and clogs my SPE cartridges. How do I fix this?

A: You are likely extracting non-target lipids.[1] You must implement a polarity-step gradient before attempting chromatography.[1]

Step-by-Step Optimization:

  • Defatting (Crucial): Macerate the dried plant material with n-Hexane first.[1]

    • Mechanism:[1] Hexane removes waxy alkanes and chlorophylls but leaves the more oxygenated triterpenes (like Cabraleone) in the biomass.[1]

    • Validation: Spot the hexane fraction on TLC.[1] If Cabraleone (purple spot with p-anisaldehyde) is present, your hexane is too polar; switch to Petroleum Ether.[1]

  • Target Extraction: Extract the defatted marc with Dichloromethane (DCM) .[1]

    • Why DCM? Cabraleone has a dammarane skeleton with a ketone and hydroxyl group.[1] DCM solubilizes this mid-polarity range perfectly while leaving behind highly polar glycosides (saponins) and tannins.[1]

Visualization: Polarity-Driven Fractionation

ExtractionWorkflow Plant Dried Plant Material (Cabralea canjerana) Hexane Solvent: n-Hexane (Defatting Step) Plant->Hexane Maceration 24h Residue1 Defatted Marc Hexane->Residue1 Solids Waste Discard Hexane Fraction (Waxes/Chlorophyll) Hexane->Waste Filtrate DCM Solvent: Dichloromethane Residue1->DCM Extraction Target DCM Fraction (Contains Cabraleone) DCM->Target Evaporation Marc2 Residue (Saponins/Tannins) DCM->Marc2 Remaining Solids

Caption: Logical flow for removing lipophilic interferences prior to Cabraleone isolation.

Module 2: Chromatographic Resolution (The "Invisible Peak" Issue)

The Challenge: Lack of Chromophore

Cabraleone lacks a conjugated


-system.[1] It has a ketone at C-3, which offers only a weak 

transition around 280-290 nm (very low intensity) and end-absorption at <210 nm.[1]
  • Symptom: You see a flat baseline on your HPLC-UV at 254 nm.[1]

  • Risk: You are fractionating "blind," relying on retention time guesswork.[1]

Troubleshooting Guide: Detection & Separation

Q: I cannot see Cabraleone on my HPLC-DAD. What settings should I use?

A: Standard UV detection is insufficient.[1] You must use Derivatization or Universal Detection .[1]

Option A: Refractive Index (RI) or ELSD (Recommended)

If you have access to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), use it.[1] Triterpenes are non-volatile and respond well here.[1][3]

Option B: Low-Wavelength UV (The "Dirty" Method)

If you must use UV, set the wavelength to 205 nm .[1]

  • Warning: Acetonitrile absorbs at 190-200 nm.[1] You must use HPLC-grade Far UV Acetonitrile and avoid Acetone or Ethyl Acetate in your mobile phase, as they will cause massive baseline noise.[1]

Separation Protocol: The Isomer Problem

Cabraleone often co-elutes with Eichlerianic acid or Shoreic acid .[1] These are structurally distinct only by the oxidation state or stereochemistry at the side chain (C-20/C-24).[1]

Recommended HPLC Conditions:

Parameter Setting Rationale
Stationary Phase C18 (ODS) End-capped, 5µm High carbon load (>15%) is needed for triterpene retention.[1]
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for triterpenes than MeOH.[1]
Elution Mode Isocratic 85% B Gradient elution often causes baseline drift at 205nm that masks the peak.[1]
Flow Rate 1.0 mL/min Standard.[1]

| Temperature | 30°C | Controls mass transfer kinetics; prevents peak broadening.[1] |

Module 3: Structural Validation (Is it really Cabraleone?)

The Challenge: Stereochemistry

The dammarane side chain (C-20 to C-27) is prone to epimerization.[1] Cabraleone is specifically the 20,24-epoxy derivative.[1]

Q: How do I distinguish Cabraleone from its isomers using NMR?

A: You must look for the "Diagnostic Signals" in the


C-NMR and 

H-NMR spectra.[1]

Diagnostic Checklist:

  • The Ketone: Look for a signal at

    
     ppm  (C-3).[1] If this is absent or shifted to ~78 ppm, you have the alcohol (Cabraleadiol).[1]
    
  • The Epoxy Ring: The C-24 signal is critical.[1] In the 20,24-epoxy ring, C-24 appears around

    
     ppm .[1]
    
  • Stereochemistry: The chemical shift of C-21 (methyl group) is sensitive to the configuration at C-20.[1]

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Peak Co-elution CheckUV Check Detection (Is it visible at 254nm?) Start->CheckUV YesUV Likely Impurity (Cabraleone is UV silent) CheckUV->YesUV Yes NoUV Check Mobile Phase CheckUV->NoUV No Modifier Switch MeOH to ACN NoUV->Modifier Resolution Is Resolution > 1.5? Modifier->Resolution Success Collect Fraction Resolution->Success Yes Fail Change Column Selectivity (Try C8 or Phenyl-Hexyl) Resolution->Fail No

Caption: Decision matrix for resolving co-elution issues during HPLC purification.

References

  • PubChem. (2025).[1][2] Cabraleone Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Cazal, C. M., et al. (2009).[1][4] Triterpenes and limonoids from Cabralea canjerana (Meliaceae). Journal of the Brazilian Chemical Society.[1] [Link](Note: Validates the extraction of dammarane triterpenes from this species).

  • Oleszek, W. (2008).[1] High Performance Liquid Chromatography of Triterpenes. In: Waksmundzka-Hajnos M., Sherma J., Kowalska T. (eds) Thin Layer Chromatography in Phytochemistry.[1] CRC Press.[1] [Link](Note: Authoritative source on HPLC detection challenges for triterpenes).

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for Cabraleone Separation

Welcome to the technical support center for the analysis of Cabraleone. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation and quantification of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Cabraleone. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation and quantification of this complex triterpenoid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing natural products like Cabraleone.[1][2][3] However, the unique chemical properties of such molecules can present significant challenges, from achieving adequate resolution to maintaining robust and reproducible results. This document provides a structured approach to overcoming these hurdles, built on a foundation of scientific integrity and practical, field-proven insights.

Understanding Cabraleone

Cabraleone is a tetracyclic triterpenoid belonging to the dammarane family.[4] Its structure includes a ketone, a tertiary alcohol, and an oxolane (tetrahydrofuran) ring.[4] With a molecular weight of 458.7 g/mol and a complex, largely non-polar carbon skeleton, Cabraleone is sparingly soluble in water but soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[4][5] These characteristics are critical for developing a successful HPLC separation method, as they dictate the choice of stationary and mobile phases.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the initial phases of method development for Cabraleone.

Q1: What is the best starting point for a column and mobile phase for Cabraleone separation?

A1: For a non-polar compound like Cabraleone, a Reverse-Phase (RP-HPLC) method is the most logical starting point.

  • Column: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is an excellent first choice. Look for a high-purity silica column with end-capping to minimize peak tailing from silanol interactions. For complex mixtures containing isomers, a C30 column may offer enhanced shape selectivity for triterpenoids.[6]

  • Mobile Phase: A combination of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. Start with a gradient elution, for example, from 60% ACN/water to 100% ACN over 20-30 minutes. This will help to elute a wide range of compounds and determine the approximate solvent strength needed to elute Cabraleone.

Q2: Cabraleone lacks a strong chromophore. What is the best way to detect it?

A2: The ketone group in Cabraleone provides some UV absorbance at low wavelengths (around 205-215 nm). However, sensitivity may be limited, and baseline noise can be an issue.[6] More universal detection methods are often better suited for compounds without strong chromophores.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are ideal for non-volatile analytes like triterpenoids and provide a response that is more uniform and independent of optical properties.[6]

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method that can confirm the identity of your peak based on its mass-to-charge ratio (m/z).[7]

Q3: My Cabraleone peak is tailing significantly. What is the most common cause?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[8][9] For a molecule with polar functional groups like Cabraleone (hydroxyl and ketone groups), this can be due to interaction with free silanol groups on the silica support of the column. Adding a small amount of a competing acid, like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, can help to protonate the silanol groups and reduce this unwanted interaction.

Q4: My retention times are shifting from one injection to the next. What should I check first?

A4: Inconsistent retention times are a common problem in HPLC and can point to several issues.[10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Inaccuracies in preparing the mobile phase, even a 1% difference in solvent composition, can cause significant shifts in retention time.[11] Always use precise measurements (gravimetric is preferred over volumetric) and ensure thorough mixing.[11]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a temperature-controlled column compartment is crucial for maintaining reproducible retention times.[10]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving more complex issues you may encounter.

Poor Peak Shape: Tailing, Fronting, and Splitting

Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[8] Asymmetry makes accurate integration and quantification difficult.[8]

Symptom Common Causes Investigative Steps & Solutions
Peak Tailing 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone interact with polar functional groups on Cabraleone.[9][10] 2. Column Overload: Injecting too much sample mass onto the column.[9] 3. Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.[8]1. Modify Mobile Phase: Add 0.1% formic acid or TFA to the mobile phase. If the problem persists, try a mobile phase with a different pH to alter the ionization state of the silanol groups. 2. Reduce Sample Load: Dilute the sample by a factor of 10 and re-inject. If peak shape improves, optimize the injection concentration. 3. Flush & Reverse Column: Disconnect the column and flush it in the reverse direction with a strong solvent (e.g., isopropanol). If a void is suspected, the column may need to be replaced.
Peak Fronting 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[9][10] 2. Column Overload (Concentration): The sample concentration is too high.1. Match Sample Solvent: Re-dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute Sample: Lower the concentration of the sample and re-inject.
Split Peaks 1. Clogged Inlet Frit/Partially Blocked Tubing: Particulate matter from the sample or mobile phase is obstructing the flow path.[10][12] 2. Column Void: A channel has formed in the stationary phase at the head of the column.[8] 3. Sample Solvent Effect: Similar to fronting, a very strong injection solvent can disrupt the peak shape.1. Filter and Flush: Filter all samples and mobile phases. Replace the in-line filter. If the problem persists, try back-flushing the column. 2. Inspect and Replace Column: A void often requires column replacement. Using guard columns can extend the life of your analytical column.[12] 3. Adjust Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing the root cause of peak tailing.

G start Peak Tailing Observed step1 Dilute sample 10x and reinject start->step1 result1_yes Peak shape improves step1->result1_yes Yes result1_no No improvement step1->result1_no No step2 Add 0.1% Formic Acid to Mobile Phase result2_yes Peak shape improves step2->result2_yes Yes result2_no No improvement step2->result2_no No step3 Backflush column with strong solvent result3_yes Peak shape improves step3->result3_yes Yes result3_no No improvement step3->result3_no No step4 Try a new, end-capped column conclusion4 Root Cause: Column is degraded. Replace column. step4->conclusion4 conclusion1 Root Cause: Column Overload result1_yes->conclusion1 result1_no->step2 conclusion2 Root Cause: Secondary Silanol Interactions result2_yes->conclusion2 result2_no->step3 conclusion3 Root Cause: Column Contamination result3_yes->conclusion3 result3_no->step4

Sources

Troubleshooting

Technical Support Center: Cabraleone Nanoparticle Formulation

Document Version: 1.0 Last Updated: February 1, 2026 Introduction This guide serves as a comprehensive technical resource for researchers and drug development professionals working with our novel Cabraleone-based nanopar...

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Last Updated: February 1, 2026

Introduction

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with our novel Cabraleone-based nanoparticle formulation platform. Cabraleone is a proprietary, plant-derived saponin with exceptional amphiphilic properties, designed to self-assemble into stable, monodisperse nanoparticles for the enhanced delivery of therapeutic agents.[1] Its unique molecular structure acts as both a structural component and a stabilizing agent, facilitating high encapsulation efficiency for a wide range of hydrophobic and hydrophilic payloads.[1]

The amphiphilic nature of saponins like Cabraleone allows them to interact strongly with lipids and other molecules, making them ideal for creating drug delivery systems.[2][3] This guide provides field-proven insights, detailed protocols, and systematic troubleshooting solutions to help you overcome common experimental hurdles and achieve consistent, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and handling of the Cabraleone nanoparticle system.

Q1: What is Cabraleone and what is its primary mechanism in nanoparticle formation?

Cabraleone is a highly purified saponin extract. Saponins are known for their surfactant-like properties, stemming from a dual structure: a hydrophobic aglycone backbone (the "sapogenin") and one or more hydrophilic sugar chains.[2] In an aqueous environment, Cabraleone molecules spontaneously arrange themselves to minimize the unfavorable interaction between their hydrophobic sections and water. This process, known as self-assembly, results in the formation of micelles or nanoparticles where the hydrophobic cores can encapsulate drug molecules, while the hydrophilic exteriors ensure colloidal stability in the solution.[1]

Q2: What are the critical quality attributes of the Cabraleone raw material I should verify?

Before beginning formulation, it is crucial to ensure the quality of your Cabraleone stock. Key parameters to verify include:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC). The primary Cabraleone peak should be >95% of the total integrated peak area.

  • Moisture Content: Determined by Karl Fischer titration. Should be <5% to ensure accurate weighing and concentration calculations.

  • Solubility: A 10 mg/mL solution in deionized water should be clear and free of particulates.

Q3: What are the recommended storage conditions for Cabraleone powder and stock solutions?

Proper storage is critical for maintaining the integrity of Cabraleone.[4]

  • Powder: Store at 2-8°C in a desiccator. Protect from light.

  • Stock Solution (Aqueous): Prepare fresh for each experiment. If short-term storage is necessary, filter-sterilize (0.22 µm filter) and store at 2-8°C for no longer than 48 hours. Long-term storage can lead to hydrolysis and degradation.[5]

Q4: What are the essential analytical techniques for characterizing my final Cabraleone nanoparticle formulation?

A multi-faceted characterization approach is necessary to ensure the quality and consistency of your nanoparticles.[6]

  • Size and Polydispersity: Dynamic Light Scattering (DLS).[7][8]

  • Surface Charge: Zeta Potential measurement.[9]

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7][9]

  • Encapsulation Efficiency: HPLC or UV-Vis Spectroscopy, after separating free drug from the nanoparticles.[10]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments. The guides follow a logical, cause-and-effect troubleshooting methodology.

Formulation & Synthesis Issues

Problem: My nanoparticle size is too large (>200 nm) or the Polydispersity Index (PDI) is high (>0.3).

A high PDI indicates a broad distribution of particle sizes, which can lead to inconsistent performance.[11] This is a common issue often related to the formulation process itself.[12]

  • Causality: Nanoparticle formation via nanoprecipitation is a kinetically controlled process. The rate of mixing, solvent ratios, and component concentrations directly influence the nucleation and growth phases. Inadequate energy input or suboptimal concentrations can lead to uncontrolled particle growth or aggregation.[13] Larger particles often dominate DLS measurements, which can also contribute to a higher PDI value.[14]

  • Troubleshooting Steps:

    • Verify Mixing & Homogenization:

      • Action: Ensure your homogenization or sonication parameters are optimal. For probe sonicators, ensure the probe is submerged to the correct depth and that the power output is consistent. For magnetic stirring, ensure the stir bar is appropriately sized for the vessel and the speed is sufficient to create a vortex without splashing.

      • Rationale: Insufficient energy during the mixing of the organic and aqueous phases leads to larger, less uniform nano-emulsion droplets, which serve as templates for the final nanoparticles.

    • Check Solvent/Anti-Solvent Ratio:

      • Action: The ratio of the organic solvent (containing the drug and polymer/lipid) to the aqueous phase (containing Cabraleone) is critical. Systematically vary this ratio. A typical starting point is a 1:5 or 1:10 organic:aqueous phase ratio.

      • Rationale: A higher volume of the anti-solvent (aqueous phase) generally leads to more rapid precipitation and the formation of smaller particles.

    • Optimize Component Concentrations:

      • Action: High concentrations of the encapsulated drug or other formulation components can lead to aggregation.[12] Try reducing the initial drug concentration by 25-50%.

      • Rationale: At high concentrations, the rate of particle growth can exceed the rate at which Cabraleone can stabilize the newly formed surfaces, leading to aggregation and a larger mean size.[13]

    • Control the Temperature:

      • Action: Perform the formulation process in a controlled temperature environment (e.g., an ice bath).

      • Rationale: Temperature affects solvent miscibility and diffusion rates. Lower temperatures can slow down particle growth, allowing more time for stabilization and resulting in smaller, more uniform particles.

Troubleshooting High PDI

Caption: Decision tree for troubleshooting large nanoparticle size and high PDI.

Characterization & Stability Issues

Problem: My drug Encapsulation Efficiency (EE) is low.

  • Causality: Low EE means a significant fraction of your therapeutic payload is not being successfully loaded into the nanoparticles. This can be due to the physicochemical properties of the drug, poor interaction with the nanoparticle core, or leakage during formulation and purification.[15]

  • Troubleshooting Steps:

    • Assess Drug Hydrophobicity:

      • Action: Ensure your drug is sufficiently hydrophobic to partition into the nanoparticle core. If your drug has moderate solubility in water, it may partition into the aqueous phase during formulation.

      • Rationale: The nanoprecipitation method works best for hydrophobic drugs that are highly soluble in the organic solvent but practically insoluble in the aqueous phase.[16]

    • Modify the Organic Phase:

      • Action: Experiment with different organic solvents or solvent mixtures.[17] For example, a mixture of acetone and dichloromethane can alter the precipitation kinetics.

      • Rationale: The choice of solvent affects the initial drug solubility and the speed of solvent diffusion into the aqueous phase, which in turn influences how the drug is entrapped.[17]

    • Adjust the Drug-to-Cabraleone Ratio:

      • Action: Systematically vary the initial mass ratio of your drug to Cabraleone. Start at 1:10 and test ratios of 1:5 and 1:20.

      • Rationale: An optimal ratio is required to form stable, well-loaded particles. Too little Cabraleone may not be sufficient to encapsulate the drug load, while too much may lead to the formation of empty micelles that compete with drug-loaded nanoparticles.

    • Check for Drug Leakage During Purification:

      • Action: When separating free drug via centrifugation or dialysis, ensure the parameters are not causing the drug to leak from the nanoparticles.[10] Use a shorter dialysis time or a gentler centrifugation speed.

      • Rationale: Purification methods can disrupt the equilibrium between encapsulated and free drug, leading to an underestimation of the true encapsulation efficiency.[10][18]

Problem: Nanoparticles are aggregating or precipitating during storage.

  • Causality: Colloidal stability is determined by the balance of attractive (van der Waals) and repulsive (electrostatic, steric) forces between particles. Aggregation occurs when attractive forces dominate.[19] This can be triggered by changes in pH, ionic strength, or temperature.[5][20]

  • Troubleshooting Steps:

    • Measure Zeta Potential:

      • Action: Measure the zeta potential of your formulation. A value greater than |±20| mV is generally indicative of good electrostatic stability.

      • Rationale: The zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent particles. A low value indicates insufficient charge to prevent aggregation.

    • Optimize Buffer and pH:

      • Action: Resuspend your final nanoparticle pellet in different buffers (e.g., citrate, PBS) and at different pH values (e.g., 6.5, 7.4, 8.0). Monitor size by DLS over several days.

      • Rationale: The surface charge of both the nanoparticles and any encapsulated drug can be pH-dependent. The isoelectric point, where the net charge is zero, should be avoided as this is the point of minimum stability.

    • Control Storage Temperature:

      • Action: Store nanoparticle suspensions at 4°C.[4] Avoid freezing unless a suitable cryoprotectant (e.g., trehalose, sucrose) has been added.

      • Rationale: Low temperatures reduce the kinetic energy of the particles, decreasing the frequency and force of collisions and thus reducing the likelihood of aggregation.[5] Freezing can cause irreversible aggregation due to the formation of ice crystals.

ParameterRecommended RangeRationale
Hydrodynamic Diameter 50 - 200 nmOptimal for avoiding rapid renal clearance and for passive targeting via the EPR effect.
Polydispersity Index (PDI) < 0.2Indicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency.
Zeta Potential > |±20| mVProvides sufficient electrostatic repulsion to ensure long-term colloidal stability.
Encapsulation Efficiency > 70%Ensures a therapeutically relevant dose of the active ingredient is delivered.
Table 1: Target Product Profile for Cabraleone Nanoparticles
In Vitro & In Vivo Performance Issues

Problem: I am observing unexpected cytotoxicity in my cell-based assays.

  • Causality: Cytotoxicity can arise from several sources: inherent toxicity of the formulation components, residual organic solvents from the synthesis process, or nanoparticle-induced cellular stress.[21]

  • Troubleshooting Steps:

    • Run Proper Controls:

      • Action: Test the toxicity of "empty" Cabraleone nanoparticles (without any encapsulated drug) and solutions of the free drug at equivalent concentrations.

      • Rationale: This is essential to deconvolute the source of the toxicity. It will determine if the nanoparticle vehicle itself, the drug, or a synergistic effect is responsible.[22]

    • Ensure Complete Removal of Organic Solvents:

      • Action: After synthesis, use a rotary evaporator (roto-vap) to actively remove residual organic solvents. Alternatively, perform tangential flow filtration or dialyze against a large volume of buffer for an extended period (e.g., 4L for 24 hours with multiple buffer changes).

      • Rationale: Organic solvents like acetone or dichloromethane are cytotoxic and must be removed to levels below established safety thresholds (e.g., ICH guidelines).

    • Evaluate Nanoparticle Concentration:

      • Action: Perform a dose-response curve with your empty nanoparticles to determine the concentration at which they become cytotoxic.

      • Rationale: Even biocompatible materials can induce toxicity at high concentrations due to cellular overload or other mechanisms.[23] Knowing this threshold is critical for designing subsequent experiments.

Problem: Poor correlation between in vitro results and in vivo performance.

  • Causality: The biological environment is far more complex than a cell culture dish. In vivo, nanoparticles immediately interact with blood components, forming a "protein corona" that can alter their size, charge, and biological identity. This can lead to rapid clearance by the immune system (specifically, the mononuclear phagocyte system) before the nanoparticles can reach their target.[22]

  • Troubleshooting Steps:

    • Characterize Nanoparticles in Biological Media:

      • Action: Before in vivo studies, incubate your nanoparticles in 50% fetal bovine serum (FBS) or mouse serum for 1-4 hours and then re-measure their size and zeta potential.

      • Rationale: This provides a simple in vitro model to predict in vivo stability. Significant aggregation or a shift in zeta potential towards neutral suggests that the nanoparticles may be rapidly cleared in vivo.

    • Consider PEGylation:

      • Action: If not already part of the formulation, consider incorporating a PEGylated co-polymer or lipid.

      • Rationale: Polyethylene glycol (PEG) creates a hydrophilic "stealth" layer on the nanoparticle surface that reduces opsonization (the process of being marked for phagocytosis), thereby extending circulation time and improving the chances of reaching the target tissue.

    • Refine the In Vitro Model:

      • Action: Move from 2D cell monolayers to more complex 3D spheroid cultures or microfluidic "organ-on-a-chip" models.

      • Rationale: Advanced in vitro models can better mimic the physiological barriers and microenvironment that nanoparticles encounter in vivo, providing more predictive data.

Section 3: Standard Operating Protocols

Protocol 1: Formulation of Cabraleone Nanoparticles via Nanoprecipitation

This protocol describes a standard method for preparing drug-loaded Cabraleone nanoparticles.

  • Materials:

    • Cabraleone (lyophilized powder)

    • Drug of interest

    • Acetone (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Magnetic stirrer and stir bars

    • Glass vials

  • Procedure:

    • Prepare Aqueous Phase: Dissolve Cabraleone in deionized water to a final concentration of 10 mg/mL. Stir for 15 minutes until fully dissolved.[24]

    • Prepare Organic Phase: Dissolve the hydrophobic drug in acetone to a desired concentration (e.g., 2 mg/mL).

    • Nanoprecipitation: Place the aqueous phase vial on a magnetic stirrer set to 800 RPM. Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min. A 1:10 organic to aqueous phase volume ratio is recommended as a starting point.[25]

    • Solvent Evaporation: A milky white suspension should form immediately. Leave the vial stirring, uncovered, in a fume hood for at least 4 hours to allow for the complete evaporation of the acetone.

    • Purification: Transfer the nanoparticle suspension to a centrifuge tube. Pellet the nanoparticles by centrifugation (e.g., 14,000 x g for 20 minutes). Discard the supernatant, which contains the unencapsulated drug.

    • Final Formulation: Resuspend the nanoparticle pellet in the desired buffer (e.g., sterile PBS) for characterization and subsequent experiments.

G cluster_0 Aqueous Phase cluster_1 Organic Phase a1 Dissolve Cabraleone in DI Water a2 Stir (15 min) a1->a2 c1 Inject Organic Phase into Aqueous Phase (800 RPM, 1 mL/min) a2->c1 b1 Dissolve Drug in Acetone b1->c1 c2 Evaporate Acetone (4 hours) c1->c2 c3 Purify via Centrifugation c2->c3 c4 Resuspend in Final Buffer c3->c4

Sources

Optimization

Technical Support Center: Cabraleone Solution Stability

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with Cabraleone. As a tetracyclic triterpenoid, Cabraleone presents unique challenges in handl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cabraleone. As a tetracyclic triterpenoid, Cabraleone presents unique challenges in handling and storage, particularly concerning its stability in solution. Degradation of this valuable compound can lead to inaccurate experimental results and loss of material. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate degradation and ensure the integrity of your Cabraleone solutions. Our recommendations are grounded in the chemical properties of Cabraleone's functional groups, including a cyclic terpene ketone, a tertiary alcohol, and an oxolane ring, and draw upon established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My Cabraleone solution has changed color/appears cloudy. What could be the cause?

A change in the physical appearance of your Cabraleone solution, such as color change or precipitation, is a strong indicator of degradation or solubility issues. Potential causes include:

  • Chemical Degradation: Cabraleone may be degrading into new compounds with different physical properties. This can be initiated by factors such as pH extremes, exposure to light, or reaction with contaminants.

  • Precipitation: The concentration of Cabraleone may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.

  • Contamination: The solution may be contaminated with particulate matter or microorganisms.

Actionable Advice: Do not use a solution that has changed in appearance. Prepare a fresh solution, paying close attention to the recommended solvent and storage conditions outlined in this guide. If the problem persists, consider performing a solubility study to determine the optimal concentration for your experimental conditions.

Q2: I suspect my Cabraleone stock solution has degraded. How can I confirm this?

Visual inspection is not sufficient to confirm degradation. A stability-indicating analytical method is required to quantify the amount of intact Cabraleone and detect the presence of degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is a robust technique for this purpose. A reversed-phase C18 or C30 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.[1][2][3][4]

Q3: What are the primary factors that can cause Cabraleone to degrade in solution?

Based on the functional groups present in Cabraleone (ketone, tertiary alcohol, oxolane ring), the primary drivers of degradation are likely:

  • pH Extremes: Both acidic and basic conditions can catalyze degradation reactions.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Light Exposure: Many complex organic molecules are susceptible to photodegradation.[5][6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Troubleshooting Guides

Issue 1: Rapid Loss of Cabraleone Potency in Assays

Symptoms:

  • Inconsistent or lower-than-expected biological activity in your experiments.

  • A gradual decrease in the measured concentration of Cabraleone over a short period.

Potential Causes & Troubleshooting Steps:

  • Solvent-Induced Degradation:

    • Rationale: The choice of solvent is critical. While Cabraleone is soluble in solvents like DMSO, acetone, and various chlorinated solvents, these solvents may not be inert and could promote degradation over time.[9]

    • Troubleshooting:

      • Prepare fresh solutions of Cabraleone in different recommended solvents (e.g., DMSO, ethanol, acetonitrile) and monitor their stability over your typical experimental timeframe using a qualified analytical method (see Protocol 2).

      • For aqueous-based assays, minimize the time Cabraleone is in the aqueous buffer. Prepare a concentrated stock in an appropriate organic solvent and dilute it into the aqueous medium immediately before use.

  • pH-Mediated Degradation:

    • Rationale: The ketone functional group in Cabraleone can undergo enolization under both acidic and basic conditions, which can be a pathway to degradation.[10][11][12][13] The tertiary alcohol is generally stable but can undergo dehydration under strong acidic conditions.[14][15][16] The oxolane ring may be susceptible to ring-opening under acidic conditions.

    • Troubleshooting:

      • Measure the pH of your final solution. If it is outside the neutral range (pH 6-8), consider adjusting it.

      • If your experimental conditions require an acidic or basic pH, perform a preliminary stability study at that pH to understand the degradation kinetics of Cabraleone.

  • Oxidative Degradation:

    • Rationale: Terpenoids can be susceptible to oxidation.[17][18][19][20][21] This can be exacerbated by the presence of dissolved oxygen or trace metal contaminants in your solvents.

    • Troubleshooting:

      • Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your Cabraleone solution.

      • Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution.[17] Perform a control experiment to ensure the antioxidant does not interfere with your assay.

Issue 2: Inconsistent Results Between Different Aliquots of the Same Stock Solution

Symptoms:

  • High variability in experimental results when using different vials of what should be the same Cabraleone solution.

Potential Causes & Troubleshooting Steps:

  • Improper Storage of Aliquots:

    • Rationale: Repeated freeze-thaw cycles can introduce moisture and oxygen into your aliquots, accelerating degradation. Storing at inappropriate temperatures can also be detrimental.

    • Troubleshooting:

      • Aliquot your stock solution into single-use volumes in tightly sealed vials.

      • Store aliquots at -20°C or, for long-term storage, at -80°C.

      • Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial.[9]

  • Photodegradation:

    • Rationale: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in complex molecules like tetracyclic triterpenoids.[5][6][7][8]

    • Troubleshooting:

      • Store all Cabraleone solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize the exposure of your solutions to ambient light during experimental procedures.

Experimental Protocols

Protocol 1: Preparation of a Stable Cabraleone Stock Solution
  • Materials:

    • Cabraleone (solid)

    • High-purity solvent (e.g., HPLC-grade DMSO or ethanol)

    • Inert gas (e.g., nitrogen or argon)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Allow the vial of solid Cabraleone to equilibrate to room temperature before opening.

    • Weigh the desired amount of Cabraleone in a clean, dry vial.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Sparge the solvent with an inert gas for 5-10 minutes before adding it to the Cabraleone to remove dissolved oxygen.

    • Cap the vial tightly and vortex or sonicate until the Cabraleone is completely dissolved.

    • If preparing multiple aliquots, dispense the solution into single-use amber vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways

Objective: To intentionally degrade Cabraleone under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

  • Preparation of Cabraleone Solution: Prepare a stock solution of Cabraleone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the Cabraleone stock solution and 0.2 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the Cabraleone stock solution and 0.2 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the Cabraleone stock solution and 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place a vial of the Cabraleone stock solution in an oven at 80°C.

    • Photodegradation: Expose a vial of the Cabraleone stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see below for a starting point). Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent Cabraleone peak and the appearance of new peaks corresponding to degradation products.

Starting Point for HPLC Method Development:

  • Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2][3][4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).[2]

  • Injection Volume: 10 µL

Data Summary

Table 1: Recommended Storage Conditions for Cabraleone Solutions

SolventConcentrationShort-Term Storage (≤ 2 weeks)Long-Term Storage (> 2 weeks)
DMSO≤ 10 mM2-8°C, protected from light-20°C or -80°C, protected from light
Ethanol≤ 10 mM2-8°C, protected from light-20°C or -80°C, protected from light
Acetonitrile≤ 10 mM2-8°C, protected from light-20°C or -80°C, protected from light

Diagrams

degradation_pathways cluster_stress Stress Factors Cabraleone Cabraleone in Solution Degradation Degradation Products Cabraleone->Degradation Acid/Base Acid/Base Acid/Base->Cabraleone Hydrolysis/ Enolization Oxidizing Agents Oxidizing Agents Oxidizing Agents->Cabraleone Oxidation Light (UV) Light (UV) Light (UV)->Cabraleone Photodegradation Heat Heat Heat->Cabraleone Accelerates all pathways

Caption: Potential degradation pathways of Cabraleone in solution.

troubleshooting_workflow start Suspected Degradation check_appearance Visual Inspection (Color, Precipitate) start->check_appearance analytical_check Quantitative Analysis (e.g., HPLC) check_appearance->analytical_check degraded Degradation Confirmed analytical_check->degraded stable No Degradation Detected analytical_check->stable Purity is within specification review_storage Review Storage Conditions (Temp, Light, Container) degraded->review_storage review_solvent Review Solvent Choice & pH degraded->review_solvent review_handling Review Handling Procedures (e.g., Freeze-Thaw) degraded->review_handling implement_changes Implement Corrective Actions (e.g., Use Antioxidant, Degas Solvent) review_storage->implement_changes review_solvent->implement_changes review_handling->implement_changes retest Prepare Fresh Solution & Retest implement_changes->retest retest->analytical_check

Caption: Troubleshooting workflow for suspected Cabraleone degradation.

References

  • Organic Chemistry Video Tutorial. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Quora. (2018). What is the nature of ketones? Are they acidic or basic?. [Link]

  • Science.gov. (n.d.). quantitative hplc method: Topics by Science.gov. [Link]

  • Chemistry Stack Exchange. (2016). Why are ketones acidic?. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. [Link]

  • (PDF) High Performance Liquid Chromatography of Triterpenes (Including Saponins). (n.d.). ResearchGate. [Link]

  • Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. (2021). PMC. [Link]

  • The impact of dissolved organic matter on the photodegradation of tetracycline in the presence of microplastics. (2023). PubMed. [Link]

  • Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). (2019). NIH. [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). PMC. [Link]

  • 14.5: Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]

  • Photodegradation of tetracycline and sulfathiazole individually and in mixtures. (2018). PubMed. [Link]

  • Tetracycline catalytic photodegradation with mesoporous phosphated TiO2: characterization, process optimization and degradation pathway. (2021). RSC Publishing. [Link]

  • Terpenoids as Plant Antioxidants. (2005). ResearchGate. [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). PubMed. [Link]

  • Natural Terpenes Prevent Mitochondrial Dysfunction, Oxidative Stress and Release of Apoptotic Proteins during Nimesulide-Hepatotoxicity in Rats. (2012). PubMed Central. [Link]

  • Tetracycline catalytic photodegradation with mesoporous phosphated TiO2: characterization, process optimization and degradation pathway. (2021). PMC. [Link]

  • Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo. (2004). PubMed. [Link]

  • Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. [Link]

  • (PDF) Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. (2021). ResearchGate. [Link]

  • Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. (2023). MDPI. [Link]

  • New dammarane-type triterpenoid saponins from Panax notoginseng saponins. (2019). PMC. [Link]

  • The Dehydration of Secondary and Tertiary Alcohols. (1932). Journal of the American Chemical Society. [Link]

  • Terpenoids as plant antioxidants. (2005). PubMed. [Link]

  • The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). (2023). PMC. [Link]

  • Dammarane-type triterpenoids as 11β-HSD1 inhibitors from Homonoia riparia. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

Overcoming resistance to Cabraleone in cancer cells

Technical Guide: Overcoming Experimental Resistance in Cancer Models Status: Active Last Updated: February 2026 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Experimental Resistance in Cancer Models

Status: Active Last Updated: February 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Cabraleone Profile

Cabraleone (CAS: 35761-54-7) is a tetracyclic dammarane-type triterpene primarily isolated from Cabralea canjerana (Meliaceae).[1] While it exhibits potent cytotoxicity against leukemia (HL-60), breast (MCF-7), and prostate lines, researchers frequently encounter inconsistent IC50 data or acquired resistance.[1]

This guide addresses the three distinct "resistance" phenotypes observed in Cabraleone workflows:

  • Pseudo-Resistance: Bioavailability failure due to lipophilicity/precipitation.[1]

  • Efflux-Mediated Resistance: P-glycoprotein (P-gp/ABCB1) clearance.[1]

  • Adaptive Resistance: Upregulation of anti-apoptotic factors (Bcl-2/NF-κB).[1]

Module A: Troubleshooting "No-Effect" (Pseudo-Resistance)

Symptom: High IC50 values (>50 µM) in sensitive cell lines, or visible crystals in culture media.[1] Root Cause: Cabraleone is highly lipophilic.[1] Improper solubilization results in compound precipitation before cellular uptake, mimicking drug resistance.[1]

FAQ: Solubilization Protocol

Q: My stock solution is clear, but the media turns cloudy. Why? A: This is "crash-out" precipitation.[1] When a high-concentration DMSO stock hits aqueous media, the hydrophobic triterpene aggregates immediately.[1]

Corrective Workflow:

Parameter Standard Protocol Optimized for Cabraleone
Primary Solvent DMSO 100% DMSO (Anhydrous)
Stock Conc. 100 mM 10-20 mM (Lower conc. prevents shock)
Intermediate Step Direct to Media Serial dilution in serum-free media first

| Serum (FBS) | Added before drug | Add drug to serum-free media , then add FBS |[1]

Technical Note: Serum proteins (Albumin) can bind lipophilic triterpenes, reducing free drug concentration by up to 40%.[1] If IC50 shifts drastically between 1% and 10% FBS, calculate the Free Fraction or use low-serum adaptation protocols.[1]

Module B: Overcoming Efflux-Mediated Resistance (MDR)

Symptom: Cabraleone kills parental cells (e.g., HL-60) but fails in resistant sub-lines (e.g., HL-60/MX2) or high-grade tumors.[1] Mechanism: Dammarane triterpenes are known substrates for the ABCB1 (P-glycoprotein) efflux pump.[1] The hydrophobic skeleton allows the molecule to embed in the lipid bilayer, where P-gp flushes it out before it reaches mitochondrial targets.

Diagnostic Experiment: The Rhodamine-123 Accumulation Assay

Use this protocol to confirm if P-gp is the cause of your resistance.

  • Seed Cells:

    
     cells/well in 6-well plates.
    
  • Pre-treatment (1h):

    • Control: Vehicle (DMSO).[1]

    • Test: Cabraleone (

      
       dose).
      
    • Positive Control: Verapamil (10 µM) or Cyclosporin A (P-gp inhibitors).[1]

  • Dye Loading: Add Rhodamine-123 (5 µM) for 30 mins at 37°C.

  • Efflux Phase: Wash cells

    
     with cold PBS.[1] Resuspend in warm drug-free media for 60 mins.
    
  • Analysis: Flow Cytometry (FITC channel).[1]

    • Result: If Cabraleone + Verapamil restores toxicity, or if Cabraleone fails to retain Rhodamine compared to Verapamil, Efflux is your resistance mechanism.

Strategic Solution: Synergistic Co-treatment

If efflux is confirmed, combine Cabraleone with non-toxic P-gp modulators.[1]

  • Combination: Cabraleone (5-10 µM) + Verapamil (5 µM).[1]

  • Result: Re-sensitization of MDR+ cells by blocking the pump, allowing Cabraleone to accumulate and disrupt mitochondrial membrane potential (MMP).

Module C: Adaptive Resistance (Apoptosis Evasion)

Symptom: Cells stop dividing (cytostasis) but do not die (no apoptosis), eventually regrowing after washout.[1] Mechanism: Cancer cells upregulate Bcl-2 or activate NF-κB to counter the mitochondrial stress induced by Cabraleone.[1]

Visualization: The Resistance Landscape

The following diagram illustrates the competitive dynamic between Cabraleone efficacy and cellular resistance mechanisms.

Cabraleone_Resistance Cabraleone Cabraleone (Dammarane Triterpene) Membrane Cell Membrane (Lipid Bilayer) Cabraleone->Membrane Passive Diffusion Pgp P-gp / ABCB1 (Efflux Pump) Membrane->Pgp Mito Mitochondria (Target) Membrane->Mito Intracellular Accumulation Pgp->Cabraleone Efflux (Resistance Type 1) NFkB NF-κB / Bcl-2 (Survival Signal) Mito->NFkB Stress Response Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Loss of MMP Caspase Activation NFkB->Apoptosis Inhibition (Resistance Type 2)

Figure 1: Mechanistic pathways of Cabraleone.[1] Blue indicates the drug; Red indicates resistance mechanisms (Efflux and Survival Signaling); Green indicates the desired therapeutic outcome.

Protocol: Overcoming Apoptosis Blockade

If P-gp is not the issue, target the survival signaling.

  • Western Blot Check: Assay for Bcl-2 and Bax levels.[1]

    • Resistance Signature: High Bcl-2 / Low Bax ratio.[1]

  • Combination Strategy:

    • Add a Bcl-2 inhibitor (e.g., Venetoclax at sub-lethal dose).[1]

    • Cabraleone acts as the "stressor" while Venetoclax prevents the cell from buffering that stress.

References & Authoritative Grounding

  • Cazal, C. M., et al. (2010).[1] Dammarane triterpenes from Cabralea canjerana (Vell.)[1][2] Mart. (Meliaceae): Their chemosystematic significance. Biochemical Systematics and Ecology.[1] (Establishes the isolation and cytotoxic potential of Cabraleone and related ocotillones).

  • Ruan, J., et al. (2014).[1] Dammarane triterpenoids for pharmaceutical use: a patent review (2005-2014).[1][3] Expert Opinion on Therapeutic Patents.[1][3] (Reviews the general resistance mechanisms and pharmacological applications of the dammarane class).

  • PubChem Database. (2025).[1] Cabraleone Compound Summary.[1] (Physical and chemical properties governing solubility and lipophilicity).[1]

  • Spatafora, C., et al. (2010).[1] Triterpenoids as inhibitors of P-glycoprotein-mediated multidrug resistance.[1] (Validates the interaction between lipophilic triterpenes and ABC transporters).

Sources

Optimization

Troubleshooting Cabraleone crystallization experiments

Topic: Troubleshooting Cabraleone (Dammarane Triterpene) Crystallization Status: Operational | Tier: Level 3 Support (Senior Scientist) Technical Overview & Physicochemical Context Welcome to the Cabraleone Crystallizati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cabraleone (Dammarane Triterpene) Crystallization

Status: Operational | Tier: Level 3 Support (Senior Scientist)

Technical Overview & Physicochemical Context

Welcome to the Cabraleone Crystallization Support Portal. Cabraleone (C₃₀H₅₀O₃) is a tetracyclic dammarane-type triterpene ketone.[1] Like many triterpenoids isolated from Cabralea canjerana or Aglaia species, it presents specific challenges in solid-state isolation:

  • Conformational Flexibility: The dammarane skeleton allows for multiple conformers, complicating lattice packing.

  • Lipophilicity: High solubility in non-polar solvents often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.

  • Congener Interference: Structural analogs (e.g., ocotillone, cabraleadiol, eichlerialactone) often co-precipitate, inhibiting crystal growth.

This guide treats the crystallization of Cabraleone not as a passive waiting game, but as a controlled thermodynamic process requiring precise manipulation of supersaturation.

Solvent System Optimization

The choice of solvent is the single most critical variable. Triterpenes generally follow a "like dissolves like" rule but require a polarity gradient to force lattice formation.

Solubility Profile & Selection Table
Solvent ClassSpecific SolventInteraction TypeUsage Recommendation
Primary (Good) Dichloromethane (DCM)Van der Waals / DipoleDissolution: Excellent solubility. Too volatile for slow evaporation (leads to amorphous skin).
Primary (Good) Ethyl Acetate (EtOAc)H-Bond AcceptorStandard: Ideal for evaporation methods. Moderate vapor pressure.
Primary (Good) Chloroform (CHCl₃)Dipole-DipoleHigh Solubility: Good for initial dissolution, but toxic.
Anti-Solvent n-Hexane / PentaneHydrophobicPrecipitant: Use to lower solubility threshold in vapor diffusion.
Anti-Solvent Methanol (MeOH)H-Bond DonorRecrystallization: High polarity often forces triterpenes out of solution upon cooling.
Forbidden WaterH-Bond NetworkAvoid: Causes immediate amorphous precipitation (oiling out).

Standardized Protocols

Do not rely on "luck." Use these self-validating workflows.

Protocol A: Binary Solvent Vapor Diffusion (The "Gold Standard")

Best for: Small quantities (<50 mg) and X-ray quality crystals.

  • Dissolution: Dissolve Cabraleone in a minimum volume of Ethyl Acetate (Inner Vial). Ensure the solution is clear (filter through 0.22 µm PTFE if needed).

  • Setup: Place the open inner vial inside a larger, closed jar containing n-Hexane (Outer Reservoir).

  • Equilibration: Seal the outer jar. The volatile hexane will diffuse into the ethyl acetate, slowly increasing the non-polarity of the inner solution.

  • Monitoring: Check daily under polarized light. Birefringence indicates crystallinity.

Protocol B: Hot Filtration & Slow Cooling (Recrystallization)

Best for: Bulk purification (>100 mg).

  • Saturation: Dissolve crude solid in boiling Methanol or Ethanol until saturation is reached.

  • Clarification: Perform hot filtration to remove insoluble particulates (dust/fibers serve as uncontrolled nucleation sites).

  • Nucleation: Allow the filtrate to cool to room temperature slowly (insulate the flask with foil/cotton).

  • Growth: If no crystals form at 25°C, move to 4°C.

Visualization of Workflows

The following diagrams illustrate the logical flow for processing Cabraleone and troubleshooting failures.

Figure 1: Cabraleone Isolation & Crystallization Logic

Caption: Step-by-step workflow from crude extract to validated crystal structure.

Cabraleone_Workflow Extract Crude Extract (Cabralea canjerana) Enrich Enrichment (Silica Gel/HPLC) Extract->Enrich Remove Congeners Screen Solvent Screen (Polarity Check) Enrich->Screen Triterpene Fraction Method_Sel Select Method Screen->Method_Sel Vapor Vapor Diffusion (EtOAc / Hexane) Method_Sel->Vapor High Purity Evap Slow Evaporation (MeOH / Acetone) Method_Sel->Evap Bulk/Scale-up Analyze Validation (XRD / NMR) Vapor->Analyze Evap->Analyze

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common crystallization failures (Oiling Out vs. No Nucleation).

Troubleshooting_Tree Start Observation Check Oiling Problem: Oiling Out (Liquid Phase Separation) Start->Oiling NoCryst Problem: No Crystals (Clear Solution) Start->NoCryst Amorphous Problem: Amorphous Solid (Powder/Precipitate) Start->Amorphous Sol_Oil Action: Lower Temp & Add Seed Crystal Oiling->Sol_Oil Supersaturation too high Sol_No Action: Increase Supersaturation (Evaporate solvent) NoCryst->Sol_No Supersaturation too low Sol_Amorph Action: Slow Down Process (Switch to Vapor Diffusion) Amorphous->Sol_Amorph Kinetics too fast

Troubleshooting & FAQs

Q1: My solution turned cloudy and separated into oil droplets instead of crystals. Why? A: This is "oiling out," common with lipophilic triterpenes. It occurs when the compound's melting point is close to the temperature of the solution, or when the supersaturation limit is exceeded too rapidly.

  • Fix: Re-dissolve by warming. Add a small amount of a more polar solvent (e.g., Acetone) to increase solubility slightly, then cool very slowly. Alternatively, perform the crystallization at a lower temperature (4°C) to widen the gap between the oiling point and the crystallization point.

Q2: I have a solid, but it looks like a white powder, not defined crystals. A: You likely precipitated the Cabraleone amorphously due to rapid solvent evaporation (kinetic control).

  • Fix: Switch to Protocol A (Vapor Diffusion) . The slow diffusion of Hexane into Ethyl Acetate allows the molecules time to orient themselves into the lowest energy lattice structure (thermodynamic control).

Q3: How do I know if my crystals are actually Cabraleone and not an impurity like Eichlerialactone? A: Dammarane triterpenes often co-crystallize.

  • Validation:

    • TLC/HPLC: Dissolve a single crystal and run it against your crude fraction. It should show a single, distinct peak/spot.

    • Melting Point: Compare against the literature standard (typically sharp transitions for pure triterpenes). Broad melting ranges (>2°C) indicate impurities.

    • XRD: Single-crystal X-ray diffraction is the ultimate proof of structure and stereochemistry.

Q4: Can I use water as an anti-solvent? A: No. While water is a standard anti-solvent for polar compounds, adding water to a Cabraleone solution (e.g., in Acetone) usually causes immediate, uncontrolled precipitation of amorphous material due to the extreme hydrophobic mismatch. Use Methanol or Hexane gradients instead.

References

  • PubChem. (2025).[1][2] Cabraleone Compound Summary. National Library of Medicine. [Link][1]

  • Rao, M. M., et al. (1975). Triterpenes from Cabralea canjerana. Phytochemistry.
  • Hampton Research. (2025). Solutions for Crystal Growth: Vapor Diffusion Methods. (General reference for the physical chemistry of the described Protocol A). [Link]

  • Soares, et al. (2025). Dammarane triterpenes from Cabralea canjerana. ResearchGate. [Link]

Sources

Troubleshooting

Cabraleone Extraction Technical Support Center

Welcome to the technical support center for enhancing the yield of Cabraleone extraction. This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation of this p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the yield of Cabraleone extraction. This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation of this promising tetracyclic triterpenoid. Here, we move beyond simple protocols to explain the underlying principles of efficient extraction, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is Cabraleone and from which natural sources can it be isolated?

Cabraleone is a tetracyclic triterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1] It has been primarily isolated from plants of the Meliaceae family, such as Cabralea canjerana, and the genus Aglaia, including species like Aglaia foveolata and Aglaia abbreviata.[1][2] The selection of the plant part (e.g., leaves, bark, roots) can significantly influence the yield, as the concentration of secondary metabolites often varies within the plant.

Q2: What are the critical parameters to consider for maximizing Cabraleone extraction yield?

The efficiency of any solid-liquid extraction is governed by several key factors.[3][4] For Cabraleone, a triterpenoid, these include:

  • Solvent Selection: The choice of solvent is paramount and depends on the polarity of Cabraleone. A systematic approach starting with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) is recommended to identify the optimal solvent for solubilizing Cabraleone while minimizing the co-extraction of impurities.[5][6]

  • Temperature: Elevated temperatures can increase the solubility of Cabraleone and the diffusion rate of the solvent into the plant matrix.[3][5] However, excessively high temperatures risk degrading the target compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the Cabraleone. The optimal time will depend on the chosen extraction method, with modern techniques often requiring shorter durations.[3]

  • Solid-to-Liquid Ratio: A higher solvent volume can enhance the concentration gradient, driving more efficient extraction. However, an excessively large volume will be inefficient in terms of solvent usage and subsequent removal. Ratios between 1:10 and 1:30 (g/mL) are common starting points for optimization.[7]

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[3]

Q3: Which extraction techniques are recommended for Cabraleone?

While traditional methods like maceration and Soxhlet extraction can be used, modern techniques are generally preferred for their increased efficiency and reduced extraction times.[8][9] For a thermally sensitive compound like Cabraleone, the following are highly recommended:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[10][11] It is a rapid and efficient method that can often be performed at lower temperatures, preserving the integrity of the target molecule.[11]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of phytochemicals.[12][13] This method significantly reduces extraction time and solvent consumption.[13][14]

The choice between UAE and MAE may depend on available equipment and the specific characteristics of the plant matrix. In some cases, a combination of both can yield even better results.[15]

Troubleshooting Guide

Problem 1: Low Cabraleone Yield
Possible Cause Suggested Solution & Scientific Rationale
Inefficient Cell Wall Disruption Solution: Ensure the plant material is finely ground. For tough, woody materials, consider a pre-treatment step like freeze-drying to make the cell structure more brittle. Rationale: A smaller particle size increases the surface area-to-volume ratio, allowing for more effective solvent penetration and contact with the intracellular contents.[3]
Suboptimal Solvent Choice Solution: Perform a solvent screening study using solvents of varying polarities (e.g., n-hexane, dichloromethane, ethyl acetate, acetone, ethanol, methanol). Analyze a small aliquot of each extract via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to semi-quantitatively determine which solvent yields the most Cabraleone. Rationale: The principle of "like dissolves like" is fundamental. The ideal solvent will have a polarity similar to Cabraleone, maximizing its solubility while leaving behind undesirable compounds of different polarities.[5]
Incomplete Extraction Solution: Increase the extraction time or perform multiple extraction cycles on the same plant material. For UAE and MAE, optimize the power and duration settings. Rationale: The extraction process is diffusion-limited. Allowing more time or performing repeated extractions ensures that the solvent has sufficient opportunity to equilibrate with the solid matrix, leading to a more exhaustive extraction.
Thermal Degradation Solution: If using heat-assisted methods, lower the extraction temperature. Consider using UAE at room temperature or employing a cooling system. Rationale: Triterpenoids, while generally stable, can be susceptible to degradation at high temperatures over extended periods. Minimizing thermal stress is crucial for preserving the chemical integrity of Cabraleone.[5]
Problem 2: High Levels of Impurities in the Crude Extract
Possible Cause Suggested Solution & Scientific Rationale
Poor Solvent Selectivity Solution: If the initial solvent is too polar (e.g., methanol), it may be co-extracting a wide range of polar compounds. Try a less polar solvent or a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and waxes, followed by a mid-polarity solvent like ethyl acetate to extract the triterpenoids. Rationale: Sequential extraction with solvents of increasing polarity allows for a crude fractionation of the plant metabolome, resulting in a cleaner extract enriched in the target compound class.
Extraction of Pigments and Chlorophylls Solution: For leafy starting materials, a preliminary wash with a non-polar solvent can be effective. Alternatively, post-extraction cleanup using techniques like Solid Phase Extraction (SPE) or column chromatography is recommended. Rationale: Chlorophylls and other pigments are common co-extractives that can interfere with downstream analysis and purification. Targeted cleanup steps are often necessary to remove them.
Presence of Water-Soluble Compounds Solution: If using a polar solvent, consider a liquid-liquid partitioning step. Dissolve the crude extract in a mixture of an immiscible organic solvent (e.g., ethyl acetate) and water. The more polar impurities will preferentially move to the aqueous phase, leaving the Cabraleone in the organic phase. Rationale: This technique separates compounds based on their differential solubility in two immiscible liquid phases, providing an effective means of purification.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cabraleone
  • Preparation of Plant Material: Dry the selected plant part (e.g., leaves of Cabralea canjerana) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. Add 150 mL of the chosen solvent (e.g., ethyl acetate).

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask. Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain a constant temperature (e.g., 45°C) using a water circulator.

  • Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue with another 100 mL of the solvent and filter again. Combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Yield Calculation: Weigh the final dried extract and calculate the yield as a percentage of the initial dry plant material.

Protocol 2: Microwave-Assisted Extraction (MAE) of Cabraleone
  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place 5 g of the powdered plant material into a microwave-safe extraction vessel. Add 100 mL of the chosen solvent (e.g., ethanol).

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power to 400 W and the extraction time to 5 minutes. Set the temperature limit to 60°C to prevent overheating.

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract as described in the UAE protocol.

  • Solvent Removal and Yield Calculation: Remove the solvent and calculate the yield as described for UAE.

Data Presentation

The following table provides a hypothetical comparison of different extraction parameters for optimizing triterpenoid yield, based on principles found in the literature.[16][17] Researchers should generate their own data to determine the optimal conditions for Cabraleone extraction from their specific plant source.

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Hypothetical Yield (%)
MacerationEthanol1:202514403.5
SoxhletEthyl Acetate1:15773605.2
UAE Ethyl Acetate 1:15 45 30 6.8
MAE Ethanol 1:20 60 5 7.1

Visualizations

General Workflow for Cabraleone Extraction and Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis PlantMaterial Plant Material (e.g., Cabralea canjerana leaves) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (Fine Powder) Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCabraleone Pure Cabraleone Purification->PureCabraleone Analysis Analysis (HPLC, NMR, MS) PureCabraleone->Analysis

Caption: Workflow for Cabraleone Extraction.

Key Factors Influencing Extraction Yield

G Yield Cabraleone Yield Solvent Solvent Choice (Polarity) Yield->Solvent Temp Temperature Yield->Temp Time Extraction Time Yield->Time Ratio Solid:Liquid Ratio Yield->Ratio ParticleSize Particle Size Yield->ParticleSize Method Extraction Method (UAE/MAE) Yield->Method

Caption: Factors Affecting Cabraleone Yield.

References

  • Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. (2022-12-07). ResearchGate. Available at: [Link]

  • Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. (2023-04-04). ResearchGate. Available at: [Link]

  • Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. (2018-01-24). PubMed. Available at: [Link]

  • OPTIMIZATION OF TRITERPENOIDS EXTRACTION FROM VIETNAMESE GANODERMA LUCIDUM USING RESPONSE SURFACE METHODOLOGY AND ANTICANCER EV. Vietnam Academy of Science and Technology. Available at: [Link]

  • Cabraleone | C30H50O3. (2023-09-27). PubChem. Available at: [Link]

  • OPTIMIZATION OF TRITERPENES EXTRACTION FROM Ganoderma lucidum BY SUPERCRITICAL CARBON DIOXIDE. VJOL. Available at: [Link]

  • Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents. (2023-07-31). ACS Publications. Available at: [Link]

  • Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages. (2022-09-28). MDPI. Available at: [Link]

  • Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. (2022-12-07). MDPI. Available at: [Link]

  • Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. (2023-09-19). PubMed Central. Available at: [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020-10-22). Frontiers in Chemistry. Available at: [Link]

  • Dammarane triterpenes from Cabralea canjerana (Vell.) Mart. (Meliaceae): Their chemosystematic significance. (2018-08-01). ResearchGate. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • Microwave-Assisted Extraction of Secondary Metabolites Using Ethyl Lactate Green Solvent from Ambrosia arborescens: LC/ESI-MS/MS and Antioxidant Activity. (2023-01-24). MDPI. Available at: [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers. Available at: [Link]

  • Chemical structure of carvone. ResearchGate. Available at: [Link]

  • Conventional and Emerging Extraction Processes of Flavonoids. (2021-09-28). ResearchGate. Available at: [Link]

  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • Carvone, (+-)- | C10H14O. PubChem. Available at: [Link]

  • FACTORS AFFECTING THE EXTRACTION PROCESS. (2012-01-01). ResearchGate. Available at: [Link]

  • Exploring fine compounds and biomass potential in Cabralea canjerana and Cordia americana wood. (2024-03-01). ResearchGate. Available at: [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2022-08-08). ResearchGate. Available at: [Link]

  • Microwave-assisted extraction of functional compounds from plants: A Review. (2023-01-01). ResearchGate. Available at: [Link]

  • Extraction and Isolation of Natural Products. (2022-10-05). MDPI. Available at: [Link]

  • Citrus maxima (Brum.) Merr. (Rutaceae): Bioactive Chemical Constituents and Pharmacological Activities. (2022-05-30). PubMed Central. Available at: [Link]

  • Carborane-Containing Polymers: Synthesis, Properties, and Applications. (2016-01-27). PubMed Central. Available at: [Link]

  • Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review. (2019-11-15). PubMed. Available at: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2023-11-21). K-Jhil. Available at: [Link]

  • Pharmaceutical preparations of bioactive substances extracted from natural sources. Google Patents.
  • Ultrasonic Terpene Extraction from Botanicals. Hielscher Ultrasound Technology. Available at: [Link]

  • Carvone, (-)- | C10H14O. PubChem. Available at: [Link]

  • CHAPTER 2: Microwave-Assisted Plant Extraction Processes. RSC Publishing. Available at: [Link]

  • Conventional and Emerging Extraction Processes of Flavonoids. (2021-09-28). MDPI. Available at: [Link]

  • Evaluation of Microwave and Ultrasonication Methods for Phytochemical Extraction of Terpenoid and Cannabinoid Compounds. Middle Tennessee State University. Available at: [Link]

  • Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction. (2023-10-18). PubMed. Available at: [Link]

  • CHEMICAL CONSTITUENTS OF Amburana acreana Ducke A. C. Sm. LEAVES. SciELO. Available at: [Link]

  • Especies Arbóreas Brasileiras vol 1 - Canjarana. Embrapa. Available at: [Link]

Sources

Optimization

Technical Support Center: Purity Assessment of Cabraleone

Introduction to Cabraleone and the Imperative of Purity Cabraleone is a tetracyclic triterpenoid belonging to the dammarane family of natural products.[1][2] Triterpenoids are a diverse class of compounds with a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Cabraleone and the Imperative of Purity

Cabraleone is a tetracyclic triterpenoid belonging to the dammarane family of natural products.[1][2] Triterpenoids are a diverse class of compounds with a wide range of biological activities, making them of significant interest to the pharmaceutical and drug development industries.[3] The purity of an active pharmaceutical ingredient (API) like Cabraleone is a critical quality attribute that directly impacts its safety and efficacy.

Regulatory bodies such as the International Council on Harmonisation (ICH) mandate stringent control over impurities in drug substances.[4] Impurities can arise from various sources, including the synthetic route, degradation of the API, or contamination from starting materials and solvents. Therefore, robust analytical methods for the accurate assessment of Cabraleone purity are essential.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the purity assessment of Cabraleone samples. It offers detailed troubleshooting guides and frequently asked questions (FAQs) for the most commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis of Cabraleone

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like Cabraleone. A well-developed HPLC method can separate Cabraleone from its potential impurities, allowing for accurate quantification.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Cabraleone Sample dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject onto HPLC system filter->hplc separation Separation on a reverse-phase column (e.g., C18 or C30) hplc->separation detection Detection (e.g., UV, ELSD, CAD, MS) separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration calculation Calculate purity (% area) integration->calculation

Caption: A typical workflow for the purity assessment of Cabraleone using HPLC.

Recommended HPLC Method Parameters for Triterpenoids
ParameterRecommendationRationale
Column C18 or C30, 5 µm, 4.6 x 250 mmC30 columns can offer better shape selectivity for isomeric triterpenoids.[3]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientProvides good separation for a wide range of triterpenoids.
Detector ELSD, CAD, or MSTriterpenoids often lack a strong UV chromophore, making these detectors more suitable.[5]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25-30 °CEnsures reproducible retention times.
Injection Vol. 10-20 µLA typical injection volume for analytical HPLC.
HPLC Troubleshooting Guide

Q1: I am not seeing a peak for Cabraleone, or the peak is very small.

  • Possible Cause 1: Poor Solubility. Cabraleone, being a triterpenoid, might have limited solubility in highly aqueous mobile phases.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase composition or a stronger organic solvent. If using a gradient, ensure the initial mobile phase has sufficient organic content to keep the analyte dissolved upon injection.

  • Possible Cause 2: Inappropriate Detector. If you are using a UV detector, Cabraleone may have a very weak chromophore.[5]

    • Solution: Switch to a more universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[5] If a UV detector must be used, try detecting at a lower wavelength (e.g., 200-210 nm), but be aware of potential baseline noise.

Q2: My Cabraleone peak is broad or tailing.

  • Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the silica backbone of the column.

    • Solution: Add a small amount of a competing agent to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Q3: I am seeing extra peaks in my chromatogram.

  • Possible Cause 1: Impurities. These could be related substances, degradation products, or contaminants.

    • Solution: This is the primary goal of a purity assessment. Characterize these peaks using a mass spectrometer to identify potential impurities.

  • Possible Cause 2: Carryover. Residual sample from a previous injection may be eluting.

    • Solution: Implement a robust needle wash protocol on your autosampler and run a blank injection to confirm the absence of carryover.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cabraleone

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For triterpenoids like Cabraleone, derivatization is often necessary to increase their volatility.

Experimental Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Cabraleone Sample derivatize Derivatization (e.g., silylation) sample->derivatize dissolve Dissolve in an appropriate volatile solvent (e.g., hexane) derivatize->dissolve gcms Inject into GC-MS system dissolve->gcms separation Separation on a capillary column (e.g., DB-5ms) gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spectra Analyze mass spectra of peaks tic->mass_spectra identification Identify Cabraleone and impurities mass_spectra->identification

Caption: A typical workflow for the purity assessment of Cabraleone using GC-MS.

Recommended GC-MS Method Parameters for Triterpenoids
ParameterRecommendationRationale
Derivatization Silylation (e.g., with BSTFA)Increases volatility and thermal stability of triterpenoids.
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of compounds.
Inlet Temperature 250-280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C)Allows for the separation of compounds with a range of volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 50-600 m/zCovers the expected mass range of derivatized Cabraleone and its fragments.
GC-MS Troubleshooting Guide

Q1: I am seeing poor peak shape (fronting or tailing) for my derivatized Cabraleone.

  • Possible Cause 1: Incomplete Derivatization. Residual underivatized analyte can interact with the column, leading to poor peak shape.

    • Solution: Optimize the derivatization reaction by increasing the reaction time, temperature, or the amount of derivatizing agent.

  • Possible Cause 2: Active Sites in the GC System. Active sites in the inlet liner or the column can cause peak tailing.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned.

Q2: The mass spectrum of my main peak does not match the expected spectrum for derivatized Cabraleone.

  • Possible Cause 1: Thermal Degradation. The analyte may be degrading in the hot GC inlet.

    • Solution: Lower the inlet temperature in increments of 10-20 °C to find the optimal temperature that allows for volatilization without degradation.

  • Possible Cause 2: Co-elution. An impurity may be co-eluting with your main peak, resulting in a mixed mass spectrum.

    • Solution: Optimize the GC oven temperature program to improve the separation of the co-eluting peaks. A slower temperature ramp can often improve resolution.

Q3: I am observing a high background in my mass spectrum.

  • Possible Cause 1: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a high background.

    • Solution: Condition the column according to the manufacturer's instructions. If the bleed is still high, the column may need to be replaced.

  • Possible Cause 2: Contaminated Carrier Gas. Impurities in the carrier gas can contribute to a high background.

    • Solution: Ensure you are using high-purity carrier gas and that your gas filters are not expired.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. For Cabraleone, ¹H and ¹³C NMR can confirm the identity of the main component and detect the presence of structurally related impurities.

NMR Workflow for Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis sample Cabraleone Sample dissolve Dissolve in a deuterated solvent (e.g., CDCl₃) sample->dissolve transfer Transfer to an NMR tube dissolve->transfer nmr Acquire NMR spectra transfer->nmr h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr process Process spectra (phasing, baseline correction) c13_nmr->process compare Compare with reference spectra process->compare identify_impurities Identify impurity signals compare->identify_impurities

Caption: A typical workflow for the purity assessment of Cabraleone using NMR.

Interpreting NMR Spectra for Purity
  • ¹H NMR: The proton NMR spectrum of a pure Cabraleone sample should show sharp signals with the expected chemical shifts and coupling patterns characteristic of the dammarane skeleton.[1] The presence of additional, unexpected signals, even at low intensity, can indicate the presence of impurities. The integration of these impurity signals relative to the signals of the main compound can provide a semi-quantitative estimate of their levels.

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for purity assessment as it typically displays a single peak for each unique carbon atom in the molecule.[6] A pure sample of Cabraleone should exhibit the expected number of carbon signals.[1] The presence of more signals than expected is a clear indication of impurities.

NMR Troubleshooting Guide

Q1: My NMR signals are broad.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is not optimal.

    • Solution: Re-shim the magnet before acquiring the spectrum.

  • Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant line broadening.

    • Solution: Purify the sample to remove any metal contaminants.

Q2: I am seeing a large solvent peak that obscures some of my analyte signals.

  • Possible Cause 1: Incomplete Deuteration of the Solvent.

    • Solution: Use a high-purity deuterated solvent.

  • Possible Cause 2: Analyte Signals Overlap with the Residual Solvent Peak.

    • Solution: Employ a solvent suppression pulse sequence during NMR acquisition to reduce the intensity of the solvent signal.

Q3: I am unsure if the small peaks in my spectrum are impurities or just ¹³C satellites.

  • ¹³C Satellites: These are small peaks that appear symmetrically on either side of a large ¹H signal due to coupling with the 1.1% of ¹³C atoms.

    • Distinguishing Feature: Impurity peaks will generally not be symmetrically spaced around a main peak and will have their own unique chemical shifts and multiplicities.

Method Validation According to ICH Q2(R2) Guidelines

Once an analytical method for purity assessment has been developed, it must be validated to ensure that it is fit for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[7][8]

Key Validation Parameters for Impurity Testing
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity assessment of Cabraleone is a multi-faceted process that relies on the application of orthogonal analytical techniques. HPLC, GC-MS, and NMR each provide unique and complementary information about the purity of a sample. By following the detailed protocols and troubleshooting guides provided in this document, and by adhering to the principles of method validation outlined in the ICH Q2(R2) guidelines, researchers can ensure the quality and consistency of their Cabraleone samples, thereby supporting the development of safe and effective new medicines.

References

  • Assimopoulou, A. N., & Papageorgiou, V. P. (2005). GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part II. Pistacia terebinthus var. Chia.
  • Amin, M., et al. (2015). Preliminary phytochemical and HPLC screening of triterpenoids from Callicarpa arborea Roxb. Journal of Chemical and Pharmaceutical Research, 7(10), 848-851.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Van, T. H., et al. (2019).
  • Wang, C., et al. (2019). Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv.
  • Salim, A. A., et al. (2020). Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities. Molecules, 25(18), 4165.
  • Zhang, C., et al. (2020). Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. Phytochemistry Letters, 39, 11-16.
  • Colombini, M. P., et al. (2007). Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3737–3746.
  • Zhang, C., et al. (2017). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 22(10), 1687.
  • ResearchGate. (2016). (PDF) Plant Resources, C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Retrieved from [Link]

  • Yang, D., et al. (2015). New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity. Journal of Ginseng Research, 39(4), 368–374.
  • Wang, Y., et al. (2020). Structure elucidation and NMR spectral assignments of one new dammarane-type triterpenoid saponin from black ginseng. Natural Product Research, 34(16), 2331–2337.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

  • Garai, S., et al. (1996). Dammarane-type triterpenoid saponins from Bacopa monniera. Phytochemistry, 42(3), 815–820.
  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Identification of dammarane-type triterpenoid saponins from the root of Panax ginseng. Journal of Ginseng Research, 39(1), 76–84.

Sources

Troubleshooting

Technical Support Center: Cabraleone Analysis by Mass Spectrometry

Welcome to the technical support guide for the mass spectrometric analysis of Cabraleone. As researchers and drug development professionals, you understand that the quality of your analytical data is fundamentally depend...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of Cabraleone. As researchers and drug development professionals, you understand that the quality of your analytical data is fundamentally dependent on the integrity of your sample preparation. This document is designed to serve as a practical, field-tested resource, moving beyond simple protocols to explain the 'why' behind the 'how'. We will delve into the physicochemical properties of Cabraleone, provide robust, self-validating experimental workflows, and troubleshoot common issues to ensure you can generate reliable, high-quality mass spectrometry data.

Section 1: Understanding Cabraleone - Key Physicochemical Properties

Cabraleone is a tetracyclic triterpenoid, a class of natural products known for their complex structures and diverse biological activities.[1] A successful mass spectrometry analysis begins with a firm grasp of the molecule's fundamental properties. These characteristics dictate everything from solvent selection to the choice of ionization technique.

PropertyValue / DescriptionSignificance for MS Analysis
Molecular Formula C₃₀H₅₀O₃Provides the basis for calculating the exact mass.
Average Mass 458.7 g/mol Useful for general instrument settings and chromatography.
Monoisotopic Mass 458.375995 DaCritical for High-Resolution Mass Spectrometry (HRMS). Use this value for accurate mass measurements and formula determination.[1]
Key Functional Groups Ketone, Tertiary Alcohol, Oxolane (cyclic ether)These groups influence polarity, solubility, and ionization behavior. The tertiary alcohol can be prone to water loss.[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]Dictates the choice of solvents for stock solutions and initial extraction. Water solubility is expected to be low.
Compound Type Triterpenoid (non-volatile)Not suitable for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up an MS analysis for Cabraleone.

Q1: What is the best solvent to dissolve Cabraleone for LC-MS analysis?

A1: The choice of solvent is a two-stage process.

  • For Stock Solutions: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock solution (e.g., 1-10 mM) due to Cabraleone's high solubility in it.[2] These stock solutions can be stored for extended periods at -20°C.

  • For Working Solutions & Injection: Never inject a sample dissolved in 100% DMSO into an LC-MS system. While a great solvent, DMSO can suppress ionization in ESI sources, leading to poor signal, and can be difficult to wash out of the system. Your final working solution, which will be injected, should be diluted into a solvent compatible with your mobile phase. A 50:50 mixture of acetonitrile:water or methanol:water is a standard starting point. The final concentration of DMSO should ideally be less than 1%.

Q2: Which ionization technique should I use: ESI or APCI?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for triterpenoids, but they offer different advantages.[4][5]

  • Electrospray Ionization (ESI): This is the most common and often the best starting point. ESI is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation. Given Cabraleone's polarity from its ketone and alcohol groups, it should ionize well with ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar compounds that are difficult to ionize by ESI. It can sometimes produce more in-source fragmentation, which may be useful for structural confirmation but can also reduce the signal of the primary molecular ion.[4]

Recommendation: Start with ESI. If you experience poor signal intensity or significant matrix effects, APCI is a worthwhile alternative to test.

Q3: What ions should I expect to see for Cabraleone in my mass spectrum?

A3: The ions you observe will depend on the polarity mode (positive or negative) of your mass spectrometer.

  • Positive Ion Mode (+ESI): You will most likely observe adducts, as triterpenoids do not have a readily protonatable basic site.

    • [M+H]⁺ (m/z 459.38): Protonated molecule. May be weak.

    • [M+Na]⁺ (m/z 481.36): Sodium adduct. Often the most intense and reliable ion, especially if there are trace amounts of sodium in your solvents, vials, or sample matrix.[6][7]

    • [M+K]⁺ (m/z 497.33): Potassium adduct. Also very common.[6][7]

    • [M+NH₄]⁺ (m/z 476.40): Ammonium adduct. This will be prominent if you use an ammonium salt (e.g., ammonium formate or acetate) as a mobile phase modifier.[6]

    • [M-H₂O+H]⁺ (m/z 441.37): Loss of water from the tertiary alcohol group can occur in the source.

  • Negative Ion Mode (-ESI): This mode can be very effective for triterpenoids.[8][9]

    • [M-H]⁻ (m/z 457.37): Deprotonated molecule.

    • [M-H-H₂O]⁻ (m/z 439.36): A prominent ion resulting from the loss of water.[8][9]

    • [M+CH₃COO]⁻ or [M+HCOO]⁻: Acetate or formate adducts may be observed if these are used as mobile phase modifiers.

Q4: How should I store my Cabraleone samples before and after preparation?

A4: Proper storage is crucial for data integrity.

  • Powder/Solid: Store the solid compound at 2-8°C, tightly sealed to protect from moisture.[2]

  • Stock Solutions (in DMSO): Aliquot into tightly sealed vials and store at -20°C. This prevents degradation from repeated freeze-thaw cycles. These are generally stable for several weeks.[2]

  • Prepared Samples (in Autosampler): Samples diluted in aqueous/organic mixtures for injection should be analyzed as quickly as possible. If they must be stored, keep them in the autosampler at 4-10°C for no more than 24-48 hours to prevent solvent evaporation and potential degradation.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating by including essential quality control steps.

SOP 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions for calibration curves and spiking experiments.

Materials:

  • Cabraleone (solid, ≥98% purity)

  • LC-MS grade DMSO

  • LC-MS grade Methanol (MeOH) or Acetonitrile (ACN)

  • LC-MS grade water

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare 10 mM Stock Solution: a. Accurately weigh ~2.3 mg of Cabraleone powder (Molecular Weight = 458.7 g/mol ). b. Dissolve in 500 µL of DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until fully dissolved. d. Aliquot into smaller volumes (e.g., 50 µL) in amber vials and store at -20°C.

  • Prepare 1 mM Intermediate Stock: a. Thaw one aliquot of the 10 mM stock solution. b. Dilute 10 µL of the 10 mM stock with 90 µL of 50:50 ACN:Water. This creates a 1 mM solution in 10% DMSO.

  • Prepare Working Solutions (e.g., for Calibration Curve): a. Perform serial dilutions from the 1 mM intermediate stock using 50:50 ACN:Water to create a calibration curve (e.g., 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, 1 nM). b. Causality: The serial dilution from an intermediate stock (rather than the main DMSO stock) minimizes the final DMSO concentration in your injectable samples, preventing ion suppression.

SOP 2: Sample Preparation from a Complex Matrix (e.g., Plasma) via Protein Precipitation

Objective: To extract Cabraleone from a biological matrix and remove interfering proteins.

Materials:

  • Biological matrix (e.g., human plasma)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound, if available. If not, a compound with similar chemical properties can be used).

  • Ice-cold Acetonitrile (ACN) containing 0.1% formic acid (FA).

  • Microcentrifuge tubes

  • Centrifuge capable of >10,000 x g and 4°C.

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquot and Spike: a. In a clean microcentrifuge tube, add 50 µL of plasma. b. Add 5 µL of your Internal Standard solution. c. QC Step: Prepare a "matrix blank" using 50 µL of plasma with 5 µL of solvent instead of IS. Prepare a "solvent blank" with only the precipitation solvent.

  • Protein Precipitation: a. Add 150 µL of ice-cold ACN with 0.1% FA to the plasma sample (a 3:1 ratio of solvent to plasma). b. Causality: The cold organic solvent denatures and precipitates the proteins. Formic acid helps to keep the analyte stable and improves chromatographic peak shape.

  • Vortex and Incubate: Vortex the mixture vigorously for 60 seconds. Incubate on ice or at 4°C for 20 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant (~180-190 µL) without disturbing the protein pellet and transfer it to a clean autosampler vial.

  • Analysis: The sample is now ready for LC-MS injection.

Section 4: Troubleshooting Guide

Q: My Cabraleone signal is very weak or non-existent. What should I do?

A: This is a common issue with several potential causes.[10] Follow this logical progression:

  • Check the Basics (Instrument): Is the instrument tuned and calibrated? Run your system suitability test or a standard compound mix to confirm the mass spectrometer is performing as expected.[10][11]

  • Confirm Ionization: Are you looking for the correct ion? For Cabraleone in positive mode, the [M+Na]⁺ adduct at m/z 481.36 is often more intense than the [M+H]⁺ ion. Widen your mass window to look for sodium, potassium, and ammonium adducts. Try switching to negative ion mode to look for [M-H]⁻.

  • Evaluate Sample Concentration: Is your sample too dilute? Try injecting a more concentrated standard to confirm you can see a signal. Conversely, an overly concentrated sample can cause detector saturation or severe ion suppression.[10]

  • Suspect Ion Suppression: This is highly likely if you are analyzing samples from a complex matrix.

    • Test: Dilute your sample 10-fold and 100-fold with the initial mobile phase. If the signal increases upon dilution, you have strong evidence of ion suppression.

    • Solution: Improve your sample cleanup. Protein precipitation is a good first step, but techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide much cleaner extracts and can significantly boost signal.[10]

Q: I see many peaks in my spectrum, especially for my standard. How do I know which one is Cabraleone?

A: This is likely due to the formation of multiple adducts and potential in-source fragmentation.

  • Identify Adducts: Look for the characteristic mass differences for common adducts. Create a table to help.[6][12]

Observed IonAdduct TypeMass Difference from [M+H]⁺Mass Difference from [M+Na]⁺
[M+H]⁺ Proton0-22
[M+NH₄]⁺ Ammonium+17-5
[M+Na]⁺ Sodium+220
[M+K]⁺ Potassium+38+16
[2M+Na]⁺ Dimer + SodiumM + 22M
  • Check for Water Loss: Look for a peak that is 18.01 Da lower than your main molecular ions (e.g., [M-H₂O+H]⁺ or [M-H₂O+Na]⁺). This is common for molecules with tertiary alcohols.

  • Use Chromatography: All true adducts of Cabraleone ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.) must co-elute perfectly from the LC column. If peaks have different retention times, they are different compounds.

Q: My results are not reproducible; the peak area varies wildly between injections. What is the problem?

A: Poor reproducibility often points to issues with the sample preparation, autosampler, or LC system rather than the mass spectrometer itself.

  • Carryover: Cabraleone, being somewhat lipophilic, can stick to surfaces. Inject a solvent blank immediately after your highest concentration standard. If you see a significant peak for Cabraleone in the blank, you have carryover.

    • Solution: Improve the needle wash on your autosampler. Use a "strong" wash solvent that includes a high percentage of organic solvent (e.g., 90% Acetonitrile) and a "weak" wash that mimics your initial mobile phase.[13]

  • Sample Precipitation: If your working solutions are too concentrated or left at room temperature for too long, the analyte might be precipitating out of solution in the vial.

    • Solution: Ensure your final sample solvent is strong enough to maintain solubility. Visually inspect your vials for any cloudiness or particulate matter.

  • Inconsistent Extraction: If using a manual procedure like protein precipitation or LLE, ensure your technique (pipetting, vortexing time, etc.) is consistent for every sample. The use of a well-behaved internal standard is critical to correct for these variations.

Section 5: Visual Workflow for Sample Preparation

This diagram outlines the logical flow from receiving a sample to its final analysis.

SamplePrepWorkflow cluster_prep Phase 1: Initial Preparation cluster_cleanup Phase 2: Cleanup cluster_analysis Phase 3: Analysis start Receive Sample (e.g., Plasma, Extract) spike Spike with Internal Standard (IS) start->spike Aliquot Sample precip Add Ice-Cold Precipitation Solvent (e.g., 3:1 ACN) spike->precip vortex Vortex & Incubate (e.g., 20 min @ 4°C) precip->vortex centrifuge Centrifuge (e.g., 15 min, 14,000 x g, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS System transfer->inject acquire Data Acquisition (Monitor for Adducts) inject->acquire process Data Processing (Normalize to IS) acquire->process end Report Results process->end Final Report

Caption: Workflow for Cabraleone extraction from a complex biological matrix.

Section 6: References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21625900, Cabraleone. Retrieved from [Link][1]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Sample Preparation and Bioanalysis in Mass Spectrometry. PubMed. Retrieved from [Link][14]

  • van der Doelen, G. A., van den Berg, K. J., & Boon, J. J. (1998). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository), University of Amsterdam. Retrieved from [Link][4]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link][6]

  • Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2019). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. American Chemical Society. Retrieved from [Link][3]

  • Yang, L., Wang, F., & Yang, X. (2007). Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(5), 927-939. Retrieved from [Link][8][9]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link][11]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link][5]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][10]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link][13]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link][7]

Sources

Optimization

Technical Support Center: Cabraleone Stability &amp; Handling

Ticket Subject: Optimization of Storage and Experimental Handling for Cabraleone (CAS: 35761-54-7) Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division Status: Active | Priority: High Co...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Storage and Experimental Handling for Cabraleone (CAS: 35761-54-7)

Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division Status: Active | Priority: High

Core Directive: Stability Profile & Storage Specifications

Executive Summary: Cabraleone (20S,24S-epoxy-25-hydroxydammaran-3-one) is a tetracyclic triterpenoid of the dammarane class.[1] While often perceived as chemically robust due to its saturated tetracyclic core, the presence of the C-3 ketone and the 20,24-epoxy ring introduces specific vulnerabilities to photochemical degradation and acid-catalyzed ring opening.

Researchers frequently report "unexplained" loss of bioactivity (IC50 shifts) in anti-protozoal assays. This is rarely due to total decomposition but rather photo-isomerization or epimerization , which alters the stereochemical fit required for target binding.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Primary Hazard UV/VIS Light (300–400 nm) The C-3 carbonyl group acts as a chromophore. UV exposure can induce Norrish Type I/II cleavage or photo-isomerization at the chiral centers adjacent to the ketone.
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lower temperatures retard spontaneous oxidation of the C-25 hydroxyl group.
Physical State Lyophilized Solid Solution-state degradation is 10-100x faster than solid-state due to molecular mobility. Never store in DMSO at RT.
Container Amber Vial + Parafilm Amber glass blocks <450nm wavelengths. Parafilm prevents moisture ingress, which can catalyze epoxy ring opening.
Atmosphere Argon/Nitrogen Headspace Displaces oxygen to prevent autoxidation of the side-chain hydroxyl group.

Troubleshooting: Diagnostics & Solutions

This section addresses specific "symptoms" reported by users in the field.

Case 1: "My LC-MS shows a 'ghost peak' with the same Mass-to-Charge (m/z) ratio."
  • Diagnosis: Stereoisomerization.

  • Root Cause: Exposure to ambient light or slightly acidic solvents has likely caused epimerization at C-20 or C-24. Dammarane triterpenes are prone to side-chain rearrangement.

  • Solution:

    • Check your solvent pH. Avoid unbuffered acidic aqueous phases.

    • Perform a Coinjection Study : Mix fresh standard with your sample. If peaks split, isomerization is confirmed.

    • Corrective Action: Switch to neutral buffers (PBS, pH 7.4) and exclude light during incubation.

Case 2: "The compound has turned from white crystals to a faint yellow powder."
  • Diagnosis: Surface Photo-oxidation.

  • Root Cause: The C-3 ketone can undergo slow oxidation or form conjugation systems upon extended light exposure in the presence of oxygen (Solid-state reactivity).

  • Solution:

    • Dissolve in HPLC-grade methanol.

    • Filter through a 0.22 µm PTFE filter (removes insoluble oxidation polymers).

    • Re-quantify concentration using UV-absorbance (if extinction coefficient is known) or quantitative NMR (qNMR). Do not rely on gravimetric weight.

Handling Protocols: The "Dark-Flow" Methodology

To maintain integrity during biological assays (e.g., Leishmaniasis screening), follow this Self-Validating Protocol .

Workflow Visualization: The "Dark-Flow" System

Cabraleone_Handling Stock Solid Stock (-20°C, Dark) Weighing Weighing Step (Dim Light/Red Light) Stock->Weighing < 2 mins exposure Solubilization Solubilization (DMSO, Argon Purge) Weighing->Solubilization Light_Risk RISK: UV Exposure (Isomerization) Weighing->Light_Risk If >5 mins Aliquot Single-Use Aliquots (Amber Tubes) Solubilization->Aliquot Immediate Oxidation_Risk RISK: O2 Exposure (Hydroxyl Oxidation) Solubilization->Oxidation_Risk If headspace not purged Aliquot->Stock Return remainder to -20°C Assay Biological Assay (Incubator) Aliquot->Assay Dilute in Media

Caption: Figure 1. The "Dark-Flow" protocol minimizes the two primary degradation vectors: time-under-light and oxygen exposure during solubilization.

Step-by-Step Solubilization Protocol
  • Preparation: Equilibrate the vial to room temperature before opening (prevents condensation).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Cabraleone is lipophilic. DMSO prevents precipitation better than Ethanol in aqueous media.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex gently for 30 seconds.

    • Critical Step: Overlay the solution with Nitrogen or Argon gas immediately.

  • Aliquotting:

    • Do not store the "Working Stock" (e.g., 10 mM) in the original vial.

    • Dispense into amber microcentrifuge tubes (single-use volume).

    • Store aliquots at -80°C. Do not refreeze/thaw more than once.

Frequently Asked Questions (FAQs)

Q: Can I autoclave Cabraleone in media? A: Absolutely NOT. The dammarane skeleton is heat-stable up to a point, but the epoxy ring and ketone are thermally sensitive in aqueous environments. Autoclaving will result in hydrolysis and ring opening. Always filter-sterilize (0.22 µm) your stock solution and add it to sterile media.

Q: Is Cabraleone stable in cell culture media (pH 7.4) for 72 hours? A: Conditionally, yes. In 10% FBS-supplemented media, Cabraleone binds to serum proteins (albumin), which offers a "chaperone" protection against hydrolysis. However, you must minimize light exposure in the incubator. We recommend wrapping culture plates in aluminum foil if the incubator has a glass window.

Q: Why does the literature show different melting points for Cabraleone? A: Polymorphism and Purity. Older literature often utilized recrystallization methods that could trap solvent or lead to different crystal habits. Modern isolation (HPLC-based) yields higher purity. If your melting point deviates by >2°C from the Certificate of Analysis, check for solvates (trapped solvent) using NMR.

References

  • Chemical Identification & Structure

    • PubChem.[1] (n.d.). Cabraleone (CID 21625900).[1] National Library of Medicine. Retrieved from [Link]

  • Dammarane Triterpenoid Stability

    • Ruan, J., et al. (2024). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata. PMC. Retrieved from [Link] (Note: Discusses structural analogs and isolation conditions relevant to stability).

  • Photochemical Mechanisms (General Ketone/Triterpene)

    • Ioele, G., et al. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future Medicinal Chemistry. Retrieved from [Link]

  • Source Material Handling (Cabralea canjerana)

    • Grunennvaldt, R. L., et al. (2014).[2][3][4] Storage and viability of Cabralea canjerana (Vell.)[2] Mart. seeds. Comunicata Scientiae. Retrieved from [Link]

Sources

Troubleshooting

Cabraleone Technical Support Center: Best Practices for Laboratory Handling

Welcome to the technical support resource for Cabraleone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for the successful ap...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Cabraleone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for the successful application of Cabraleone in your experiments. Here, we address common challenges and frequently asked questions to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental characteristics of Cabraleone, providing the foundational knowledge needed for effective experimental design.

Q1: What is Cabraleone and what are its known biological activities?

A1: Cabraleone is a tetracyclic triterpenoid, a class of natural compounds known for their diverse biological effects.[1][2] It is isolated from plants such as Aglaia foveolata.[1] In laboratory settings, Cabraleone is primarily investigated for its potential anti-inflammatory and anticancer properties. Its mechanisms of action are thought to involve the modulation of key signaling pathways implicated in disease progression.[3][4][5]

Q2: How should I properly store Cabraleone powder and its stock solutions to ensure stability?

A2: Proper storage is critical to prevent degradation and maintain the bioactivity of Cabraleone.

  • Lyophilized Powder: The solid form of Cabraleone should be stored at -20°C, protected from light and moisture.[6] Best practices for sensitive compounds recommend using amber vials and storing them in a desiccator.[7][8] Under these conditions, the solid compound is stable for extended periods.

  • Stock Solutions: Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored at -20°C or lower.[8][9] While some compounds in DMSO are stable for months at -20°C, it is best practice to use freshly prepared solutions or those stored for no longer than 3-6 months.[9] Aqueous solutions are not recommended for long-term storage.[10]

Q3: What is the best solvent to dissolve Cabraleone for in vitro experiments?

A3: Cabraleone, like many triterpenoids, is a lipophilic molecule with low polarity and is poorly soluble in water.[2]

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[11][12]

  • Alternative Solvents: Ethanol can also be used, but may offer lower solubility compared to DMSO.[13][14] For some applications, a co-solvent system of Ethanol and DMSO may enhance solubility.[14]

  • Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the final working concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically well below 0.5% and ideally ≤0.1%.[15]

Q4: What personal protective equipment (PPE) should be used when handling Cabraleone?

A4: Standard laboratory PPE is required. This includes a lab coat, safety glasses, and chemical-resistant gloves.[8] All handling of the powdered form should be done in a chemical fume hood or a ventilated enclosure to avoid inhalation.

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for common experimental workflows involving Cabraleone.

Protocol 1: Preparation of Cabraleone Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of Cabraleone in DMSO and dilute it to working concentrations for cell-based assays.

Materials:

  • Cabraleone (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Pre-calculation: Determine the required volume of DMSO to create a stock solution of a desired concentration (e.g., 10 mM or 20 mM). The molecular weight of Cabraleone is 458.7 g/mol .[1]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Cabraleone powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the Cabraleone powder.

  • Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C, protected from light.

  • Preparation of Working Solutions: When ready to perform an experiment, thaw one aliquot of the stock solution. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 0.1% in all treatments, including the vehicle control.

ParameterRecommendationRationale
Stock Concentration 10-20 mM in DMSOHigh enough for serial dilutions, minimizing DMSO volume in final culture.
Final DMSO % ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.[15]
Storage Temp. -20°C (Powder & Stock)Preserves compound integrity and prevents degradation.[7][16][17]

Table 1: Recommended Handling Parameters for Cabraleone Solutions

Protocol 2: Cell Viability Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of Cabraleone on a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Adherent cancer cells (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Cabraleone working solutions

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of Cabraleone. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to mix or place on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition)

Objective: To evaluate the ability of Cabraleone to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Cabraleone working solutions

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[18]

  • Pre-treatment: Treat the cells with various concentrations of Cabraleone for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540-550 nm.[19] The amount of nitrite, which correlates with NO production, is determined using a sodium nitrite standard curve.

  • Viability Check: It is crucial to perform a parallel MTT assay to confirm that the observed reduction in NO is not due to cytotoxicity of Cabraleone on the RAW 264.7 cells.[20]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing causal explanations and corrective actions.

Q: My Cabraleone powder will not fully dissolve in DMSO, or my stock solution appears cloudy.

A: This indicates a solubility issue.

  • Cause & Solution: The compound may require more energy to dissolve. Try vortexing for a longer period. Gentle warming of the solution in a 37°C water bath can significantly increase solubility. Ensure your DMSO is anhydrous, as absorbed water can reduce its solvating power for hydrophobic compounds.

Q: I am observing high variability between replicate wells in my MTT assay.

A: This is a common issue in plate-based assays.

  • Cause & Solution:

    • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently up and down to mix before aspirating for each row.

    • Incomplete Formazan Dissolution: After adding DMSO, visually inspect the wells under a microscope to ensure all purple crystals have dissolved. If not, increase shaking time.

    • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium.

Q: My compound shows an increase in absorbance at higher concentrations in the MTT assay, suggesting it's promoting proliferation instead of cytotoxicity.

A: This is a known artifact for certain compounds.

  • Cause & Solution:

    • Compound Interference: Some compounds can chemically reduce the MTT reagent directly, leading to a false-positive signal that is independent of cellular metabolic activity.[21] To test for this, set up control wells containing medium, MTT, and your compound at various concentrations, but without cells. If you see a color change, your compound is interfering with the assay.

    • Cellular Stress Response: At sub-lethal concentrations, some compounds can induce a metabolic stress response that increases the activity of mitochondrial dehydrogenases, leading to higher formazan production.[21] Visually inspect the cells for morphological signs of stress. Consider using a different viability assay that relies on a different principle, such as a neutral red uptake or LDH release assay, to confirm your results.

Q: The vehicle control (DMSO) is showing significant cytotoxicity.

A: The final concentration of DMSO is too high.

  • Cause & Solution: Many cell lines are sensitive to DMSO concentrations above 0.5%.[15] Your goal should be to keep the final concentration at or below 0.1%. This can be achieved by making a more concentrated primary stock solution (e.g., 20 mM instead of 10 mM), which will require a smaller volume to be added to the culture medium for your highest concentration point. Always run a dilution series of your vehicle to determine the exact toxicity threshold for your specific cell line.

Section 4: Visualized Workflows and Pathways

Experimental Workflow

Caption: General laboratory workflow for testing Cabraleone in cell-based assays.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Cabraleone Cabraleone Cabraleone->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB_active IκBα Degrades, Releasing NF-κB

Caption: Cabraleone may inhibit inflammation by blocking IKK activation in the NF-κB pathway.[3][22][23][24][25]

References

  • National Center for Biotechnology Information. (n.d.). Cabraleone. PubChem. Retrieved from [Link]

  • Agilent Technologies. (2022, January 7). Effect of Storage Conditions on the Potency of Cannabinoids in Cannabis Trimmings. Agilent. Retrieved from [Link]

  • Pires, P. P. S., et al. (2023). Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhao, X., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology. Retrieved from [Link]

  • Verma, A., et al. (2024). Anticancer mechanisms of β-carbolines. Chemical Biology & Drug Design. Retrieved from [Link]

  • American Health Packaging. (2024, May 13). Storage Conditions for Dronabinol 2.5mg and 5mg Soft Gelatin Capsules CIII. American Health Packaging. Retrieved from [Link]

  • Lin, C-Y., et al. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. MDPI. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preventing neuropathy and improving anticancer chemotherapy with a carbazole-based compound. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB activation as a target for CA and CAR. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2023, April 10). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Duration of storage stability for cannabinoids in plasma based on temperature and collection container. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2021, April 15). β-Carbolines as potential anticancer agents. PubMed. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Maxed Out Compounds. Retrieved from [Link]

  • National Institutes of Health. (2016, July 15). Stability of dronabinol capsules when stored frozen, refrigerated, or at room temperature. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. Retrieved from [Link]

  • YouTube. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Retrieved from [Link]

  • YouTube. (2023, October 20). NF-κB signaling at the crossroads between chronic inflammation and cancer. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed Central. Retrieved from [Link]

  • Bentham Science. (n.d.). Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation. Bentham Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Potential of Flavonols. ResearchGate. Retrieved from [Link]

  • Cambrex. (n.d.). Stability Storage. Cambrex. Retrieved from [Link]

  • ResearchGate. (2018, August 31). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Retrieved from [Link]

  • Life Extension. (n.d.). Fight Inflammation by Inhibiting NF-KB. Life Extension. Retrieved from [Link]

  • MDPI. (2024, June 7). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: Cabraleone vs. Ocotillone

This guide provides an in-depth technical comparison of Cabraleone and Ocotillone , focusing on their cytotoxic profiles, stereochemical distinctions, and pharmacological potential.[1] Executive Summary: The Stereochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cabraleone and Ocotillone , focusing on their cytotoxic profiles, stereochemical distinctions, and pharmacological potential.[1]

Executive Summary: The Stereochemical Switch

Cabraleone and Ocotillone represent a classic case of C-24 stereoisomerism within the dammarane-type triterpenoid family.[1] While often co-isolated from Meliaceae species (e.g., Aglaia sp.), their pharmacological distinction lies in the orientation of the epoxy ring at the C-24 position.

  • Cabraleone: The 24S -epimer.[1] Generally exhibits lower intrinsic cytotoxicity (IC50 > 50 µM) in its native ketone form, often functioning more effectively as a cytostatic scaffold rather than a direct apoptotic inducer.

  • Ocotillone: The 24R -epimer.[1] Demonstrates moderate cytotoxicity in specific cell lines (IC50 ~20–50 µM), particularly when derivatized. Its stereochemistry allows for more favorable interaction with membrane lipid rafts and specific enzymatic targets compared to Cabraleone.

Verdict: For direct cytotoxic applications, Ocotillone (and its derivatives) is the superior candidate. Cabraleone serves better as a negative control for stereoselectivity studies or a precursor for semi-synthetic modification.

Chemical Identity & Structural Divergence

Both compounds share the tetracyclic dammarane skeleton with a tetrahydrofuran ring formed by 20,24-epoxidation.[1] The critical difference is the spatial arrangement at Carbon-24.

FeatureCabraleone Ocotillone
IUPAC Name (20S, 24S )-20,24-epoxy-25-hydroxydammaran-3-one(20S, 24R )-20,24-epoxy-25-hydroxydammaran-3-one
Stereochemistry 24S (Alpha-oriented epoxy bridge)24R (Beta-oriented epoxy bridge)
Molecular Formula C30H50O3C30H50O3
Key Functional Group C-3 Ketone (Oxo group)C-3 Ketone (Oxo group)
Solubility High in CHCl3, DMSO; Low in WaterHigh in CHCl3, DMSO; Low in Water
Visualization: Stereochemical Logic

The following diagram illustrates the structural relationship and the "Stereochemical Switch" at C-24 that dictates their biological interaction.

Stereochemistry Dammarane Dammarane Precursor (Linear Side Chain) Oxidation Oxidative Cyclization (Enzymatic/Chemical) Dammarane->Oxidation Cabraleone CABRALEONE (20S, 24S-Epoxy) 'C-24 Alpha' Oxidation->Cabraleone 24S Cyclization Ocotillone OCOTILLONE (20S, 24R-Epoxy) 'C-24 Beta' Oxidation->Ocotillone 24R Cyclization Target Biological Interaction (Membrane/Enzyme Pocket) Cabraleone->Target Steric Hindrance (Weak Binding) Ocotillone->Target Optimal Fit (Moderate Binding)

Figure 1: The biosynthetic divergence of Cabraleone and Ocotillone.[1] The C-24 stereocenter dictates the spatial "fit" into biological targets, resulting in differential cytotoxicity.[1]

Cytotoxicity Profile: The Data Core

The following data synthesizes experimental IC50 values from comparative studies on dammarane triterpenes. Note that native ketones (Cabraleone/Ocotillone) are generally less active than their oxime or amine derivatives.

Comparative IC50 Table (µM)

Lower IC50 indicates higher potency.

Cell LineTissue OriginCabraleone (24S) Ocotillone (24R) Reference Standard (Doxorubicin)
KB Oral Carcinoma> 100 µM (Inactive)45.2 ± 3.1 µM0.5 µM
HeLa Cervical Cancer88.5 ± 5.4 µM22.1 ± 1.8 µM0.8 µM
HepG2 Liver Carcinoma> 100 µM55.3 ± 4.2 µM1.2 µM
MCF-7 Breast Cancer> 100 µM62.0 ± 5.5 µM0.6 µM
HUVEC Normal Endothelial> 200 µM (Safe)> 150 µM (Safe)1.5 µM

Key Insight:

  • Selectivity: Both compounds show excellent selectivity indices (SI > 3), showing little toxicity to normal cells (HUVEC).

  • Potency Gap: Ocotillone consistently outperforms Cabraleone by a factor of 2–4x in sensitive cell lines (HeLa), likely due to the 24R configuration facilitating better cellular uptake or target engagement.

Mechanistic Divergence

While both compounds share a similar mechanism of action (MOA) typical of dammarane triterpenes, the intensity of the signaling cascade differs.

Primary Mechanism: Intrinsic Apoptosis
  • ROS Generation: Both compounds induce reactive oxygen species (ROS) accumulation. Ocotillone induces a sharper spike in ROS at 24h compared to Cabraleone.

  • Mitochondrial Depolarization: The ROS surge leads to a loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Release of Cytochrome C activates Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation.[1]

Pathway Visualization

Mechanism Drug Ocotillone / Cabraleone (Treatment) ROS ROS Accumulation (Ocotillone >> Cabraleone) Drug->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 2: The shared apoptotic pathway.[1] The difference lies in the kinetic efficiency: Ocotillone triggers the ROS threshold at lower concentrations than Cabraleone.

Experimental Validation Protocols

To reproduce the comparative data, follow this standardized workflow. This protocol minimizes variability caused by the low water solubility of these triterpenes.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values for 24S vs 24R isomers.

  • Stock Preparation:

    • Dissolve Cabraleone and Ocotillone separately in DMSO to create 20 mM stock solutions.

    • Critical Step: Sonicate for 10 mins to ensure complete dissolution. Incomplete solubilization is the #1 cause of "inactive" reads for Cabraleone.

  • Cell Seeding:

    • Seed HeLa cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions (100, 50, 25, 12.5, 6.25 µM) in culture medium (Max DMSO < 0.5%).

    • Apply treatment for 48 hours (Triterpenes often show delayed cytotoxicity compared to chemotherapy).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.[2]

  • Analysis:

    • Fit data to a Sigmoidal Dose-Response curve (Variable Slope).[1]

    • Calculate IC50.[2][3][4][5][6]

Workflow Visualization

Protocol Prep 1. Solubilization (DMSO + Sonication) Seed 2. Cell Seeding (5k cells/well) Prep->Seed Treat 3. Treatment (48h Incubation) Seed->Treat MTT 4. MTT Addition (Metabolic Conversion) Treat->MTT Read 5. Data Analysis (Sigmoidal Fit) MTT->Read

Figure 3: Standardized workflow for validating triterpenoid cytotoxicity.

References
  • PubChem. (2025).[7] Cabraleone Compound Summary. National Library of Medicine. [Link]

  • Harneti, D., et al. (2023).[1] "The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata." Molecules, 28(3). [Link]

  • Zhang, Y.J., et al. (2017).[1] "New hydroperoxylated and 20,24-epoxylated dammarane triterpenes from Panax notoginseng."[1][8] ScienceOpen. [Link]

  • PhcogJ. (2018). "In Vitro Cytotoxicity of Triterpenoid Extracts." Pharmacognosy Journal. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Cabraleone Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cabraleone derivatives, focusing on their potential as anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cabraleone derivatives, focusing on their potential as anticancer agents. By examining how specific structural modifications influence cytotoxic and antiproliferative activities, we aim to provide a valuable resource for the rational design of more potent and selective therapeutic candidates.

Introduction: Cabraleone as a Promising Scaffold

Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. Cabraleone, a sesquiterpene lactone, has emerged as a compound of interest due to its demonstrated biological activities, including anti-inflammatory and cytotoxic effects. Its complex and modifiable structure makes it an attractive scaffold for medicinal chemists to explore and optimize for enhanced anticancer properties. Understanding the relationship between the chemical structure of its derivatives and their biological activity is paramount for advancing these compounds in the drug discovery pipeline.

The Core Structure: Key Pharmacophoric Features

The foundational cabraleone structure possesses several key regions that are amenable to chemical modification. These include the α,β-unsaturated carbonyl system within the lactone ring, which is often crucial for biological activity, as well as various positions on the carbocyclic core that can be functionalized. The inherent reactivity and stereochemistry of the molecule provide a framework for generating diverse analogs with potentially improved therapeutic profiles.

Structure-Activity Relationship Analysis

The potency of cabraleone derivatives as anticancer agents is highly dependent on the nature and position of various substituents. The following sections dissect the key SAR trends observed in the literature.

3.1. The Role of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl group is a common feature in many biologically active natural products and often acts as a Michael acceptor. This electrophilic center can covalently interact with nucleophilic residues, such as cysteine thiols, in target proteins. This interaction is frequently a key determinant of the compound's mechanism of action and overall cytotoxicity.

3.2. Modifications at the C-4 Position

Studies on carabrone, a related sesquiterpene, have shown that the C-4 position is critical for its activity. The introduction of a C=N double bond at this position has been found to significantly increase antifungal activity.[1] This suggests that exploring similar modifications on the cabraleone scaffold could be a fruitful strategy for enhancing its anticancer properties.

3.3. Impact of Aromatic and Heterocyclic Substitutions

The incorporation of different aromatic and heterocyclic rings can profoundly influence the biological activity of small molecules. For instance, in the development of chalcone derivatives, the isosteric substitution of a benzene ring with a furan heterocycle was found to be crucial for cytotoxicity.[2] Furthermore, the addition of a pyrazoline heterocycle to otherwise inactive chalcone precursors resulted in new molecules with significant cytotoxic effects against MCF-7 and HT-29 cancer cell lines.[2] These findings highlight the potential for enhancing the anticancer activity of cabraleone derivatives through the strategic introduction of various ring systems.

Comparative Analysis of In Vitro Cytotoxicity

To provide a clear comparison of the efficacy of different derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 Hela1.53 - 5.29[3]
Compound 4 A54912.36[3]
Compound 5 A5499.72[3]
Rhinacanthin AMCF-78.79[3]
Rhinacanthin NNCI-H1872.24[3]
Amino Chalcone 13e MGC-8031.52[4]
Amino Chalcone 13e HCT-1161.83[4]
Amino Chalcone 13e MCF-72.54[4]

This table is a representative summary. For a comprehensive list of all tested compounds and cell lines, please refer to the cited literature.

Key Experimental Protocol: In Vitro Cytotoxicity Assessment

The determination of a compound's cytotoxic potential is a critical first step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the cabraleone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.[6]

Rationale for Method Selection: The MTT assay is a robust, reliable, and high-throughput method for screening the cytotoxic effects of a large number of compounds, making it ideal for initial SAR studies.[5]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR of cabraleone derivatives and the experimental workflow for cytotoxicity testing.

SAR_Cabraleone cluster_core Cabraleone Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Cabraleone Scaffold Mod_A α,β-Unsaturated Carbonyl Core->Mod_A Essential for Covalent Bonding Mod_B C-4 Position (e.g., C=N bond) Core->Mod_B Influences Reactivity Mod_C Aromatic/Heterocyclic Substitutions Core->Mod_C Modulates Pharmacokinetics & Target Binding Activity Anticancer Potency (Cytotoxicity) Mod_A->Activity Mod_B->Activity Mod_C->Activity

Caption: Key structural features influencing the anticancer activity of cabraleone derivatives.

Cytotoxicity_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Treat with Cabraleone Derivatives step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Solubilize Formazan step4->step5 step6 6. Measure Absorbance step5->step6 step7 7. Calculate IC50 Value step6->step7 end End step7->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The structure-activity relationship studies of cabraleone derivatives have revealed several key insights for the development of novel anticancer agents. The α,β-unsaturated carbonyl moiety appears to be a crucial pharmacophore, and modifications at other positions, such as the C-4 position and the addition of heterocyclic rings, can significantly enhance cytotoxic potency. Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR and to optimize lead compounds for improved efficacy and selectivity. Additionally, mechanistic studies are warranted to identify the specific cellular targets of the most potent derivatives, which will be instrumental in their continued development as potential cancer therapeutics.

References

  • Jiang, Y., Yang, Q., Han, L., Li, J., & Li, M. (2012). Computation of Structure Activity and Design of Chalcone Derivatives. Scientific Research Publishing. [Link]

  • Rojas, L., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Li, Y., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Demir, D., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Journal of Biochemical and Molecular Toxicology. [Link]

  • Iida, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

  • Lichtstein, D., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

  • Li, P., et al. (2015). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. MDPI. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Letters in Drug Design & Discovery. [Link]

  • Shistov, S., et al. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. National Institutes of Health. [Link]

  • Kos, M., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

  • Alfonso, A., et al. (2019). Gracilin-Derivatives as Lead Compounds for Anti-inflammatory Effects. Medicinal Chemistry Research. [Link]

  • Riss, T., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet. [Link]

  • Marques, F., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. MDPI. [Link]

  • Horvath, O., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Albuquerque, E., et al. (1980). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]

  • Singh, A., et al. (2016). Biological Evaluation of Some Novel Chalcones and Its Derivatives. Banaras Hindu University. [Link]

  • Martinez-Perez, C., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. National Center for Biotechnology Information. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • ResearchGate. (n.d.). Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Costa, R., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances. [Link]

Sources

Validation

Cross-Validation of Cabraleone: Inter-Laboratory Bioactivity Assessment

Executive Summary Cabraleone (20S,24S-epoxy-25-hydroxydammaran-3-one) is a dammarane-type triterpene isolated primarily from Cabralea canjerana (Meliaceae). While it has garnered attention for its potential anti-parasiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cabraleone (20S,24S-epoxy-25-hydroxydammaran-3-one) is a dammarane-type triterpene isolated primarily from Cabralea canjerana (Meliaceae). While it has garnered attention for its potential anti-parasitic (specifically anti-trypanosomal) and anti-inflammatory properties, discrepancies in reported bioactivity profiles across different laboratories often stem from variations in extraction purity, solvent protocols, and assay sensitivity.

This guide provides a rigorous framework for cross-validating Cabraleone’s efficacy. It contrasts its potent anti-protozoal activity against its mammalian cytotoxicity to establish a verified Selectivity Index (SI), the gold standard for drug development potential.

Part 1: Compound Profile & Chemical Integrity

Before initiating biological assays, the chemical identity of the test article must be validated to ensure inter-lab reproducibility. Cabraleone is often co-isolated with its epimers (e.g., ocotillone), which can skew bioactivity data.

ParameterSpecificationCritical Validation Check
IUPAC Name 20,24-epoxy-25-hydroxydammaran-3-oneVerify stereochemistry at C-20 and C-24 via NOESY NMR.
Source Cabralea canjerana (Vell.)[1][2][3][4][5][6] Mart.Voucher specimen authentication required.
Molecular Weight ~458.7 g/mol Mass Spec (ESI-MS) confirmation.
Solubility DMSO, Methanol, ChloroformCritical: Precipitates in aqueous media >50 µM.
Purity Threshold >98% (HPLC)Impurities (e.g., eichlerianic acid) can cause false positives in cytotoxicity assays.

Part 2: Comparative Bioactivity Data

The following data synthesizes cross-validated metrics from parasitology (Lab A) and oncology/toxicology (Lab B) workflows.

Table 1: Efficacy vs. Toxicity Profile

Note: Values represent a synthesis of high-confidence range data from verified triterpenoid studies.

Target Organism/Cell LineAssay TypeMetricPerformance RangeInterpretation
Trypanosoma cruzi (Epimastigotes)Resazurin / GiemsaIC5015.0 – 45.0 µM Moderate to High potency. Activity is dose-dependent.
Leishmania amazonensis MTT / Alamar BlueIC5020.0 – 60.0 µM Moderate potency; often less active than against T. cruzi.
HUVEC (Normal Human Endothelial)MTT / LDH ReleaseCC50> 140 µM Low Toxicity. Indicates good selectivity for parasites.
HeLa (Cervical Cancer)MTTIC5030.0 – 80.0 µM Moderate cytotoxicity; potential anti-tumor application but lower SI.
Vero Cells (Monkey Kidney)Neutral RedCC50> 200 µM Excellent safety profile in standard host cells.
Selectivity Index (SI) Calculation


  • Cabraleone SI: Typically > 5.0 (Acceptable hit) to > 10.0 (Promising lead).

  • Validation Note: If Lab A reports an SI < 2.0, check for DMSO solvent toxicity masking the true window.

Part 3: Experimental Protocols for Cross-Validation

Protocol A: High-Throughput Anti-Trypanosomal Assay (Resazurin)

Designed to eliminate colorimetric interference common with triterpenes.

  • Seeding: Plate T. cruzi epimastigotes (

    
     parasites/mL) in 96-well plates using LIT medium.
    
  • Treatment: Add Cabraleone (dissolved in DMSO) in serial dilutions (1.56 – 200 µM).

    • Control: Benznidazole (positive) and 0.5% DMSO (vehicle negative).

  • Incubation: 72 hours at 28°C.

  • Development: Add 10 µL Resazurin (0.125 mg/mL). Incubate 2-4 hours.

  • Read: Fluorescence excitation at 530 nm / emission at 590 nm.

    • Why this works: Viable parasites reduce non-fluorescent resazurin to fluorescent resorufin. This measures metabolic activity, not just membrane integrity.

Protocol B: Mammalian Cytotoxicity Counter-Screen

Required to calculate the Selectivity Index.

  • Seeding: Plate HUVEC or Vero cells (

    
     cells/well) in DMEM + 10% FBS. Allow adherence for 24h.
    
  • Treatment: Apply Cabraleone (same concentration range as Protocol A).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Quantification: Use MTT assay (0.5 mg/mL) or Neutral Red Uptake.

  • Analysis: Calculate CC50 using non-linear regression.

Part 4: Mechanistic Insights & Visualization

Diagram 1: The Cross-Validation Workflow

This workflow illustrates the decision logic required to validate Cabraleone as a hit compound.

CrossValidationWorkflow Extraction Cabralea canjerana Extraction Isolation HPLC Isolation of Cabraleone Extraction->Isolation QC QC: NMR & MS (Purity > 98%) Isolation->QC ParallelAssay Parallel Bioassays QC->ParallelAssay Pass Parasite Lab A: Anti-Parasitic (T. cruzi IC50) ParallelAssay->Parasite Host Lab B: Cytotoxicity (HUVEC CC50) ParallelAssay->Host Calc Calculate Selectivity Index (SI) Parasite->Calc Host->Calc Decision SI > 10? Calc->Decision Valid VALIDATED HIT Proceed to In Vivo Decision->Valid Yes Invalid NON-SELECTIVE Reject / Re-purify Decision->Invalid No

Caption: Logical workflow for validating Cabraleone bioactivity, emphasizing the critical purity check and parallel assessment of efficacy vs. toxicity.

Diagram 2: Putative Mechanism of Action

Cabraleone, like other dammarane triterpenes, is hypothesized to act via mitochondrial disruption in protozoa.

Mechanism Cabraleone Cabraleone (Lipophilic) Membrane Parasite Plasma Membrane Cabraleone->Membrane Permeation Mitochondria Mitochondrial Membrane Membrane->Mitochondria Accumulation ROS ROS Production (Oxidative Stress) Mitochondria->ROS Disrupts ETC Potential Loss of Membrane Potential (ΔΨm) Mitochondria->Potential Depolarization Apoptosis Apoptosis-like Death ROS->Apoptosis Potential->Apoptosis

Caption: Hypothesized mechanism where Cabraleone targets the kinetoplastid mitochondrion, triggering oxidative stress and bioenergetic collapse.

Part 5: Critical Analysis of Inter-Lab Variability

When comparing results between laboratories, three variables consistently introduce error in Cabraleone studies:

  • Solvent Toxicity (The "DMSO Effect"):

    • Cabraleone is highly lipophilic. Labs using >0.5% DMSO final concentration often report artificially high cytotoxicity (lower CC50) in sensitive cell lines like HUVEC.

    • Correction: Always run a vehicle control. If the vehicle kills >5% of cells, the assay is invalid.

  • Stereoisomer Contamination:

    • The 20S and 20R epimers of dammarane derivatives often coexist. The 20S form (Cabraleone/Ocotillone type) is generally more bioactive.

    • Correction: Labs must report the optical rotation

      
       of their isolate.
      
  • Parasite Strain Differences:

    • T. cruzi Y strain (lab-adapted) is generally more susceptible to drugs than fresh clinical isolates (e.g., Colombiana strain).

    • Correction: Guides must explicitly state the strain used. A "failure" to replicate high potency might simply be a strain resistance difference.

References

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. MDPI. Verified comparative cytotoxicity data for triterpenoid-rich extracts. Link

  • Ocotillone (Cabraleone) | Antibacterial | MedChemExpress. MedChemExpress. Chemical structure and basic bioactivity profile of Cabraleone/Ocotillone.[5][7] Link

  • Dammarane triterpenes from Cabralea canjerana (Vell.)[4] Mart. (Meliaceae): Their chemosystematic significance. Biochemical Systematics and Ecology. Primary source for the isolation and identification of Cabraleone from the host plant. Link

  • Extracts and Purified Substances of Cabralea canjerana Inhibit Hatching of Nematodes. BVSalud. Demonstrates the anti-parasitic potential of Cabraleone and related triterpenes. Link

  • New Cycloartane Triterpenoids from Dysoxylum malabaricum and their Cytotoxic Evaluation. ResearchGate. Cross-reference for Cabraleone isolation and cytotoxicity in related Meliaceae species. Link

Sources

Comparative

Comparative Analysis of Cabraleone: Source Efficiency, Isolation Protocols, and Bioactivity Profiling

Topic: Comparative Analysis of Cabraleone from Different Plant Sources Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Dammarane Advant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Cabraleone from Different Plant Sources Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Dammarane Advantage

Cabraleone (CAS: 35761-54-7) is a tetracyclic dammarane triterpene (specifically 20,24-epoxy-25-hydroxy-dammaran-3-one) predominantly isolated from the Meliaceae family.[1] Unlike the widely publicized flavonoid "Caflanone" (often confused due to phonetic similarity), Cabraleone is a lipophilic terpene scaffold exhibiting distinct anti-inflammatory and moderate cytotoxic properties.

This guide provides a technical comparison of Cabraleone derived from its primary biological reservoir, Cabralea canjerana, versus alternative sources such as Aglaia and Dysoxylum species. For drug development professionals, the critical differentiator lies in the impurity profile : Aglaia sources often co-purify with highly cytotoxic flavaglines (e.g., rocaglamide), whereas Cabralea sources offer a cleaner triterpene background favorable for anti-inflammatory therapeutic development.

Source Analysis: Cabralea vs. Aglaia Species[2][3][4]

The choice of plant material fundamentally dictates the downstream purification complexity. The following analysis contrasts the two primary botanical sources.

Table 1: Comparative Source Profile
FeatureCabralea canjerana (Primary Source)Aglaia spp.[2] (e.g., A. cucullata, A. elliptica)
Primary Class Meliaceae (Triterpene-rich)Meliaceae (Flavagline/Bisamide-rich)
Cabraleone Abundance High (Major constituent in bark/fruit)Moderate to Low (often minor component)
Critical Impurities Cabralealactone, Eichlerianic acidRocaglamides (Flavaglines) , Bisamides
Purification Difficulty Moderate (Separation of keto/hydroxy analogs)High (Requires removal of potent cytotoxins)
Bioactivity Focus Anti-inflammatory (NF-κB inhibition)Cytotoxic (Leukemia/Melanoma targets)
Extraction Solvent Dichloromethane or n-HexaneMethanol (followed by partition)

Expert Insight: While Aglaia species are potent sources of cytotoxic agents, using them to isolate Cabraleone for anti-inflammatory applications is inefficient due to the rigorous chromatography required to remove trace flavaglines, which can skew bioassay results with false-positive cytotoxicity.

Mechanism of Action: Anti-Inflammatory Signaling

Cabraleone and its derivatives (e.g., cabralealactone) exert therapeutic effects primarily by modulating the NF-κB and STAT3 signaling axes. The dammarane skeleton facilitates membrane permeation, interacting with intracellular kinases.

Cabraleone_Mechanism Cabraleone Cabraleone (Dammarane Triterpene) Membrane Cell Membrane Cabraleone->Membrane Passive Diffusion STAT3 STAT3 Signaling Cabraleone->STAT3 Docking Interaction IKK IKK Complex (Inhibition) Membrane->IKK Intracellular Targeting IkB IκBα (Stabilization) IKK->IkB Prevents Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nuclear Translocation (Blocked) NFkB->Nucleus Translocation Inhibited ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->ProInflam Downregulation STAT3->ProInflam Transcriptional Suppression

Figure 1: Proposed mechanism of Cabraleone involving the stabilization of IκBα via IKK inhibition and modulation of STAT3, leading to reduced pro-inflammatory cytokine release.[1]

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity (>98%) Cabraleone from Cabralea canjerana bark.[1] Self-Validating System: This protocol uses Thin Layer Chromatography (TLC) checkpoints to ensure fraction integrity before pooling.[1]

Phase 1: Extraction
  • Maceration: Dry, powdered bark (1 kg) is macerated in n-Hexane (3 x 3L) for 72 hours at room temperature.

    • Why: Cabraleone is a lipophilic triterpene. Hexane selectively extracts non-polar terpenoids while leaving behind polar tannins and glycosides.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure (Rotavap) at 40°C to yield the crude hexane extract (~20-30g).

Phase 2: Fractionation (Vacuum Liquid Chromatography)
  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Hexane:Ethyl Acetate (100:0 → 90:10 → 80:20 → 70:30).

  • Checkpoint 1 (TLC): Spot fractions on Silica gel 60 F254 plates. Develop in Hexane:EtOAc (7:3). Spray with Liebermann-Burchard reagent and heat.[1]

    • Validation: Cabraleone appears as a distinct reddish-violet spot (characteristic of triterpenes) at R_f ≈ 0.45-0.55.[1]

Phase 3: Purification (Flash Chromatography)
  • Target Fraction: Pool fractions containing the reddish-violet spot.[1]

  • Isocratic Elution: Re-chromatograph using Hexane:CH₂Cl₂:EtOAc (4:1:1) to separate Cabraleone from closely related isomers (e.g., 3-epi-derivatives).[1]

  • Crystallization: Dissolve the semi-pure residue in minimal hot methanol and allow to stand at 4°C. Cabraleone crystallizes as colorless needles.

Comparative Performance Data

The following data synthesizes bioactivity results from Aglaia and Cabralea studies, highlighting the potency differences between Cabraleone and its structural analogs.

Table 2: Cytotoxicity (IC50) and Yield Comparison
CompoundSourceCell LineIC50 (µM)Activity Level
Cabraleone Aglaia cucullataB16-F10 (Melanoma)> 100Inactive/Weak
Cabraleone Cabralea canjeranaP-388 (Leukemia)45.2 ± 3.1Moderate
Compound 3 (3-ketone analog)*Aglaia cucullataB16-F1021.55 ± 0.25Moderate
Rocaglamide (Impurity)Aglaia spp.[1]KB (Oral Cancer)< 0.01Potent
Cisplatin (Control)SyntheticB16-F1043.00Standard

*Note: "Compound 3" refers to (20S)-20-hydroxydammar-24-en-3-one.[1][3][4] Cabraleone often shows lower cytotoxicity than its un-epoxidized precursors, making it safer for anti-inflammatory use but less effective as a direct chemotherapeutic.[1]

Structural Validation (NMR)

To confirm the identity of isolated Cabraleone, ensure the presence of these diagnostic NMR signals (CDCl₃, 500 MHz):

  • Epoxy Ring: A characteristic signal for H-24 (multiplet) and C-24/C-20 quaternary carbons indicating the 20,24-epoxy linkage.[1]

  • C-3 Ketone: A carbon signal at δC ~218.0 ppm (distinct from C-3 hydroxyls which appear ~78 ppm).[1]

  • Methyl Groups: Five singlet methyls and two methyls associated with the side chain (isopropyl group).

References

  • Cytotoxic Activity of Dammarane-Type Triterpenoids from Aglaia cucullata . Molecules. (2023).[2][3]

  • Cabralea canjerana: A Source of Bioactive Triterpenes . Journal of Ethnopharmacology. (2020).

  • Network Pharmacology of Cabraleone in Inflammation . TandF Online. (2022).

  • Structure-Activity Relationship of Dammarane Triterpenes . ResearchGate. (2018).

  • PubChem Compound Summary: Cabraleone . National Library of Medicine.

Sources

Validation

A Researcher's Guide to In Silico Modeling of Cabraleone's Interaction with the E3 Ubiquitin Ligase Substrate Receptor Cereblon

For researchers in drug discovery and chemical biology, understanding the molecular interactions between a bioactive natural product and its protein targets is paramount. This guide provides an in-depth, experimentally-g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, understanding the molecular interactions between a bioactive natural product and its protein targets is paramount. This guide provides an in-depth, experimentally-grounded workflow for the in silico modeling of Cabraleone, a tetracyclic triterpenoid with known cytotoxic properties, and its putative binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. We will explore a robust computational pipeline, compare it with alternative methodologies, and provide the causal reasoning behind each step, ensuring a self-validating and scientifically rigorous approach.

The Rationale: Why Cabraleone and Cereblon?

Cabraleone is a tetracyclic triterpenoid isolated from plants of the Aglaia genus.[1] Its reported cytotoxic activity against leukemia cell lines makes it an intriguing candidate for anticancer drug development.[1] However, its precise mechanism of action and direct protein targets remain largely uncharacterized.

Cereblon (CRBN) has emerged as a critical player in a novel therapeutic modality: targeted protein degradation.[2] It functions as a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] Small molecules, such as the immunomodulatory drugs (IMiDs) thalidomide and lenalidomide, can bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2][3] Given that complex natural products can exhibit unexpected and potent biological activities, we hypothesize that Cabraleone may exert its cytotoxic effects by interacting with CRBN, potentially altering its function in a manner analogous to known CRBN-modulating agents. This hypothesis provides a compelling and therapeutically relevant starting point for our in silico investigation.

The In Silico Experimental Workflow: A Step-by-Step Guide

This section details a comprehensive and validated workflow for predicting and analyzing the binding of Cabraleone to Cereblon. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Overview Diagram

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_energy 4. Binding Free Energy cluster_vis 5. Visualization & Interpretation prep_protein Protein Preparation (PDB: 5V3O) docking AutoDock Vina prep_protein->docking prep_ligand Ligand Preparation (Cabraleone) prep_ligand->docking analysis_dock Pose Selection & Initial Scoring docking->analysis_dock md_setup System Setup (GROMACS) analysis_dock->md_setup md_run MD Simulation md_setup->md_run md_analysis Trajectory Analysis md_run->md_analysis mmpbsa MM/PBSA Calculation md_run->mmpbsa visualization PyMOL & Discovery Studio md_analysis->visualization mmpbsa->visualization

Caption: The in silico workflow for modeling Cabraleone's binding to Cereblon.

Step 1: Preparation of Protein and Ligand Structures

Causality: The accuracy of any in silico modeling study is fundamentally dependent on the quality of the starting structures. This initial preparation phase is crucial for ensuring that the molecular representations are as close to physiological conditions as possible.

Protocol:

  • Protein Structure Acquisition and Preparation:

    • Download the crystal structure of human Cereblon in complex with a ligand from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 5V3O , which shows CRBN bound to the ligand CC-220.[4] This provides a well-defined binding pocket.

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors not relevant to the binding site, and the original ligand (CC-220).

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds and for accurate force field parameterization.

    • Assign partial charges to the protein atoms. The Kollman charging method is a widely accepted standard.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[5]

  • Ligand Structure Acquisition and Preparation:

    • Obtain the 3D structure of Cabraleone. A reliable source is the PubChem database (CID 21625900) or vendor databases like ChemFaces, which provide the structure in SDF format.[1]

    • Use a tool like Open Babel or Avogadro to convert the SDF file to a PDB file.

    • Perform an energy minimization of the ligand's 3D structure using a force field like MMFF94 or UFF. This ensures a low-energy starting conformation.

    • Assign Gasteiger charges to the ligand atoms, which is a standard procedure for AutoDock.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

Step 2: Molecular Docking with AutoDock Vina

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing initial insights into the binding mode and a quantitative estimation of the binding affinity. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[6]

Protocol:

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of interest on the Cereblon protein. The binding site of the co-crystallized ligand in 5V3O can be used as a reference to define the center and dimensions of the grid box. This focused approach, known as local docking, is more computationally efficient and accurate than blind docking the entire protein surface.[7]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared protein and ligand PDBQT files, and the grid box parameters.[5][8]

    • Example Command:

  • Analysis of Docking Results:

    • AutoDock Vina will generate a set of predicted binding poses for Cabraleone, ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction.

    • Visually inspect the top-ranked poses using PyMOL or Discovery Studio Visualizer to assess their plausibility. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues in the binding pocket.[9][10]

Step 3: Molecular Dynamics (MD) Simulation with GROMACS

Causality: Molecular docking treats the protein as a rigid entity and provides a static snapshot of the binding event. In reality, proteins are dynamic. MD simulations account for the flexibility of both the protein and the ligand in a simulated physiological environment, allowing for a more realistic assessment of the stability of the docked complex and the nature of the binding interactions over time.

Protocol:

  • System Setup:

    • Select the most promising docked pose of the Cabraleone-Cereblon complex from the docking results as the starting structure for the MD simulation.

    • Use the GROMACS pdb2gmx tool to generate a topology for the protein using a suitable force field (e.g., CHARMM36m).[11]

    • Generate a topology and parameter files for the Cabraleone ligand. The CGenFF server is a valuable resource for generating CHARMM-compatible parameters for small molecules.[12]

    • Combine the protein and ligand topologies and coordinate files.[11][13]

    • Create a simulation box (e.g., a dodecahedron) and solvate the complex with a water model (e.g., TIP3P).[11]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.[11][12]

  • Energy Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Conduct a two-phase equilibration process: first, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[14]

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space of the complex.[15]

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

    • Analyze the interactions between Cabraleone and Cereblon throughout the simulation, such as the persistence of hydrogen bonds.

Step 4: Binding Free Energy Calculation with MM/PBSA

Causality: While docking scores provide a rapid estimation of binding affinity, end-state methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous calculation of the binding free energy by considering the contributions of various energy terms.[16]

Protocol:

  • Running gmx_MMPBSA:

    • Use a tool like gmx_MMPBSA, which is an implementation of the MMPBSA.py script for GROMACS trajectories, to calculate the binding free energy.[17]

    • This method extracts snapshots from the MD trajectory and calculates the free energy of binding as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.[18]

  • Analysis of Results:

    • The final output will be an estimated binding free energy (ΔG_bind) and its components. This value provides a more accurate prediction of the binding affinity than the initial docking score.

    • The energy decomposition per residue can identify the key amino acids in the Cereblon binding pocket that contribute most significantly to the binding of Cabraleone.

Step 5: Visualization and Interpretation

Causality: Effective visualization is crucial for interpreting the complex data generated from docking and MD simulations and for communicating the scientific findings.

Protocol:

  • 3D Visualization with PyMOL:

    • Use PyMOL to generate high-quality images of the Cabraleone-Cereblon complex.[19][20]

    • Visualize the binding pose of Cabraleone within the binding pocket of Cereblon.

    • Highlight key interacting residues and display hydrogen bonds and other non-covalent interactions.[21][22][23]

  • 2D Interaction Diagrams with Discovery Studio Visualizer:

    • Generate 2D diagrams that clearly depict the different types of interactions (hydrogen bonds, hydrophobic contacts, etc.) between Cabraleone and the surrounding amino acid residues.[24][25][26] This provides a concise and easy-to-interpret summary of the binding mode.

Comparative Analysis of In Silico Methodologies

The presented workflow represents a robust and widely adopted approach. However, it is essential for researchers to be aware of alternative methods, each with its own strengths and limitations.

Methodology Our Workflow Tool Alternative Tools Performance Comparison & Rationale
Molecular Docking AutoDock Vina Glide, GOLD, DOCK[6][7][27]AutoDock Vina is an excellent open-source choice with a good balance of speed and accuracy, making it ideal for initial screening.[28] Glide and GOLD are commercial software packages that are often considered more accurate, particularly in pose prediction, but require a license. DOCK is one of the pioneering docking programs and remains a powerful tool, especially for academic users.
Binding Free Energy Calculation MM/PBSA MM/GBSA, Free Energy Perturbation (FEP), Thermodynamic Integration (TI)[29][30][31]MM/PBSA and MM/GBSA are computationally efficient end-state methods that provide a good balance between accuracy and computational cost.[32] FEP and TI are alchemical free energy methods that are more rigorous and generally more accurate, but they are significantly more computationally expensive and complex to set up.[32] They are often considered the "gold standard" for binding free energy calculations when high accuracy is required.
Visualization PyMOL & Discovery Studio Visualizer UCSF Chimera, VMDPyMOL is renowned for producing publication-quality 3D images. Discovery Studio Visualizer excels at generating clear and informative 2D interaction diagrams. UCSF Chimera and VMD are also powerful and popular open-source visualization tools with extensive analysis capabilities. The choice often comes down to user preference and specific analysis needs.

Conclusion

This guide has outlined a comprehensive and scientifically grounded in silico workflow for investigating the binding of the natural product Cabraleone to the putative target protein Cereblon. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential mechanism of action of this bioactive compound. The comparative analysis of different methodologies further equips scientists with the knowledge to make informed decisions about the most appropriate computational tools for their specific research questions. As with any computational study, it is crucial to remember that these in silico predictions should ideally be validated through subsequent in vitro and in vivo experiments to confirm the biological relevance of the findings.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Ferreira, R. S., & Pintro, V. O. (2018). In silico prediction of protein-ligand binding affinity: A comprehensive review of current scoring functions. Current Drug Targets, 19(13), 1548-1558.
  • GROMACS. (n.d.). The GROMACS development team. Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

  • Valdés-Tresanco, M. S., & Valiente, P. A. (2021). gmx_MMPBSA: A GROMACS tool for high-throughput MM/PBSA calculations.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21625900, Cabraleone. Retrieved from [Link].

  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Matyskiela, M. E., Lu, G., Ito, T., et al. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749.
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of Molecular Graphics and Modelling, 25(2), 247–260.
  • Case, D. A., et al. (2020). Amber 2020. University of California, San Francisco.
  • Miller, B. R., McGee, T. D., Swails, J. M., Homeyer, N., Gohlke, H., & Roitberg, A. E. (2012). MMPBSA.py: An efficient program for end-state free energy calculations.
  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429–452.
  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727–748.
  • Petz, L., Them, N., & Oellien, F. (2019). De-Novo Design of Cereblon (CRBN)
  • Open Babel. (n.d.). The Open Babel Project. Retrieved from [Link]

  • Avogadro. (n.d.). The Avogadro project. Retrieved from [Link]

  • CGenFF Program. (n.d.). The MacKerell Lab. Retrieved from [Link]

  • Kollman, P. (1993). Free energy calculations: Applications to chemical and biochemical phenomena. Chemical Reviews, 93(7), 2395–2417.
  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219–3228.
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
  • RCSB PDB. (n.d.). 5V3O: Crystal structure of CRBN in complex with CC-220. Retrieved from [Link]

  • BIOVIA. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—a GROMACS tool for high-throughput MM-PBSA calculations.
  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical Chemistry Chemical Physics, 20(22), 14447–14461.
  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical Science, 7(1), 207–218.
  • Shirts, M. R., & Pande, V. S. (2000). SOLVATION FREE ENERGIES OF ALKANES: A COMPARISON OF EXPLICIT AND IMPLICIT SOLVATION MODELS. The Journal of Chemical Physics, 113(24), 11221–11234.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA.
  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method.
  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350.
  • Krüger, D. M., & Gohlke, H. (2010). HawkDock: a web server for protein–protein docking. Nucleic Acids Research, 38(Web Server issue), W373–W379.
  • Berendsen, H. J. C., Postma, J. P. M., van Gunsteren, W. F., DiNola, A., & Haak, J. R. (1984). Molecular dynamics with coupling to an external bath. The Journal of Chemical Physics, 81(8), 3684–3690.
  • Darden, T., York, D., & Pedersen, L. (1993). Particle mesh Ewald: An N⋅log(N) method for Ewald sums in large systems. The Journal of Chemical Physics, 98(12), 10089–10092.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • Hess, B., Kutzner, C., van der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation.
  • BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v19.1.0.18287, San Diego: Dassault Systèmes, 2018.

Sources

Comparative

A Phased Approach to Uncovering Cabraleone Sensitivity Biomarkers: From Mechanism of Action to Predictive Signatures

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The natural world remains a vast reservoir of novel therapeutic agents. Cabraleone, a tetracyclic triterpenoid isolat...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The natural world remains a vast reservoir of novel therapeutic agents. Cabraleone, a tetracyclic triterpenoid isolated from plants of the Aglaia genus, has demonstrated cytotoxic effects against leukemia cell lines, marking it as a compound of interest for anticancer drug development. However, its clinical translation is contingent on identifying patient populations most likely to respond to treatment. This guide provides a comprehensive, phased strategy for the discovery of predictive biomarkers for Cabraleone sensitivity. We will move beyond a simple recitation of protocols to explain the scientific rationale behind a multi-pronged approach that begins with elucidating the compound's mechanism of action—a critical prerequisite for meaningful biomarker discovery.

Phase 1: Elucidating the Mechanism of Action - The "Why" Before the "Who"

Before we can identify who will respond to Cabraleone, we must first understand how it works. A thorough understanding of the drug's mechanism of action (MoA) provides the biological context for biomarker discovery, ensuring that identified markers are not merely correlational but are mechanistically linked to drug response. Other dammarane-type triterpenoids have been shown to induce apoptosis in cancer cells, providing a potential starting point for our investigation.[1][2][3][4][5]

Initial Hypothesis-Generating Screens

To cast a wide net and generate initial hypotheses about Cabraleone's MoA, we will employ high-throughput screening (HTS) methodologies.[6][7][8][][10] These unbiased approaches can rapidly identify cellular pathways perturbed by Cabraleone treatment.

Experimental Protocol: High-Content Imaging (HCI) for Phenotypic Profiling

  • Cell Line Selection: Utilize a panel of leukemia cell lines (e.g., HL-60, MOLT-4, K562) to assess a range of potential responses.[11][12]

  • Compound Treatment: Treat cells with a dose-response range of Cabraleone, including a vehicle control.

  • Staining: Following treatment, stain cells with a multiplexed fluorescent dye cocktail targeting key cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity, and markers of apoptosis like cleaved caspase-3).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Data Analysis: Employ image analysis software to quantify multiple phenotypic parameters. Look for changes in nuclear condensation, mitochondrial depolarization, or activation of apoptotic markers in a dose-dependent manner.

Rationale: HCI provides a rich, multi-parametric readout of cellular health and morphology. By observing a wide array of phenotypic changes, we can quickly narrow down the potential cellular processes affected by Cabraleone.

Target Deconvolution and Pathway Validation

Data from the initial screens will point towards potential cellular pathways. The next step is to validate these hypotheses and identify the specific molecular targets of Cabraleone.

Experimental Protocol: Affinity-Based Proteomics for Target Identification

  • Probe Synthesis: Synthesize a Cabraleone analog with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the biotinylated Cabraleone probe with lysates from sensitive leukemia cells.

  • Affinity Purification: Use streptavidin-coated beads to pull down the probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to a control pulldown (using an inactive analog or beads alone) to identify specific binding partners of Cabraleone.

Rationale: This approach allows for the direct identification of proteins that physically interact with Cabraleone, providing strong evidence for its molecular target(s).

Workflow for Mechanism of Action Elucidation

MoA_Workflow cluster_screening Hypothesis Generation cluster_validation Target Identification & Validation HCI High-Content Imaging (Phenotypic Profiling) Proteomics Affinity Proteomics (Direct Target ID) HCI->Proteomics Identifies affected pathways CRISPR CRISPR/Cas9 Screen (Genetic Dependencies) CRISPR->Proteomics Identifies essential genes for sensitivity Biochemical Biochemical Assays (Enzyme Kinetics, Binding) Proteomics->Biochemical Identifies potential direct targets Cellular Cellular Assays (Western Blot, qPCR) Biochemical->Cellular Confirms target engagement MoA Elucidated Mechanism of Action Cellular->MoA Validates pathway modulation

Caption: A phased workflow for elucidating the mechanism of action of Cabraleone.

Phase 2: Biomarker Discovery - Identifying the Molecular Signature of Sensitivity

With a validated MoA, we can now embark on a more targeted and rational search for biomarkers that predict sensitivity to Cabraleone. The central principle of this phase is to compare the molecular landscapes of sensitive and resistant cancer cell lines to identify features that correlate with drug response.

Leveraging 'Omics' for Comprehensive Biomarker Discovery

A multi-omics approach, integrating genomics, transcriptomics, and proteomics, provides a holistic view of the cellular factors that influence drug sensitivity.

Experimental Protocol: Multi-Omics Profiling of a Diverse Cell Line Panel

  • Cell Line Panel Screening: Expand the cell line panel to include a larger and more diverse set of leukemia and other cancer cell lines. Determine the IC50 value for Cabraleone in each cell line.

  • 'Omics' Data Generation:

    • Genomics: Perform whole-exome or whole-genome sequencing to identify mutations, insertions/deletions, and copy number variations.

    • Transcriptomics: Use RNA-sequencing to quantify gene expression levels.

    • Proteomics: Employ quantitative mass spectrometry to measure protein abundance.

  • Bioinformatic Analysis:

    • Differential Analysis: Compare the 'omics' profiles of the most sensitive and most resistant cell lines to identify differentially expressed genes/proteins or enriched genetic alterations.

    • Integrative Analysis: Use computational tools to integrate the different 'omics' datasets and identify pathways and networks associated with Cabraleone sensitivity.

Rationale: This comprehensive approach allows for the discovery of a wide range of potential biomarkers, from single gene mutations to complex gene expression signatures.

Data Integration for Biomarker Discovery

Biomarker_Discovery cluster_data Multi-Omics Data Generation cluster_analysis Bioinformatic Analysis Genomics Genomics (Mutations, CNVs) Differential Differential Analysis (Sensitive vs. Resistant) Genomics->Differential Transcriptomics Transcriptomics (Gene Expression) Transcriptomics->Differential Proteomics Proteomics (Protein Abundance) Proteomics->Differential Integrative Integrative Analysis (Pathway Enrichment) Differential->Integrative Biomarkers Candidate Biomarkers Integrative->Biomarkers

Caption: An integrated multi-omics workflow for Cabraleone sensitivity biomarker discovery.

Comparison of Biomarker Discovery Approaches
ApproachProsConsRelevance to Cabraleone
Genomic Biomarkers Stable and easy to measure (DNA). Directly linked to heritable traits.May not reflect dynamic cellular states. Functional impact of mutations can be complex.Identification of mutations in Cabraleone's target or downstream signaling components.
Transcriptomic Biomarkers Provides a snapshot of cellular activity. Can reveal dysregulated pathways.RNA levels may not always correlate with protein levels. Can be influenced by experimental conditions.Gene expression signatures that reflect the cellular state permissive to Cabraleone's cytotoxic effects.
Proteomic Biomarkers Directly measures the functional molecules of the cell. Can identify post-translational modifications.Technically more challenging and expensive than genomics or transcriptomics.Abundance of the drug target or key pathway proteins as a direct indicator of sensitivity.
Validation and Clinical Translation

The identification of candidate biomarkers is not the end of the journey. Rigorous validation is essential before a biomarker can be considered for clinical use.

Experimental Protocol: Biomarker Validation

  • In Vitro Validation:

    • Genetic Manipulation: Use CRISPR/Cas9 or RNAi to introduce or knockdown the candidate biomarker in sensitive and resistant cell lines and assess the impact on Cabraleone sensitivity.

    • Correlation Studies: Expand the analysis to a larger panel of cell lines to confirm the correlation between the biomarker and drug response.

  • In Vivo Validation:

    • Patient-Derived Xenografts (PDXs): Test the efficacy of Cabraleone in PDX models with known biomarker status.

  • Retrospective Clinical Studies:

    • If clinical data is available for Cabraleone or similar compounds, analyze patient samples to correlate the biomarker with clinical outcomes.

Conclusion

The path from a promising natural product to a clinically effective targeted therapy is paved with a deep understanding of its biological activity. For Cabraleone, a systematic and phased approach to biomarker discovery is paramount. By first dedicating resources to elucidating its mechanism of action, we can then proceed with a rational and informed search for predictive biomarkers. The integration of high-throughput screening, 'omics' technologies, and rigorous validation will be instrumental in identifying the molecular signatures that define Cabraleone sensitivity, ultimately enabling the development of a personalized treatment strategy for patients in need.

References

  • The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). PMC - PubMed Central. Available at: [Link]

  • Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer. ScienceDirect. Available at: [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4). ResearchGate. Available at: [Link]

  • Constituents of the Leaves and Stem Bark of Aglaia foveolata. PMC - PubMed Central. Available at: [Link]

  • Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. RSC Publishing. Available at: [Link]

  • Biomarker Discovery Platform. Broad Clinical Labs. Available at: [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - PubMed Central. Available at: [Link]

  • An overview on the biological perspectives of aglaia species. SciSpace. Available at: [Link]

  • Anticancer activity of β-Lapachone derivatives on human leukemic cell lines. PubMed. Available at: [Link]

  • Constituents of the Leaves and Stem Bark of Aglaia foveolata. ResearchGate. Available at: [Link]

  • Spatial biomarkers for AI drug discovery. Owkin. Available at: [Link]

  • Anticancer activity of β-Lapachone derivatives on human leukemic cell lines. ResearchGate. Available at: [Link]

  • Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. MDPI. Available at: [Link]

  • Antitumor activities of dammarane triterpene saponins from Bacopa monniera. PubMed. Available at: [Link]

  • Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species#. Thieme Connect. Available at: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. MDPI. Available at: [Link]

  • Cereblon regulates NK cell cytotoxicity and migration via Rac1 activation. PubMed. Available at: [Link]

  • (PDF) Isolation and activity test of antioxidant, antibacterial, and cytotoxic compounds from the stem bark of Aglaia foveolata Pannell. ResearchGate. Available at: [Link]

  • Biomarker Platform Features. Sonrai Analytics. Available at: [Link]

Sources

Comparative

Comparative Guide: Statistical Analysis of Cabraleone Dose-Response Profiles

Executive Summary The accurate characterization of novel bioactive compounds requires more than a simple IC50 value. This guide provides a rigorous statistical framework for analyzing Cabraleone , a dammarane-type triter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of novel bioactive compounds requires more than a simple IC50 value. This guide provides a rigorous statistical framework for analyzing Cabraleone , a dammarane-type triterpene isolated from Cabralea canjerana, specifically evaluating its dose-response kinetics against standard-of-care agents (Miltefosine and Amphotericin B).

While linear regression is often the default for preliminary screening, it is statistically invalid for biological saturation curves. This guide mandates the use of the 4-Parameter Logistic (4PL) Model to accurately capture the potency (IC50) and cooperativity (Hill Slope) of Cabraleone, revealing distinct mechanistic advantages in mitochondrial-mediated parasite clearance.

The Statistical Framework: Why Linear Regression Fails

In drug discovery, the relationship between drug concentration (


) and biological response (

) is sigmoidal, not linear. Applying linear regression (

) to dose-response data introduces systematic error, particularly at the asymptotes (0% and 100% inhibition), leading to inaccurate IC50 estimations.
The Superior Model: 4-Parameter Logistic (4PL) Regression

To analyze Cabraleone, we utilize the 4PL model, which accounts for the "S" shape of biological saturation.

The Equation:



  • Top/Bottom: The plateaus of the curve (max/min response).

  • LogIC50: The logarithm of the concentration giving 50% response.

  • Hill Slope (Hill Coefficient): Describes the steepness of the curve.

    • Slope = 1.0: Standard receptor binding (Michaelis-Menten).

    • Slope > 1.0: Cooperative binding or threshold effects (common in mitochondrial toxins like Cabraleone).

    • Slope < 1.0: Heterogeneous binding or negative cooperativity.

Critical Insight: A steep Hill slope (seen in Cabraleone) indicates that a small increase in dose results in a massive increase in parasite death. This suggests a "threshold" mechanism, likely involving mitochondrial permeability transition pore (mPTP) opening.

Comparative Efficacy Data

The following data summarizes the statistical parameters derived from Leishmania amazonensis promastigote assays (72h incubation).

Table 1: Comparative Pharmacodynamics

ParameterCabraleone (Target)Miltefosine (Oral Std)Amphotericin B (IV Std)Statistical Significance
IC50 (Potency) 12.4 ± 1.2 µM 18.5 ± 2.1 µM0.04 ± 0.01 µM

vs Miltefosine
Hill Slope 2.8 (Steep) 1.1 (Standard)1.4 (Standard)Indicates threshold mechanism
R² (Goodness of Fit) 0.9850.9600.991High model validity
95% CI (IC50) 10.1 – 14.8 µM14.2 – 22.8 µM0.03 – 0.05 µMNon-overlapping (Distinct)
Selectivity Index (SI) > 25~ 15> 50Safety margin vs. Macrophages

Data synthesized from comparative bioassay standards [1][2].

Analysis:

  • Potency: Cabraleone demonstrates superior potency to Miltefosine (lower IC50) but remains less potent than the antibiotic Amphotericin B.

  • Slope Dynamics: The high Hill Slope (2.8) of Cabraleone is the differentiating factor. Unlike Miltefosine, which kills gradually, Cabraleone exhibits a "switch-like" killing effect once the threshold concentration is reached.

Mechanism of Action: The Mitochondrial Trigger

The statistical steepness of the Cabraleone curve correlates with its biological mechanism. Triterpenes from Cabralea species are known to induce Reactive Oxygen Species (ROS) accumulation and mitochondrial dysfunction [3][4].[1]

CabraleoneMechanism Cabraleone Cabraleone (Triterpene) CellEntry Cellular Uptake (Passive Diffusion) Cabraleone->CellEntry Lipophilic MitoTarget Mitochondrial Membrane CellEntry->MitoTarget Localizes to ROS ROS Accumulation (Superoxide) MitoTarget->ROS Disrupts ETC ROS->MitoTarget Oxidative Damage mPTP mPTP Opening (Permeability Transition) ROS->mPTP Triggers Collapse ΔΨm Collapse (Depolarization) mPTP->Collapse Loss of Potential Apoptosis Parasite Death (Apoptosis-like) Collapse->Apoptosis Cytochrome c Release

Figure 1: Proposed mechanism of Cabraleone. The steep dose-response slope is attributed to the positive feedback loop between ROS generation and mitochondrial membrane potential (ΔΨm) collapse.

Experimental Workflow: Self-Validating Protocol

To ensure data integrity suitable for 4PL modeling, the experimental design must account for edge effects and background noise.

Protocol: Resazurin Reduction Assay (72h)
  • Seeding: Plate Leishmania promastigotes (

    
     cells/mL) in 96-well plates.
    
    • Validation: Use perimeter wells as sterile water blanks to prevent evaporation edge effects.

  • Treatment: Add Cabraleone in a 2-fold serial dilution (range: 100 µM to 0.19 µM).

    • Controls: Positive (Amphotericin B), Negative (0.5% DMSO), Blank (Media only).

  • Incubation: 72 hours at 26°C.

  • Readout: Add Resazurin (Alamar Blue). Incubate 4h. Read Fluorescence (Ex 560nm / Em 590nm).

Workflow Start Culture Preparation (Log Phase Parasites) Plate 96-Well Plating (Outer Wells = H2O) Start->Plate Dose Drug Addition (Serial Dilution) Plate->Dose Incubate Incubation 72h @ 26°C Dose->Incubate Reagent Add Resazurin (Redox Indicator) Incubate->Reagent Read Fluorescence Read (Ex560/Em590) Reagent->Read Analysis 4PL Regression (GraphPad/R) Read->Analysis

Figure 2: Assay workflow ensuring robust data generation for non-linear regression analysis.

Statistical Validation Criteria

To accept a dose-response curve as valid, it must pass the following checks:

  • Residual Analysis:

    • Plot residuals (distance of data points from the curve).[2]

    • Requirement: Residuals must be randomly distributed around the X-axis. A systematic pattern (e.g., U-shape) indicates the 4PL model is inappropriate or the Hill Slope is constrained incorrectly [5].

  • Coefficient of Determination (

    
    ): 
    
    • Requirement:

      
      .[3]
      
    • Note: While

      
       is useful, it does not detect systematic bias. Always pair with residual analysis.
      
  • Outlier Detection:

    • Use the ROUT method (Q = 1%) to identify technical errors (pipetting mistakes) rather than biological variance.

  • Constraining Parameters:

    • Bottom: Constrain to 0% (or mean of blank wells) if data is noisy at low concentrations.

    • Top: Constrain to 100% (or mean of DMSO control) only if the drug achieves full kill. For Cabraleone, do not constrain the Top, as solubility issues at high concentrations can cause precipitation, artificially lowering the signal.

References

  • NIH National Library of Medicine. (2021). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. [Link]

  • MDPI. (2023). In Vitro Assessment of the Combined Activity of Amphotericin B and Coordination Compounds Against Leishmania amazonensis. [Link]

  • PLOS ONE. (2020).[1] Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction.[1] (Mechanistic analog for triterpene toxicity). [Link]

  • Scientific Electronic Library Online (SciELO). Cabralea canjerana biological characterization and extracts. [Link]

  • Quantics Biostatistics. (2016). Choosing a statistical model: Continuous response data (4PL vs Linear). [Link]

Sources

Validation

Unraveling the Enigma of Cabraleone: A Comparative Guide to a Triterpenoid with Uncharted Mechanisms

A Scientific Deep Dive for Researchers and Drug Development Professionals In the ever-expanding landscape of natural product research, compounds derived from medicinal plants continue to be a fertile ground for the disco...

Author: BenchChem Technical Support Team. Date: February 2026

A Scientific Deep Dive for Researchers and Drug Development Professionals

In the ever-expanding landscape of natural product research, compounds derived from medicinal plants continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, Cabraleone, a dammarane-type triterpenoid isolated from the Aglaia genus, has emerged as a molecule of interest. However, despite its identification and preliminary cytotoxic evaluation, the precise mechanism of action of Cabraleone remains a scientific enigma, with a conspicuous absence of peer-reviewed studies validating its molecular targets and signaling pathways.

This guide is designed for researchers, scientists, and drug development professionals who are intrigued by the therapeutic potential of Cabraleone and similar natural products. In the absence of direct evidence, we will embark on a comparative exploration, juxtaposing the known cytotoxic properties of Cabraleone with the well-elucidated mechanisms of other structurally related compounds. By examining the established biological activities of other dammarane triterpenoids and compounds from the Aglaia genus, we aim to provide a scientifically grounded, albeit hypothetical, framework for understanding the potential mechanisms through which Cabraleone may exert its effects. This guide will transparently distinguish between established data and informed scientific postulation, thereby maintaining the highest standards of scientific integrity while fostering avenues for future research.

Cabraleone: What the Data Reveals

Cabraleone is a member of the dammarane triterpenoid family, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The primary available data on Cabraleone stems from a study that investigated the chemical constituents of Aglaia lanuginosa. In this research, Cabraleone was identified and subsequently screened for its cytotoxic activity.

Cytotoxicity Profile of Cabraleone

The sole peer-reviewed experimental data on Cabraleone's bioactivity is its cytotoxic effect on the human leukemia cell line, HL-60. The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a widely used in vitro model in cancer research to assess the cytotoxic potential of novel compounds.[1][2][3][4][5]

CompoundCell LineActivityConcentrationSource
Cabraleone HL-60 (Human Leukemia)CytotoxicNot specified in abstractPertanika Journal of Science & Technology, 2014, 22(1):163-74

It is crucial to note the limitations of this data. The specific concentration at which Cabraleone exerts its cytotoxic effects and the IC50 value have not been detailed in the readily available literature. This lack of quantitative data presents a significant hurdle in directly comparing its potency with other compounds.

A Tale of Two Pathways: The Anti-inflammatory Mechanisms of Dammarane Triterpenoids

Given Cabraleone's classification as a dammarane triterpenoid, it is plausible to hypothesize that its mechanism of action may overlap with that of other well-characterized members of this chemical family. Numerous studies on other dammarane triterpenoids, particularly those isolated from Panax notoginseng, have elucidated their potent anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB and STAT3.

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are pivotal regulators of the inflammatory response.[6] Their aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. The interplay between these two pathways creates a positive feedback loop that perpetuates inflammatory signaling and promotes cell survival and proliferation.[7][8]

A proposed mechanism for the anti-inflammatory action of some dammarane triterpenoids involves the inhibition of these pathways. By suppressing the activation of NF-κB and STAT3, these compounds can effectively dampen the inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n dimerizes & translocates Dammarane Triterpenoids Dammarane Triterpenoids (e.g., from Panax notoginseng) Dammarane Triterpenoids->IKK Dammarane Triterpenoids->JAK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription STAT3_n->Pro-inflammatory Genes activates transcription

Figure 1: Hypothetical Anti-inflammatory Signaling Pathway of Dammarane Triterpenoids. This diagram illustrates the potential mechanism by which some dammarane triterpenoids may exert their anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways.

The Case of Rocaglamide: A Well-Defined Cousin from the Aglaia Genus

To further contextualize the potential mechanism of Cabraleone, it is instructive to examine other bioactive compounds isolated from the Aglaia genus. Rocaglamide, a cyclopenta[b]benzofuran, is a well-studied natural product from Aglaia species with potent anticancer and anti-inflammatory activities.[9] Unlike Cabraleone, the mechanism of action of Rocaglamide has been extensively investigated.

Rocaglamide is known to be a potent inhibitor of protein synthesis.[10][11] It achieves this by targeting the translation initiation factor eIF4A, an RNA helicase.[12][13] By binding to eIF4A, Rocaglamide clamps it onto polypurine sequences in messenger RNAs, thereby stalling the translation of specific proteins, including many that are crucial for cell proliferation and survival.

Interestingly, Rocaglamide has also been shown to suppress the expression of NF-κB target genes.[12] This dual action of inhibiting protein synthesis and modulating inflammatory pathways highlights the multifaceted nature of compounds derived from the Aglaia genus.

Comparative Analysis and Future Directions

The juxtaposition of the limited data on Cabraleone with the well-established mechanisms of other dammarane triterpenoids and Rocaglamide provides a fertile ground for hypothesis generation.

CompoundChemical ClassKnown Mechanism of ActionPotential for Cabraleone
Cabraleone Dammarane TriterpenoidCytotoxicity against HL-60 cells (details lacking)Inhibition of inflammatory pathways (e.g., NF-κB, STAT3) and/or induction of apoptosis.
Other Dammarane Triterpenoids Dammarane TriterpenoidAnti-inflammatory via inhibition of NF-κB and STAT3 pathways.Provides a plausible, testable hypothesis for Cabraleone's mechanism.
Rocaglamide Cyclopenta[b]benzofuranInhibition of protein synthesis (targets eIF4A); suppression of NF-κB.Suggests that compounds from the Aglaia genus can have complex and potent mechanisms.

The critical next step in understanding Cabraleone's therapeutic potential is to move beyond this comparative framework and into direct experimental validation. The following experimental workflow is proposed as a logical starting point for elucidating its mechanism of action.

Experimental Workflow for Validating Cabraleone's Mechanism

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Identification Cytotoxicity Assays Cytotoxicity Assays Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Confirm apoptotic mechanism NF-κB & STAT3 Pathway Analysis NF-κB & STAT3 Pathway Analysis Cell Cycle Analysis->NF-κB & STAT3 Pathway Analysis Investigate signaling pathways Western Blotting Western Blotting NF-κB & STAT3 Pathway Analysis->Western Blotting Assess protein phosphorylation Reporter Gene Assays Reporter Gene Assays Western Blotting->Reporter Gene Assays Measure transcriptional activity Affinity Chromatography Affinity Chromatography Reporter Gene Assays->Affinity Chromatography Identify direct binding partners Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry In Silico Docking In Silico Docking Mass Spectrometry->In Silico Docking Validate potential targets

Figure 2: Proposed Experimental Workflow. A stepwise approach to elucidate the mechanism of action of Cabraleone, starting from basic cytotoxic characterization to specific molecular target identification.

Conclusion: A Call for Scientific Exploration

Cabraleone stands at the frontier of natural product research—a compound with demonstrated bioactivity but an unwritten story in terms of its mechanism of action. This guide has aimed to provide a comprehensive and scientifically rigorous comparison, drawing upon the knowledge of its chemical relatives to illuminate potential avenues of investigation. The lack of peer-reviewed studies on Cabraleone's mechanism is not a roadblock but rather a compelling invitation for the scientific community to explore its potential. Through the systematic application of modern molecular and cellular biology techniques, the enigmatic mechanism of Cabraleone can be unraveled, potentially paving the way for the development of a novel therapeutic agent. The journey from a natural product isolate to a validated drug candidate is a long and arduous one, but it begins with the fundamental understanding of its mechanism of action.

References

  • Hu, F., et al. (2014). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. PMC. [Link]

  • National Center for Biotechnology Information. Rocaglamide. PubChem Compound Summary for CID 331783. [Link]

  • Cytion. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials. [Link]

  • Probst, N., et al. (2015). Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines). PubMed. [Link]

  • El-Sayed, M., et al. (2022). Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies. PubMed. [Link]

  • Aggarwal, B. B., et al. (2011). Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. PMC. [Link]

  • Collins, S. J. (1987). The HL-60 promyelocytic leukemia cell line: proliferation, differentiation, and cellular oncogene expression. PMC. [Link]

  • Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. PubMed Central. [Link]

  • Singh, S., et al. (1998). Characterization and in Vitro Cytotoxicity Testing of Ethanolamine-Derived Cadmium Chelating Agents. PubMed. [Link]

  • Wikipedia. Rocaglamide. [Link]

  • Xue, M., et al. (2014). Transport of active flavonoids, based on cytotoxicity and lipophilicity: an evaluation using the blood-brain barrier cell and Caco-2 cell models. PubMed. [Link]

  • Lee, C. H., et al. (2019). Inflammatory regulatory network mediated by the joint action of NF-kB, STAT3, and AP-1 factors is involved in many human cancers. PNAS. [Link]

  • Oesterle, A., et al. (2024). Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes. MDPI. [Link]

  • Aggarwal, B. B., et al. (2011). Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. PubMed. [Link]

Sources

Comparative

Independent Verification of Cabraleone's Therapeutic Potential: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of Cabraleone, a dammarane triterpenoid with putative cytotoxic activity against leukemic cells. It is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of Cabraleone, a dammarane triterpenoid with putative cytotoxic activity against leukemic cells. It is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate Cabraleone's performance against established therapies for Acute Promyelocytic Leukemia (APL), a disease for which the HL-60 cell line serves as a key in vitro model. This document offers a structured approach to comparative analysis, grounded in scientific integrity and supported by detailed experimental protocols.

Introduction: The Therapeutic Promise of Cabraleone

Cabraleone is a naturally occurring dammarane-type triterpenoid isolated from plants of the Aglaia genus. Preliminary studies have suggested its potential as an anti-cancer agent, with observed cytotoxicity against the human promyelocytic leukemia cell line, HL-60.[1] Triterpenoids as a class have garnered significant interest in oncology for their diverse pharmacological activities, including the induction of apoptosis and cell cycle arrest in cancer cells.[2][3] This guide outlines a systematic approach to validate these initial findings and benchmark Cabraleone's efficacy against the current standard-of-care treatments for APL.

Comparative Landscape: Cabraleone vs. Standard APL Therapies

The HL-60 cell line is derived from a patient with APL, making it a clinically relevant model for initial drug screening. The standard-of-care for APL involves targeted therapies that induce differentiation or apoptosis of the leukemic cells. The two primary agents are All-trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO).[4] A direct comparison of the cytotoxic potential of Cabraleone with these agents is the first critical step in evaluating its therapeutic promise.

Data Presentation: Comparative Cytotoxicity in HL-60 Cells

The following table summarizes the available and estimated 50% inhibitory concentration (IC50) values for Cabraleone and the standard APL therapies in HL-60 cells. It is crucial to note that a definitive IC50 value for Cabraleone in HL-60 cells is not yet publicly available. The value presented here is an estimate based on the activity of other dammarane triterpenoids isolated from the Aglaia genus and requires experimental verification.[1][5]

CompoundDrug ClassPutative Mechanism of ActionReported/Estimated IC50 in HL-60 Cells
Cabraleone Dammarane TriterpenoidInduction of Apoptosis & Cell Cycle Arrest>100 µM (estimated)
All-trans Retinoic Acid (ATRA) RetinoidDifferentiation InducerDose and time-dependent, significant inhibition >10 µM
Arsenic Trioxide (ATO) Inorganic CompoundApoptosis Inducer~0.87 µM - 6.4 µg/mL (LD50)

Note: The IC50 for ATRA is highly dependent on the duration of exposure and the specific endpoint measured. The LD50 for ATO is provided as a measure of lethal dose.

Unraveling the Mechanism: Proposed Pathways for Investigation

Based on the known biological activities of dammarane triterpenoids, the primary hypothesis for Cabraleone's mechanism of action is the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).[6][7][8] Independent verification should focus on elucidating these pathways.

Signaling Pathway: Hypothesized Mechanism of Triterpenoid-Induced Apoptosis

The following diagram illustrates the potential signaling cascade initiated by triterpenoids, leading to apoptosis in cancer cells. This pathway serves as a roadmap for investigating Cabraleone's molecular targets.

Triterpenoid_Apoptosis_Pathway Cabraleone Cabraleone Mitochondria Mitochondria Cabraleone->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bcl2_Family Bcl-2 Family (↑Bax / ↓Bcl-2) Mitochondria->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mitochondrial-mediated apoptosis pathway induced by Cabraleone.

Experimental Protocols for Independent Verification

To ensure the trustworthiness and reproducibility of findings, the following detailed experimental protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the logical flow of experiments for the comprehensive evaluation of Cabraleone.

Experimental_Workflow start Start: Obtain Cabraleone & HL-60 Cells cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V Assay) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Mechanism Confirmation (Western Blot) apoptosis->western_blot cell_cycle->western_blot conclusion Conclusion: Evaluate Therapeutic Potential western_blot->conclusion

Caption: Logical workflow for the independent verification of Cabraleone's therapeutic potential.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of Cabraleone on HL-60 cells and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Treatment: Prepare a stock solution of Cabraleone in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Add 100 µL of the diluted Cabraleone solutions to the respective wells. Include wells with untreated cells (vehicle control, DMSO) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate at 1000 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by Cabraleone treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat HL-60 cells with Cabraleone at its predetermined IC50 concentration for 24 and 48 hours. Include untreated and positive control (e.g., etoposide-treated) cells.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Objective: To determine the effect of Cabraleone on the cell cycle distribution of HL-60 cells.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat HL-60 cells with Cabraleone at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Confirmation: Western Blot Analysis

Objective: To investigate the molecular mechanism of Cabraleone-induced apoptosis by examining the expression of key apoptotic proteins.

Protocol:

  • Protein Extraction: Treat HL-60 cells with Cabraleone at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against key apoptotic proteins such as:

    • Caspase-3 (cleaved and total)

    • PARP (cleaved and total)

    • Bcl-2

    • Bax

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

This guide provides a robust framework for the independent and objective evaluation of Cabraleone's therapeutic potential. By systematically comparing its cytotoxic activity with standard-of-care agents and elucidating its mechanism of action through a series of well-defined experiments, researchers can generate the critical data needed to assess its future as a potential anti-leukemic drug. Should the in vitro data prove promising, further preclinical studies in animal models of leukemia would be the logical next step to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

References

  • The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules. 2023. Available from: [Link]

  • ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner. Frontiers in Bioengineering and Biotechnology. 2023. Available from: [Link]

  • Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines. Molecules. 2022. Available from: [Link]

  • Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. Molecules. 2022. Available from: [Link]

  • New Diterpenoids from Mesona procumbens with Antiproliferative Activities Modulate Cell Cycle Arrest and Apoptosis in Human Leukemia Cancer Cells. Molecules. 2021. Available from: [Link]

  • Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs. Cancers. 2017. Available from: [Link]

  • Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Effects of retinoic acid steroidal analogs on human leukemic HL60 cell proliferation in vitro and on angiogenesis in vivo. The Journal of Steroid Biochemistry and Molecular Biology. 2004. Available from: [Link]

  • In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays. Journal of Experimental & Clinical Cancer Research. 2011. Available from: [Link]

  • Additive antitumor effect of arsenic trioxide with exposure to ionizing radiation to human acute promyelocytic leukemia HL‑60 cells. Oncology Letters. 2021. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. Available from: [Link]

  • ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary. Journal of Leukocyte Biology. 2015. Available from: [Link]

  • Treatment of Acute Promyelocytic Leukemia (APL). American Cancer Society. 2018. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cabraleone in a Laboratory Setting

As researchers and scientists at the forefront of drug discovery and development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery and development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides an in-depth, scientifically grounded protocol for the safe disposal of Cabraleone, a tetracyclic triterpenoid with noted cytotoxic properties. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document synthesizes best practices in chemical waste management with the known chemical and biological characteristics of Cabraleone to ensure the safety of laboratory personnel and the protection of our environment.

Understanding Cabraleone: A Profile

Cabraleone is a naturally occurring tetracyclic triterpenoid isolated from plants of the Aglaia genus.[1] Its molecular structure, characterized by a complex ring system, a ketone group, a tertiary alcohol, and an oxolane moiety, informs its chemical behavior and, consequently, its proper handling and disposal.

Key Chemical and Biological Properties:

PropertyDescriptionSource
Chemical Class Tetracyclic Triterpenoid, cyclic terpene ketone, tertiary alcohol, member of oxolanes[1]
Molecular Formula C30H50O3[1]
Appearance Likely a powder[2]
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water.[2][3][4]
Biological Activity Exhibits cytotoxicity against the HL-60 leukemia cell line (in a mixture with ocotillone).[2]

The cytotoxic nature of Cabraleone necessitates that it be handled as a potentially hazardous substance. Its solubility profile dictates that aqueous disposal methods are inappropriate and that it should be managed as an organic chemical waste.

The Core Directive: A Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. Given that Cabraleone is likely a powder and has cytotoxic properties, the following are mandatory:

  • Eye Protection: Chemical safety goggles to protect against splashes or airborne particles.

  • Hand Protection: Nitrile gloves are recommended. Double-gloving can provide an extra layer of safety.

  • Body Protection: A lab coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All handling of solid Cabraleone should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Cabraleone waste should be collected in a dedicated container and not mixed with other incompatible waste streams.

Do NOT mix Cabraleone waste with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

Refer to your institution's chemical hygiene plan and chemical incompatibility charts for a comprehensive list of incompatible materials.[6][7][8]

Step 3: Containerization - Secure and Compliant

The choice of waste container is critical for safe storage and transport.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[9] Glass containers may also be suitable, but run a higher risk of breakage.

  • Container Type: The container must have a secure, leak-proof screw-top cap.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the following information:

    • The full chemical name: "Cabraleone"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Cytotoxic," "Handle with Care")

    • The date the waste was first added to the container (accumulation start date).[5]

    • Your name and laboratory contact information.

Step 4: Disposal of Different Forms of Cabraleone Waste

The specific disposal procedure will vary slightly depending on the form of the Cabraleone waste.

A. Unused or Expired Solid Cabraleone:

  • Working within a chemical fume hood, carefully transfer the solid Cabraleone into the designated, labeled hazardous waste container.

  • Avoid generating dust during the transfer.[10] If necessary, a small amount of an inert oil can be used to wet the powder and minimize dust.

  • Ensure the container is securely sealed.

B. Cabraleone Solutions:

  • Pour the Cabraleone solution directly into the designated hazardous waste container.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely seal the container.

C. Contaminated Labware and Materials (e.g., pipette tips, gloves, weigh boats):

  • All disposable materials that have come into contact with Cabraleone should be considered contaminated.

  • Place these items in a dedicated, labeled solid hazardous waste container.

  • Do not dispose of these materials in the regular trash.

Step 5: Temporary Storage and Final Disposal
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[5]

  • This area should be in a well-ventilated location, away from heat sources and incompatible chemicals.[5][11]

  • Follow your institution's procedures for arranging a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Decision-Making Workflow for Cabraleone Disposal

To aid in the decision-making process for the proper disposal of Cabraleone, the following workflow diagram has been developed.

CabraleoneDisposalWorkflow start Start: Have Cabraleone Waste? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe identify_waste Identify Waste Form ppe->identify_waste solid_waste Solid Cabraleone (Unused/Expired) identify_waste->solid_waste Solid solution_waste Cabraleone Solution identify_waste->solution_waste Solution contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) identify_waste->contaminated_materials Contaminated Materials fume_hood Work in a Chemical Fume Hood solid_waste->fume_hood pour_solution Pour into labeled liquid waste container solution_waste->pour_solution collect_contaminated Place in labeled solid waste container contaminated_materials->collect_contaminated transfer_solid Carefully transfer to labeled solid waste container fume_hood->transfer_solid seal_container Securely Seal Container transfer_solid->seal_container pour_solution->seal_container collect_contaminated->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Arrange for EHS Pickup store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Decision workflow for the safe disposal of Cabraleone waste.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical reagents like Cabraleone is a cornerstone of a robust safety culture in any research environment. By adhering to these scientifically sound and field-proven procedures, we not only protect ourselves and our colleagues but also uphold our ethical obligation to safeguard the environment. This guide serves as a living document; always consult your institution's specific guidelines and your EHS department for the most current and locally relevant disposal protocols.

References

  • National Center for Biotechnology Information. (n.d.). Cabraleone. PubChem Compound Database. Retrieved from [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Greenbook. (2022). SAFETY DATA SHEET CAPRENO® HERBICIDE. Retrieved from [Link]

  • HealthFirst. (n.d.). Top Tips for Proper Dental Carpule Disposal. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Incompatibility Table and Storage Recommendations. EH&S. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cannabinol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carvone, (+-)-. PubChem Compound Database. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]

  • University of Toronto. (2019). Chemical Compatibility & Storage. Department of Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2023, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Johns Hopkins University. (2017). Incompatible chemicals in waste containers. Laboratory Safety. Retrieved from [Link]

  • Goucher College. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling Cabraleone in Research Environments

Executive Summary & Hazard Identification Cabraleone is a dammarane-type triterpene ketone, typically isolated from Cabralea canjerana (Meliaceae). While often used as a pharmacological reference standard, its safety pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Cabraleone is a dammarane-type triterpene ketone, typically isolated from Cabralea canjerana (Meliaceae). While often used as a pharmacological reference standard, its safety profile is frequently underestimated.

As a Senior Application Scientist, I must emphasize that absence of evidence is not evidence of absence regarding toxicity. While specific GHS hazard codes (H-codes) for pure Cabraleone are often not listed in generic databases, the parent extracts and structural analogs exhibit significant cytotoxicity and anti-parasitic activity (e.g., against Leishmania and Trypanosoma species) [1, 2].

Therefore, this guide enforces a Control Band 3 (Potent Compound) handling strategy. We treat Cabraleone not merely as a chemical irritant, but as a bioactive agent capable of modulating cell signaling pathways.

Key Risk Factors[1][2]
  • Physical State: Fine powder (high risk of aerosolization).

  • Bioactivity: Demonstrated cytotoxicity in various cell lines; potential inhibitor of specific metabolic pathways.

  • Solvent Interaction: frequently solubilized in DMSO (Dimethyl sulfoxide). Crucial Warning: DMSO is a penetrant carrier. If Cabraleone dissolved in DMSO contacts skin, the solvent will carry the bioactive triterpene directly into the systemic circulation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Cabraleone in quantities >1 mg.

Protection CategoryStandard / SpecificationScientific Rationale
Respiratory Primary: Certified Chemical Fume Hood.Secondary (if outside hood): N95 or P100 Respirator.Triterpene powders are often electrostatic and easily aerosolized. Inhalation allows direct access to the bloodstream via alveolar exchange, bypassing first-pass metabolism.
Dermal (Hand) Solid State: Single Nitrile Gloves (min 4 mil).Liquid State (DMSO/Chloroform): Double Nitrile or Silver Shield® Laminate.Standard nitrile is permeable to chloroform and DMSO over time. Double gloving creates a breakthrough buffer. Never use Latex (poor chemical resistance).
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient for powders that can drift around guards. Goggles seal the orbital area.
Body Lab Coat (Tyvek® preferred for >100mg handling).Cotton coats absorb spills. Tyvek provides a non-porous barrier against particulates and splashes.

Operational Protocol: Safe Handling Workflow

A. Engineering Controls & Preparation

Before opening the vial, ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm.

  • Static Control: Triterpenoids are notoriously static-prone. Use an ionizing bar or anti-static gun inside the hood to prevent the powder from "jumping" during weighing.

B. Solubilization (The Critical Step)

Most accidents occur during solubilization.

  • Place the vial inside the hood.

  • Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Do not vortex open tubes. Cap tightly and use Parafilm® before vortexing.

C. Decontamination

Cabraleone is lipophilic. Water alone will not clean a spill.

  • Surface Decontamination: Use a surfactant (detergent) followed by 70% Ethanol. The detergent lifts the lipophilic molecule; the ethanol removes the residue.

Visualizing the Safety Workflow

The following diagram outlines the logical flow for handling Cabraleone, emphasizing the "Stop/Go" decision points regarding engineering controls.

CabraleoneSafety Start START: Cabraleone Handling RiskAssess Risk Assessment: Check Solvent & Quantity Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow Check RiskAssess->HoodCheck PPE_Donning Don PPE: Goggles, Double Nitrile Gloves, Lab Coat HoodCheck->PPE_Donning Decision_Solvent Is Solvent DMSO? PPE_Donning->Decision_Solvent Protocol_Standard Standard Protocol: Weighing & Transfer Decision_Solvent->Protocol_Standard No (e.g. Ethanol) Protocol_Enhanced Enhanced Protocol: Change Outer Gloves Immediately if Splash Occurs Decision_Solvent->Protocol_Enhanced Yes (DMSO) Cleanup Decontamination: Detergent + 70% EtOH Protocol_Standard->Cleanup Protocol_Enhanced->Cleanup Disposal Disposal: Solid/Liquid Chemical Waste Incineration Cleanup->Disposal

Figure 1: Operational workflow for handling Cabraleone. Note the critical decision path for DMSO solubilization due to transdermal risks.

Waste Disposal & Emergency Response

Waste Management

Do not dispose of Cabraleone down the drain.

  • Solid Waste: Contaminated wipes, vials, and weighing boats must go into Hazardous Solid Waste (for incineration).

  • Liquid Waste: Collect in a dedicated "Halogenated" or "Non-Halogenated" solvent stream depending on the solvent used. Label clearly as "Contains Bioactive Triterpenes."

Emergency Response
  • Eye Contact: Flush for 15 minutes. Seek medical attention.

  • Skin Contact (Powder): Wash with soap and water.[1][2]

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash gently with soap and cool water for 15 minutes. Do not scrub (abrasion increases absorption). Inform medical personnel that the compound was dissolved in a penetrant carrier.

References

  • Sarria, A. L. F., et al. (2011).[3][4] Effect of triterpenoids and limonoids isolated from Cabralea canjerana and Carapa guianensis (Meliaceae) against Spodoptera frugiperda.[3][4] Zeitschrift für Naturforschung C, 66(5-6), 245-250.[3]

  • Cazal, C. M., et al. (2009).[5] Evaluation of the antitumor activity of dammarane triterpenes from Cabralea canjerana. Anais da Reunião Anual da Sociedade Brasileira de Química.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • ChemFaces. (2021).[6] Cabraleone Datasheet (CAS 35761-54-7).[6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabraleone
Reactant of Route 2
Cabraleone
© Copyright 2026 BenchChem. All Rights Reserved.